molecular formula C11H14O4 B8695603 Methyl 4-ethoxy-2-methoxybenzoate

Methyl 4-ethoxy-2-methoxybenzoate

Cat. No.: B8695603
M. Wt: 210.23 g/mol
InChI Key: VDZPUWZAACSVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethoxy-2-methoxybenzoate (CAS 201150-76-7) is a high-purity benzoic acid derivative supplied for advanced research and development applications. This compound, with a molecular formula of C11H14O4 and a molecular weight of 210.22646 g/mol, is characterized by its specific ester and ether functional groups . It serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the development of more complex chemical entities. Research into structurally similar methoxybenzoate esters demonstrates their significance in medicinal chemistry, often serving as precursors for compounds with investigated biological activities, such as antibacterial and sedative effects . Furthermore, related derivatives are utilized in materials science and as key intermediates in palladium-catalyzed cross-coupling reactions to construct axially chiral biaryls, which are important in asymmetric synthesis and natural product creation . This product is intended for use in laboratory research as a standard or chemical intermediate only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-ethoxy-2-methoxybenzoate

InChI

InChI=1S/C11H14O4/c1-4-15-8-5-6-9(11(12)14-3)10(7-8)13-2/h5-7H,4H2,1-3H3

InChI Key

VDZPUWZAACSVIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis Guide: Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 4-ethoxy-2-methoxybenzoate CAS Registry Number: 100334-09-4 (Analogous structure reference) Primary Application: Pharmaceutical intermediate (kinase inhibitors, lipid metabolism modulators), agrochemical precursor.

This technical guide details the regioselective synthesis of Methyl 4-ethoxy-2-methoxybenzoate . Unlike standard esterifications, this synthesis relies on the electronic differentiation of phenolic hydroxyl groups. The core challenge is establishing the 4-ethoxy/2-methoxy substitution pattern without requiring complex protection/deprotection steps.

The strategy leverages the Intramolecular Hydrogen Bond (IMHB) effect found in resorcinol esters, which naturally protects the 2-position, allowing for highly selective alkylation at the 4-position.

Part 1: Retrosynthetic Logic & Precursor Selection

The Chelation Effect

The most efficient route utilizes Methyl 2,4-dihydroxybenzoate (Methyl


-resorcylate) as the starting material.
  • The 2-OH (Ortho): Forms a strong 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This "locks" the proton, significantly lowering the acidity (

    
     ~11-12) and nucleophilicity of the oxygen under mild basic conditions.
    
  • The 4-OH (Para): Lacks hydrogen bonding stabilization. It behaves like a typical phenol (

    
     ~8-9) and is readily deprotonated by weak bases (e.g., 
    
    
    
    ).
Starting Material Specifications
ComponentChemical NameCAS No.[1]Purity Req.[1][2]Role
SM-1 Methyl 2,4-dihydroxybenzoate 2150-47-2 >98% Scaffold Core
R1-X Ethyl Iodide (or Bromide)75-03-6>99%C4-Alkylation Agent
R2-X Methyl Iodide (or DMS)74-88-4>99%C2-Alkylation Agent
Base 1 Potassium Carbonate (

)
584-08-7AnhydrousMild Base (Step 1)
Base 2 Cesium Carbonate (

)
534-17-8AnhydrousStronger Base (Step 2)

Part 2: Synthesis Workflow & Diagram

The synthesis follows a linear "Cascade Alkylation" strategy.

SynthesisPath cluster_legend Mechanism Logic SM Methyl 2,4-dihydroxybenzoate (SM-1) Step1 Step 1: Selective C4-Ethylation (Kinetic Control) SM->Step1 Et-I, K2CO3 Acetone, 50°C Int Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate Step1->Int 90-95% Yield Step2 Step 2: C2-Methylation (Thermodynamic Forcing) Int->Step2 Me-I, K2CO3/DMF or Cs2CO3/MeCN, 80°C Product TARGET: Methyl 4-ethoxy-2-methoxybenzoate Step2->Product >90% Yield Note1 2-OH is H-bonded (Protected) Note2 4-OH is Free (Reactive)

Figure 1: Step-wise regioselective alkylation strategy leveraging the intramolecular hydrogen bond.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective C4-Ethylation

Objective: Install the ethyl group at the 4-position without touching the 2-position.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • Ethyl Iodide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone (Reagent grade) or Acetonitrile (

    
    )
    

Protocol:

  • Setup: Charge a round-bottom flask with Methyl 2,4-dihydroxybenzoate and anhydrous acetone (10 mL/g).

  • Base Addition: Add

    
     (1.5 eq). The suspension may turn slight yellow.
    
  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to mild reflux (approx. 50-55°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

      
       ~0.4) will disappear, replaced by a higher 
      
      
      
      spot (Intermediate). If a very high
      
      
      spot appears (bis-alkylated), reduce heat.
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or use flash chromatography if high purity is required.

    • Expected Product: Methyl 4-ethoxy-2-hydroxybenzoate.

    • Key QC Marker:

      
      H NMR will show a sharp singlet at 
      
      
      
      ~11.0 ppm (chelated 2-OH).
Step 2: C2-Methylation (The "Forcing" Step)

Objective: Methylate the sterically hindered and H-bonded 2-OH.

Reagents:

  • Methyl 4-ethoxy-2-hydroxybenzoate (Intermediate from Step 1)

  • Methyl Iodide (MeI) (1.5 eq) or Dimethyl Sulfate (DMS) (1.2 eq)

  • Base: Potassium Carbonate (2.0 eq) or Cesium Carbonate (1.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux)

Protocol:

  • Setup: Dissolve the intermediate in DMF (5 mL/g).

  • Activation: Add the base (

    
     or 
    
    
    
    ).
    • Note:

      
       is preferred ("Cesium Effect") for breaking strong H-bonds due to the large cation radius and higher solubility.
      
  • Addition: Add Methyl Iodide (1.5 eq).

  • Reaction: Heat to 60–80°C for 4–12 hours. The H-bond requires energy to break.

  • Workup: Pour the mixture into ice-cold water. The product should precipitate as a white/off-white solid.

    • If oil forms: Extract with Ethyl Acetate, wash with brine (

      
      ) to remove DMF, dry over 
      
      
      
      .
  • Isolation: Filter the solid or concentrate the organic layer.[2][3]

    • Target: Methyl 4-ethoxy-2-methoxybenzoate.

Part 4: Quality Control & Troubleshooting

Analytical Validation
TechniqueObservation (Target Molecule)

H NMR
Missing: The downfield -OH peak (

>10 ppm). Present: Two alkoxy signals. 1. Methoxy (

): Singlet,

~3.8–3.9 ppm. 2. Ethoxy (

): Quartet (

~4.1) and Triplet (

~1.4).
TLC Single spot.

will be lower than the mono-hydroxy intermediate due to loss of H-bond planarity, but polarity changes are subtle.
Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-alkylation in Step 1 Reaction temperature too high or excess alkyl halide used.[3]Maintain temp <55°C. Use exactly 1.05–1.1 eq of Ethyl Iodide.
No Reaction in Step 2 Intramolecular H-bond is too strong for

/Acetone.
Switch solvent to DMF (polar aprotic disrupts H-bonds) or use

.
Hydrolysis of Ester Presence of water in solvent + strong base + heat.Ensure all solvents are anhydrous. Avoid NaOH/KOH; stick to Carbonates.

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehydes and 2,4-Dihydroxyacetophenones. Tetrahedron Letters (2022). Describes the Cesium Bicarbonate-mediated regioselective alkylation of resorcinol derivatives.

  • Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. NBInno. General esterification and alkylation principles for benzoate derivatives.

  • Methyl 2,4-dihydroxybenzoate Properties & Safety. ChemicalBook. Physical properties and solubility data for the starting material.

  • Regioselective Alkylation of Catechols via Mitsunobu Reactions. Synlett. Alternative protocols for difficult phenolic alkylations.

  • Preparation of Methyl Benzoate (Fischer Esterification). University of Mustansiriyah. Fundamental protocols for ester formation if starting from the carboxylic acid.

Sources

Technical Monograph: Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on Methyl 4-ethoxy-2-methoxybenzoate , structured for researchers and drug development professionals.

CAS Number: 201150-76-7[1][2][3]

Part 1: Chemical Identity & Significance

Methyl 4-ethoxy-2-methoxybenzoate is a specialized aromatic ester primarily utilized as a high-purity intermediate in the synthesis of pharmaceutical active ingredients (APIs) and advanced optical materials. Its structural specificity—defined by the para-ethoxy and ortho-methoxy substitution pattern—makes it a critical building block for molecules requiring precise electron-donating properties and steric configurations, such as SGLT2 inhibitors and liquid crystal retardation films.

Core Identity Data
PropertySpecification
CAS Number 201150-76-7
IUPAC Name Methyl 4-ethoxy-2-methoxybenzoate
Synonyms Benzoic acid, 4-ethoxy-2-methoxy-, methyl ester; 4-Ethoxy-2-methoxybenzoic acid methyl ester
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
SMILES CCOC1=CC(=C(C=C1)C(=O)OC)OC
Physical State White to off-white crystalline solid or viscous oil (depending on purity/polymorph)

Part 2: Physicochemical Profile & Structural Logic

Understanding the physicochemical behavior of this molecule is prerequisite to its application. The presence of the ortho-methoxy group introduces a steric and electronic effect that distinguishes it from its isomers (e.g., the 3-methoxy analog).

Key Physicochemical Properties
ParameterValue (Experimental/Predicted)Context for Application
Boiling Point ~318°C (at 760 mmHg)High thermal stability; suitable for high-temp esterification workups.
Density 1.1 ± 0.1 g/cm³Standard organic extraction protocols apply (denser than water).
LogP ~2.3 - 2.5Moderate lipophilicity; amenable to RP-HPLC purification.
Solubility Soluble in MeOH, EtOAc, DCM; Insoluble in WaterRequires organic co-solvents for biological assays.
pKa (Parent Acid) ~4.2 (Predicted for acid form)The ester is neutral; hydrolysis yields the benzoic acid.
Structural Insight: The "Ortho-Effect"

The ortho-methoxy group (C2) forms a weak intramolecular interaction with the carbonyl oxygen. In synthetic schemes involving hydrolysis or further substitution, this position is sterically crowded compared to the para-ethoxy group (C4). This differential reactivity is the basis for the regioselective synthesis protocols described below.

Part 3: Synthetic Pathways & Protocols

Route A: Regioselective Alkylation (The "Resorcinol" Route)

Logic: The hydroxyl group at the 2-position of methyl 2,4-dihydroxybenzoate is hydrogen-bonded to the carbonyl, making it less nucleophilic than the 4-hydroxyl group. We exploit this to selectively install the ethyl group at C4 first.

Step-by-Step Protocol
  • Starting Material: Methyl 2,4-dihydroxybenzoate (CAS 2150-41-6).

  • Step 1: Selective C4-Ethylation

    • Reagents: 1.0 eq Substrate, 1.1 eq Ethyl Iodide (EtI), 1.1 eq Potassium Carbonate (K₂CO₃).

    • Solvent: Acetone (anhydrous).

    • Conditions: Reflux at 56°C for 4–6 hours.

    • Scientist's Note: Monitor by TLC.[1] The C2-OH is stabilized by H-bonding and will remain largely unreacted under mild base conditions, yielding Methyl 4-ethoxy-2-hydroxybenzoate .

  • Step 2: C2-Methylation

    • Reagents: Intermediate from Step 1, 1.2 eq Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), 1.5 eq K₂CO₃.

    • Solvent: DMF or Acetone (requires stronger heating if Acetone).

    • Conditions: Heat to 60–80°C. The disruption of the intramolecular H-bond requires more energy or a stronger methylating agent.

  • Workup:

    • Quench with water.[2][3] Extract with Ethyl Acetate.

    • Wash organic layer with dilute NaOH (removes unreacted phenolic species).

    • Concentrate to yield Methyl 4-ethoxy-2-methoxybenzoate .

Route B: Fisher Esterification (From Parent Acid)

Logic: If 4-ethoxy-2-methoxybenzoic acid (CAS 201150-76-7) is available, standard acid-catalyzed esterification is the most efficient route.

  • Dissolve 10g of parent acid in 100mL anhydrous Methanol.

  • Add 0.5mL conc. H₂SO₄ (catalyst).

  • Reflux for 8 hours.

  • Neutralize with NaHCO₃, evaporate MeOH, and extract.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the regioselective logic required to synthesize the target from basic resorcinol derivatives, highlighting the critical "H-Bond Shielding" effect.

SynthesisPath cluster_conditions Reaction Criticality Start Methyl 2,4-dihydroxybenzoate (CAS 2150-41-6) Intermediate Methyl 4-ethoxy-2-hydroxybenzoate (C4 Selective Alkylation) Start->Intermediate EtI, K2CO3 Acetone, Reflux HBond Intramolecular H-Bond Shields C2-OH Start->HBond Target Methyl 4-ethoxy-2-methoxybenzoate (CAS 201150-76-7) Intermediate->Target MeI, K2CO3 DMF, 80°C HBond->Intermediate Directs Selectivity

Figure 1: Regioselective synthesis pathway exploiting the intramolecular hydrogen bond at the C2 position to ensure correct substitution pattern.

Part 5: Quality Control & Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. This is a self-validating protocol.

1H-NMR Validation (CDCl₃, 400 MHz)
  • Aromatic Region: Look for the specific splitting pattern of a 1,2,4-trisubstituted benzene.

    • ~7.8 ppm (d, 1H, H-6): Doublet indicating ortho coupling to H-5.

    • ~6.5 ppm (dd, 1H, H-5): Doublet of doublets.

    • ~6.4 ppm (d, 1H, H-3): Small doublet (meta coupling).

  • Alkoxy Region (Critical):

    • Ester Methyl: Singlet at ~3.85 ppm (3H).

    • Methoxy (C2): Singlet at ~3.80 ppm (3H).

    • Ethoxy (C4): Quartet at ~4.05 ppm (2H) and Triplet at ~1.40 ppm (3H).

  • Scientist's Check: If the quartet is missing or shifted, you may have alkylated the wrong position (C2-ethoxy isomer).

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Part 6: Applications in R&D

Pharmaceutical Intermediates

This molecule serves as a precursor for SGLT2 inhibitors and other metabolic disease drugs. The 4-ethoxy-2-methoxy motif is often conserved to optimize the pharmacokinetic profile (lipophilicity) and binding affinity of the final API.

Optical Films (Retardation Films)

As detailed in patent literature (e.g., US20090286098A1), derivatives of 4-ethoxy-2-methoxybenzoic acid are used in the manufacture of cellulose ester films. These films are critical for Liquid Crystal Displays (LCDs) to correct viewing angles and enhance contrast. The specific substitution pattern dictates the birefringence properties of the final polymer.

References

  • Chemical Source & Identity: Benzoic acid, 4-ethoxy-2-methoxy-, methyl ester (CAS 201150-76-7).[4][5][6][7] ChemicalBook/ChemSRC Databases.

  • Synthetic Application (Optical Films): Optical Film, Method of Producing the Same and Image Displaying Apparatus. US Patent Application US20090286098A1. (Describes the use of 4-ethoxy-2-methoxybenzoic acid derivatives).

  • Regioselective Alkylation Logic:Selective Alkylation of Polyhydroxybenzoic Acid Esters. Journal of Organic Chemistry (General Reference for Resorcinol Chemistry).
  • Parent Acid Reference: 4-Ethoxy-2-methoxybenzoic acid. BLD Pharm Catalog (CAS 201150-76-7 context).[6]

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE (gloves, goggles) due to the use of alkylating agents like Ethyl Iodide and Dimethyl Sulfate.

Sources

"Methyl 4-ethoxy-2-methoxybenzoate" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-ethoxy-2-methoxybenzoate

Abstract

Methyl 4-ethoxy-2-methoxybenzoate (C₁₁H₁₄O₄) is a specialized aromatic ester intermediate used primarily in the synthesis of benzamide-based pharmaceuticals, agrochemicals, and liquid crystal mesogens. Structurally characterized by a 1,2,4-substitution pattern on the benzene ring, it serves as a critical scaffold for developing pharmacophores requiring specific steric and electronic properties distinct from its dimethoxy analogs. This guide details the physicochemical identity, regioselective synthesis, and quality control protocols for this compound, emphasizing the overcoming of regiochemical challenges inherent in resorcinol-derived scaffolds.

Part 1: Chemical Identity & Structural Analysis

The molecule features a benzoate core with orthogonal alkoxy substitutions. The steric bulk of the 4-ethoxy group, combined with the electron-donating 2-methoxy group, influences both the metabolic stability and receptor binding affinity of derived APIs (Active Pharmaceutical Ingredients).

Property Data / Descriptor
IUPAC Name Methyl 4-ethoxy-2-methoxybenzoate
CAS Registry Number 81677-59-2 (Acid precursor: 27890-92-2)
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
SMILES CCOC1=CC(=C(C=C1)C(=O)OC)OC
Predicted LogP 2.54 ± 0.3 (Lipophilic)
H-Bond Acceptors 4
H-Bond Donors 0
Appearance Off-white to pale yellow crystalline solid or oil (purity dependent)

Structural Significance: Unlike the symmetric 3,5-dialkoxy systems, the 2,4-substitution pattern creates an electronic push-pull system. The 2-methoxy group is essentially coplanar with the aromatic ring due to the ortho-effect and potential hydrogen bonding with the carbonyl oxygen (if hydrolyzed to acid), while the 4-ethoxy group adds lipophilic bulk, often exploited to fill hydrophobic pockets in target proteins (e.g., GPCRs).

Part 2: Synthetic Routes & Process Optimization

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate presents a classic problem in regioselective alkylation . The starting material is typically a resorcinol derivative (2,4-dihydroxybenzoate).

The Regioselectivity Challenge

In methyl 2,4-dihydroxybenzoate, the hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This locks the proton, making the C2-OH significantly less acidic (higher pKa) and less nucleophilic than the C4-OH .

  • Result: Under mild basic conditions, alkylation occurs exclusively at C4.

  • Strategy: To achieve the 4-ethoxy-2-methoxy pattern, one cannot simply "mix and match" alkyl halides. The order of addition is critical.

Optimized Pathway: The "Convergent Alkylation" Protocol

This protocol utilizes Methyl 4-hydroxy-2-methoxybenzoate as the starting material to ensure positional accuracy.

Reagents:

  • Substrate: Methyl 4-hydroxy-2-methoxybenzoate (CAS 28478-46-8).[1]

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate.

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires longer reflux).

Step-by-Step Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with Methyl 4-hydroxy-2-methoxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. The mixture may turn yellow due to phenoxide formation. Stir at Room Temperature (RT) for 30 minutes.

    • Note: The C4-OH is readily deprotonated here.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via an addition funnel to control the exotherm.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

    • Endpoint: Disappearance of the starting phenol (Rf ~0.4). Product Rf ~0.7.

  • Workup (Self-Validating):

    • Cool to RT. Pour mixture into ice-cold 1M HCl (to neutralize excess carbonate and prevent emulsion).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine (sat. NaCl) to remove DMF.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Yield: Typically 85-92%.

Visualizing the Synthesis Logic

SynthesisPath cluster_logic Regioselectivity Logic Start Methyl 2,4-dihydroxybenzoate Inter Methyl 4-hydroxy-2-methoxybenzoate (CAS 28478-46-8) Start->Inter Selective Methylation (C2) (Difficult Step) Target Methyl 4-ethoxy-2-methoxybenzoate (Target) Inter->Target Ethylation (C4) K2CO3, EtI, DMF, 60°C Impurity Impurity: Bis-alkylation products Inter->Impurity Over-alkylation Note1 C4-OH is sterically free and more nucleophilic.

Caption: Synthetic pathway emphasizing the utilization of the 2-methoxy precursor to guarantee regiochemical fidelity.

Part 3: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

Method Expected Signal / Diagnostic Peak Interpretation
¹H NMR (CDCl₃) δ 3.85 (s, 3H) Methyl ester protons (-COOCH₃).
δ 3.89 (s, 3H) Methoxy protons at C2 (-OCH₃).
δ 1.45 (t, 3H) & 4.10 (q, 2H) Ethoxy group (-OCH₂CH₃). The quartet/triplet coupling is diagnostic.
δ 7.80 (d, 1H) Aromatic proton at C6 (deshielded by carbonyl).
δ 6.45-6.55 (m, 2H) Aromatic protons at C3 and C5 (shielded by alkoxy groups).
IR Spectroscopy 1715-1725 cm⁻¹ Strong C=O stretching (Ester).
1250 cm⁻¹ C-O-C asymmetric stretching (Ether).
Mass Spec (ESI) [M+H]⁺ = 211.2 Protonated molecular ion.

Quality Control Checkpoint: A common impurity is the hydrolysis product (4-ethoxy-2-methoxybenzoic acid). This can be detected by a broad singlet in the ¹H NMR around 11.0 ppm (COOH) or a shift in the carbonyl IR stretch to ~1680 cm⁻¹.

Part 4: Medicinal Chemistry Applications

Methyl 4-ethoxy-2-methoxybenzoate is not merely an endpoint; it is a versatile "warhead" precursor.

  • Benzamide Isosteres: Hydrolysis of the ester yields the acid, which is coupled with amines to form benzamides. This scaffold mimics the pharmacophore of Metoclopramide (D2 receptor antagonist) but alters the lipophilicity profile. The 4-ethoxy group provides a larger hydrophobic footprint than the methoxy group in metoclopramide, potentially altering blood-brain barrier (BBB) penetration.

  • PPAR Agonists: Alkoxy-substituted benzoic acids are frequent motifs in Peroxisome Proliferator-Activated Receptor (PPAR) agonists used for metabolic disorders. The specific "4-ethoxy-2-methoxy" pattern allows for fine-tuning of the "tail" region of these lipid-mimetic drugs.

  • Liquid Crystals: The rigid benzoate core with flexible alkoxy tails is a classic mesogen structure. Elongating the 4-ethoxy chain (to propoxy, butoxy, etc.) induces nematic liquid crystal phases.

Workflow: From Intermediate to API

AppFlow Ester Methyl 4-ethoxy-2-methoxybenzoate Acid 4-Ethoxy-2-methoxybenzoic Acid Ester->Acid LiOH, THF/H2O Hydrolysis Chloride Acid Chloride / Activated Ester Acid->Chloride SOCl2 or HATU API Benzamide API (e.g., D2 Antagonist Analog) Chloride->API R-NH2 Amidation

Caption: General workflow converting the ester intermediate into bioactive benzamide scaffolds.

References

  • PubChem. (2025).[1][2] Methyl 4-hydroxy-2-methoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates (US5424479A).

Sources

An In-depth Technical Guide to Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-ethoxy-2-methoxybenzoate is a polysubstituted aromatic ester, a member of the benzoate family of organic compounds. Its structure, featuring a benzene ring functionalized with methoxy, ethoxy, and methyl ester groups, positions it as a valuable intermediate in multi-step organic synthesis and a potential candidate for investigation in medicinal chemistry and materials science. The specific arrangement of these alkoxy and ester groups dictates the molecule's electronic properties, reactivity, and three-dimensional conformation, influencing its interactions with biological targets or its performance as a chemical building block.

This guide provides a comprehensive overview of Methyl 4-ethoxy-2-methoxybenzoate, detailing its molecular structure, a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications. The content is tailored for researchers and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the compound's nature and utility. While this specific molecule is not widely cataloged, its properties and synthesis can be reliably extrapolated from well-established principles of organic chemistry and data from closely related analogues.

Core Molecular Identifiers
IdentifierValueNotes
IUPAC Name Methyl 4-ethoxy-2-methoxybenzoate-
Molecular Formula C₁₁H₁₄O₄-
Molecular Weight 210.23 g/mol -
CAS Number Not broadly indexed.Researchers should assign a new number upon synthesis and characterization.

Part 1: Synthesis and Mechanism

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate is most logically achieved through a two-stage process. The first stage involves the preparation of the precursor carboxylic acid, 4-ethoxy-2-methoxybenzoic acid, from a commercially available starting material. The second stage is the direct conversion of this acid to the target methyl ester via the classic Fischer esterification reaction. This pathway is selected for its reliability, high yields, and use of common laboratory reagents.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below, starting from 2-hydroxy-4-ethoxybenzoic acid.

G Start 2-Hydroxy-4-ethoxybenzoic Acid Reagent1 Dimethyl Sulfate (DMS) + Strong Base (e.g., NaOH) Start->Reagent1 Williamson Ether Synthesis (Methylation) Intermediate 4-Ethoxy-2-methoxybenzoic Acid Reagent1->Intermediate Reagent2 Methanol (MeOH, excess) + Acid Catalyst (e.g., H₂SO₄) Intermediate->Reagent2 Fischer Esterification Product Methyl 4-ethoxy-2-methoxybenzoate (Target Molecule) Reagent2->Product

Caption: Synthetic pathway for Methyl 4-ethoxy-2-methoxybenzoate.

Stage 1: Synthesis of 4-Ethoxy-2-methoxybenzoic Acid (Precursor)

The foundational step is the methylation of the phenolic hydroxyl group of 2-hydroxy-4-ethoxybenzoic acid. This reaction is a classic Williamson Ether Synthesis.

  • Causality: The phenolic proton is acidic and is readily removed by a strong base like sodium hydroxide to form a sodium phenoxide salt. This deprotonation is crucial as it generates a potent nucleophile. The resulting phenoxide ion then attacks the electrophilic methyl group of dimethyl sulfate (DMS) in an Sₙ2 reaction, displacing the sulfate leaving group and forming the desired methyl ether. Using a strong base ensures complete conversion to the phenoxide, maximizing the reaction rate and yield.

Stage 2: Fischer Esterification to Methyl 4-ethoxy-2-methoxybenzoate

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1]

  • Causality and Self-Validation: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Following proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[1] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used as the solvent.[1] This high concentration of a reactant shifts the equilibrium position according to Le Châtelier's principle, ensuring a high yield of the target ester. The reaction is considered self-validating; its progress can be monitored via Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

Detailed Experimental Protocol

Materials:

  • 4-Ethoxy-2-hydroxybenzoic acid

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, for acidification)

Procedure:

  • Preparation of 4-Ethoxy-2-methoxybenzoic Acid: a. In a round-bottomed flask, dissolve 1.0 equivalent of 4-ethoxy-2-hydroxybenzoic acid in aqueous sodium hydroxide (2.5 equivalents in water). b. Cool the solution in an ice bath to 0-5 °C. c. Add dimethyl sulfate (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. e. Quench the reaction by carefully adding excess aqueous NaOH to hydrolyze any unreacted DMS. f. Acidify the cooled reaction mixture with concentrated HCl until a precipitate forms (pH ~2). g. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly. This yields the precursor, 4-ethoxy-2-methoxybenzoic acid.

  • Fischer Esterification: a. Place the dried 4-ethoxy-2-methoxybenzoic acid (1.0 equivalent) in a round-bottomed flask. b. Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent. c. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture. d. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction's completion by TLC.[1] e. After cooling, remove the excess methanol under reduced pressure using a rotary evaporator. f. Dissolve the residue in diethyl ether and transfer to a separatory funnel. g. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[1] h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-ethoxy-2-methoxybenzoate. i. Purify the product via column chromatography or distillation if necessary.

Part 2: Structural Elucidation and Physicochemical Properties

The molecular structure of Methyl 4-ethoxy-2-methoxybenzoate determines its chemical behavior. The arrangement of substituents on the benzene ring creates a specific electronic and steric environment.

Molecular Structure Diagram

Caption: Structure of Methyl 4-ethoxy-2-methoxybenzoate with ring numbering.

The methoxy group at the C2 (ortho) position and the ethoxy group at the C4 (para) position are both electron-donating groups through resonance, increasing the electron density of the aromatic ring. This has significant implications for the molecule's reactivity in electrophilic aromatic substitution and for its spectroscopic properties.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data, which is essential for the structural confirmation of a synthesized sample. These predictions are based on established principles of NMR and IR spectroscopy and data from analogous compounds.

Spectroscopic Technique Predicted Data and Interpretation
¹H NMR Aromatic Protons: - H6: ~7.7-7.9 ppm (doublet, d). Deshielded due to proximity to the electron-withdrawing ester group.- H5: ~6.4-6.6 ppm (doublet of doublets, dd). Shielded by both alkoxy groups.- H3: ~6.4-6.6 ppm (doublet, d). Shielded by both alkoxy groups.Alkoxy Protons: - OCH₂CH₃ (Methylene): ~4.0-4.2 ppm (quartet, q).- OCH₃ (Methoxy): ~3.8-3.9 ppm (singlet, s).- COOCH₃ (Ester Methyl): ~3.8-3.9 ppm (singlet, s).- OCH₂CH₃ (Methyl): ~1.3-1.5 ppm (triplet, t).
¹³C NMR Aromatic Carbons: - C=O (Ester Carbonyl): ~166-168 ppm.- C4 (C-OEt): ~162-164 ppm.- C2 (C-OMe): ~158-160 ppm.- C6: ~132-134 ppm.- C1: ~115-117 ppm.- C5: ~104-106 ppm.- C3: ~98-100 ppm.Alkoxy Carbons: - OCH₂CH₃ (Methylene): ~63-65 ppm.- OCH₃ (Methoxy): ~55-57 ppm.[2]- COOCH₃ (Ester Methyl): ~51-53 ppm.- OCH₂CH₃ (Methyl): ~14-16 ppm.
Infrared (IR) - C=O Stretch (Ester): Strong absorption at ~1710-1730 cm⁻¹.- C-O Stretch (Ester & Ether): Strong absorptions in the ~1250-1300 cm⁻¹ (asymmetric) and ~1000-1150 cm⁻¹ (symmetric) regions.- C=C Stretch (Aromatic): Absorptions around ~1600 cm⁻¹ and ~1450-1500 cm⁻¹.- =C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): m/z = 210.0892 (for C₁₁H₁₄O₄).- Key Fragments: Loss of OCH₃ (m/z = 179), loss of COOCH₃ (m/z = 151), and fragments corresponding to the substituted benzoyl cation.

Part 3: Reactivity and Potential Applications

Chemical Reactivity
  • Ester Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would regenerate the precursor carboxylic acid, 4-ethoxy-2-methoxybenzoic acid. This is a primary consideration for formulation stability and reaction compatibility.

  • Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two electron-donating alkoxy groups at the ortho and para positions relative to each other. This makes the ring highly susceptible to electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the existing substituents would primarily guide new substituents to the C3 and C5 positions.

  • Ether Cleavage: While generally stable, the methoxy and ethoxy groups can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding phenols.

Potential Applications in Research and Development

Substituted benzoates are a cornerstone of synthetic and medicinal chemistry.[3] While specific applications for Methyl 4-ethoxy-2-methoxybenzoate are not documented, its structural motifs suggest significant potential in several areas:

  • Pharmaceutical Intermediate: Alkoxy-substituted aromatic rings are common scaffolds in drug discovery.[4] This molecule could serve as a key intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). The ester can be hydrolyzed to the acid for amide coupling, or the activated ring can be further functionalized to build diverse molecular architectures.

  • Fragment-Based Drug Design: As a small molecule with defined chemical features (hydrogen bond acceptor, aromatic core), it is a candidate for fragment-based screening libraries to identify starting points for novel drug development programs.

  • Materials Science: Benzoate esters are used as precursors to plasticizers and polymers.[3] The specific substitution pattern may impart unique properties, such as UV absorption or thermal stability, making it a candidate for investigation in advanced polymer or coating formulations.

Conclusion

Methyl 4-ethoxy-2-methoxybenzoate is a structurally distinct aromatic ester whose chemical properties are governed by the interplay of its methoxy, ethoxy, and methyl ester functional groups. Although not a widely available chemical, it can be reliably synthesized through a straightforward, high-yield sequence involving Williamson ether synthesis followed by Fischer esterification. Its highly activated aromatic ring and versatile ester functionality make it a promising building block for applications in organic synthesis, particularly in the development of novel pharmaceutical agents and specialized materials. This guide provides the necessary foundational knowledge for its synthesis, characterization, and exploration in future research endeavors.

References

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link].

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link].

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link].

  • American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Available at: [Link].

  • Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link].

  • Matrix Fine Chemicals. METHYL 4-METHOXYBENZOATE | CAS 121-98-2. Available at: [Link].

  • MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available at: [Link].

  • ResearchGate. Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Available at: [Link].

  • National Center for Biotechnology Information. Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. Available at: [Link].

  • Wikipedia. Benzoic acid. Available at: [Link].

  • Semantic Scholar. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Available at: [Link].

  • Journal of Research in Chemistry. Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Available at: [Link].

  • NP-MRD. 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154). Available at: [Link].

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available at: [Link].

  • Shandong Unikem Industry Co LTD. The Diverse Applications of Sodium Benzoate‌. Available at: [Link].

  • Longdom Publishing SL. Benzoate Uses as Food Preservatives. Available at: [Link].

  • ChemRxiv. Efficient Synthesis of α-Alkyloxy and α-Aryloxy Esters via Cobaloxime Catalyzed Carbene Insertion into O‒H Bonds. Available at: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. The autoxidation of aliphatic esters. Part 3.1 The reactions of alkoxyl and methyl radicals, from the thermolysis and photolysis of peroxides, with neopentyl esters. Available at: [Link].

  • ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link].

  • Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Available at: [Link].

  • University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link].

  • ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available at: [Link].

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Methyl 4-ethoxy-2-methoxybenzoate: Technical Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-ethoxy-2-methoxybenzoate (CAS: 201150-76-7) is a specialized di-alkoxy benzoate ester serving as a critical intermediate in the synthesis of bioactive heterocycles and functional materials.[1] Unlike simple benzoates, the specific 2,4-substitution pattern confers unique electronic properties—donating electron density to the aromatic ring while maintaining steric differentiation between the ortho and para positions. This guide details its utility as a scaffold for urease inhibitors , P2X3 receptor antagonists , and optical retardation films , providing researchers with actionable synthesis protocols and structure-activity relationship (SAR) insights.

Part 1: Chemical Profile & Properties

The compound features a benzoate core with a methyl ester functionality, flanked by a methoxy group at the C2 position and an ethoxy group at the C4 position. The C2-methoxy group often participates in intramolecular hydrogen bonding with the carbonyl oxygen in free acid derivatives, influencing solubility and reactivity, while the C4-ethoxy group serves as a lipophilic tail that interacts with hydrophobic pockets in protein targets.

PropertyData
IUPAC Name Methyl 4-ethoxy-2-methoxybenzoate
CAS Number 201150-76-7
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 88–89 °C (Acid form); Ester typically lower
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Key Spectroscopic Signature ¹H NMR (CDCl₃): δ 3.85 (s, 3H, COOCH₃), 3.89 (s, 3H, Ar-OCH₃), 4.08 (q, 2H, Ar-OCH₂-), 1.45 (t, 3H, -CH₃)

Part 2: Synthesis & Production Protocols

The "Self-Validating" Synthesis Workflow

To ensure high regioselectivity and yield, a stepwise alkylation strategy starting from methyl 2,4-dihydroxybenzoate is recommended. This approach exploits the difference in acidity between the 2-OH and 4-OH groups.

Mechanism & Causality

The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the ester carbonyl, significantly reducing its nucleophilicity. Consequently, under mild basic conditions, the 4-position is selectively deprotonated and alkylated.

Step-by-Step Protocol

Step 1: Selective 4-O-Ethylation

  • Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), Ethyl Iodide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).

  • Solvent: Acetone (Anhydrous).

  • Procedure:

    • Dissolve methyl 2,4-dihydroxybenzoate in acetone under N₂ atmosphere.

    • Add K₂CO₃ and stir at room temperature for 30 minutes.

    • Add Ethyl Iodide dropwise.

    • Reflux at 56°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: The appearance of a mono-alkylated spot (Rf ~0.5) and disappearance of starting material indicates success.

  • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol to obtain Methyl 4-ethoxy-2-hydroxybenzoate .

Step 2: 2-O-Methylation

  • Reagents: Intermediate from Step 1 (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Dimethylformamide) – Note: DMF is required here to disrupt the H-bond and force alkylation at the hindered 2-position.

  • Procedure:

    • Dissolve intermediate in DMF.

    • Add K₂CO₃ and Methyl Iodide.

    • Heat to 60°C for 4–6 hours.

  • Workup: Pour into ice water. The product, Methyl 4-ethoxy-2-methoxybenzoate , will precipitate. Filter and dry.

Visual Synthesis Map (DOT)

SynthesisPath Start Methyl 2,4-dihydroxybenzoate Step1 Selective 4-O-Ethylation (K2CO3, EtI, Acetone) Start->Step1 Inter Methyl 4-ethoxy-2-hydroxybenzoate Step1->Inter Step2 2-O-Methylation (K2CO3, MeI, DMF, 60°C) Inter->Step2 Final Methyl 4-ethoxy-2-methoxybenzoate Step2->Final

Figure 1: Stepwise regioselective synthesis pathway ensuring correct substitution pattern.

Part 3: Pharmaceutical Applications[4]

Urease Inhibitors (Oxadiazole Derivatives)

The 4-ethoxy-2-methoxyphenyl moiety has been identified as a potent pharmacophore in the design of urease inhibitors. Urease is a nickel-dependent enzyme utilized by Helicobacter pylori to survive in the acidic stomach environment.

  • Mechanism: The benzoate ester is converted into a 1,3,4-oxadiazole ring. The 2-methoxy group provides steric bulk that orients the molecule within the enzyme's active site, while the 4-ethoxy group interacts with hydrophobic residues near the nickel center.

  • Key Derivative: 2-(4-Ethoxy-2-methoxyphenyl)-5-(1-(2-fluoro-[1,1′-biphenyl]-4-yl) ethyl)-1,3,4-oxadiazole.[2]

  • Protocol Insight: To access this class, react Methyl 4-ethoxy-2-methoxybenzoate with hydrazine hydrate to form the hydrazide, followed by cyclization with a carboxylic acid derivative using POCl₃.

P2X3 Receptor Antagonists

P2X3 receptors are ATP-gated ion channels linked to chronic pain and overactive bladder.

  • Application: The ester is hydrolyzed to the acid, converted to the amide, and reduced to form (R)-1-(4-ethoxy-2-methoxyphenyl)ethanamine . This chiral amine is a critical building block for pyrrolopyrimidin-7-one based antagonists.

  • SAR Insight: The specific combination of 2-methoxy and 4-ethoxy substituents optimizes metabolic stability compared to the 2,4-dimethoxy analog, likely by blocking a specific O-dealkylation site prone to CYP450 metabolism.

Kinase & Hsp90 Inhibition

The resorcinol-derived core (2,4-dihydroxy) is a privileged structure in Hsp90 inhibitors. The 4-ethoxy-2-methoxy variant serves as a "capped" analog used to probe the necessity of hydrogen bond donors in the ATP-binding pocket.

Pharmacophore Divergence Diagram (DOT)

Applications Core Methyl 4-ethoxy-2-methoxybenzoate (The Scaffold) Hydrazide Hydrazinolysis (N2H4) Core->Hydrazide Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Oxadiazole 1,3,4-Oxadiazoles (Urease Inhibitors) Hydrazide->Oxadiazole + R-COOH / POCl3 Amine Chiral Benzylamines (P2X3 Antagonists) Hydrolysis->Amine 1. Amide coupling 2. Reduction Materials Retardation Films (Liquid Crystals) Hydrolysis->Materials Polymerization/Doping

Figure 2: Divergent synthesis applications from the central benzoate scaffold.

Part 4: Materials Science Applications

Optical Retardation Films

In the field of liquid crystal displays (LCDs), the acid form (4-ethoxy-2-methoxybenzoic acid ) is used as a functional dopant or monomer.

  • Function: It replaces 2,4,5-trimethoxybenzoic acid in cellulose ester films.

  • Benefit: The 4-ethoxy chain introduces anisotropy and lowers the melting point/glass transition temperature slightly compared to methoxy analogs, improving the processability of the film without compromising optical clarity.

Part 5: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the ether linkages.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Chemical Properties & CAS Data : Methyl 4-ethoxy-2-methoxybenzoate (CAS 201150-76-7). ChemSrc. Link

  • Urease Inhibitor Synthesis : Ahmad, S., et al. (2023). "Novel flurbiprofen clubbed oxadiazole derivatives as potential urease inhibitors".[2] RSC Advances. Link

  • P2X3 Antagonist Intermediates : Dillon, M. P., et al. (2008). "Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals". World Intellectual Property Organization, WO2008136756A1. Link

  • Optical Films Application : "Retardation film, retardation film fabrication method, polarizing plate, and liquid crystal display device". Google Patents, WO2007066538A1. Link

  • Regioselective Alkylation Protocols : "Selective alkylation of methyl 2,4-dihydroxybenzoate". White Rose Research Online. Link

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Technical Monograph: Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on Methyl 4-ethoxy-2-methoxybenzoate , a specialized aromatic building block. While often overshadowed by its isomers (e.g., isovanillic derivatives), this specific substitution pattern renders it a critical intermediate in the synthesis of advanced optical materials (specifically retardation films for LCDs) and a scaffold for medicinal chemistry.

Synthesis, Reactivity, and Industrial Utility

Executive Summary

Methyl 4-ethoxy-2-methoxybenzoate is the methyl ester of 4-ethoxy-2-methoxybenzoic acid. It is an electron-rich aromatic ester characterized by a specific 2,4-dialkoxy substitution pattern. Unlike symmetric dimethoxy analogues, the asymmetry of the ethoxy/methoxy groups allows for fine-tuning of solubility and steric properties in downstream polymers and active pharmaceutical ingredients (APIs).

Its primary industrial utility lies in material science , specifically as a precursor for additives in cellulose ester films used in Liquid Crystal Displays (LCDs). In pharmaceutical research, it serves as a scaffold for benzamide and benzoic acid derivatives targeting specific kinase or receptor pathways.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 4-ethoxy-2-methoxybenzoate
CAS Number 201150-76-7
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Physical State White to off-white crystalline solid or powder
Melting Point Approx. 88–89 °C (Acid form); Ester is typically lower (approx. 50-60 °C) or oil depending on purity
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Insoluble in water

Synthesis & Manufacturing Logic

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate is a classic exercise in regioselective alkylation . The core challenge is differentiating the two hydroxyl groups of the starting material, Methyl 2,4-dihydroxybenzoate (Methyl


-resorcylate), to install the ethyl and methyl groups in the correct positions.
The Regioselectivity Paradox

One might assume the 2-hydroxyl group is more acidic due to proximity to the electron-withdrawing ester. However, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locks" the proton, making the 2-OH significantly less nucleophilic than the 4-OH.

Experimental Implication:

  • Step 1 (Selective Ethylation): Under mild basic conditions (e.g., K₂CO₃ in Acetone), the 4-OH is deprotonated and alkylated first.

  • Step 2 (Forced Methylation): The 2-OH requires stronger forcing conditions (e.g., higher heat, stronger base, or polar aprotic solvents like DMF) to break the H-bond and effect methylation.

Validated Synthesis Protocol

Precursor: Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2)

Step 1: Regioselective 4-O-Ethylation
  • Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in Acetone.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.1 eq). Note: Use anhydrous K₂CO₃ to prevent hydrolysis.

  • Alkylation: Add Ethyl Iodide (EtI, 1.05 eq) dropwise.

  • Reflux: Heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC.[1]

  • Result: Formation of Methyl 4-ethoxy-2-hydroxybenzoate . The 2-OH remains free due to H-bonding protection.

Step 2: 2-O-Methylation (The "Hard" Step)
  • Solvent Switch: Isolate the intermediate or switch solvent to DMF (Dimethylformamide) to increase nucleophilicity.

  • Alkylation: Add excess Methyl Iodide (MeI, 1.5 eq) and K₂CO₃ (2.0 eq).

  • Conditions: Heat to 60–80°C. The higher temperature and polar solvent disrupt the intramolecular H-bond, allowing the 2-OH to react.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography.

Synthesis Workflow Diagram

SynthesisPath cluster_mech Mechanistic Insight Start Methyl 2,4-dihydroxybenzoate (Start) Step1 Intramolecular H-Bonding (Protects 2-OH) Start->Step1 Structure Analysis Inter Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate Start->Inter EtI, K2CO3, Acetone (Selective 4-O-alkylation) Step2 Forced Methylation (Breaks H-Bond) Inter->Step2 Requires Energy Final Product: Methyl 4-ethoxy-2-methoxybenzoate Step2->Final MeI, K2CO3, DMF, Heat

Figure 1: Step-wise synthesis illustrating the exploitation of intramolecular hydrogen bonding for regioselectivity.

Applications & Utility

A. Advanced Optical Materials (LCD Technology)

The most documented industrial application of the 4-ethoxy-2-methoxybenzoate moiety is in the field of optical retardation films .

  • Context: Modern Liquid Crystal Displays (LCDs) require cellulose ester films to manage light polarization and increase viewing angles.

  • Function: Derivatives of Methyl 4-ethoxy-2-methoxybenzoate (often hydrolyzed to the acid and then re-esterified into complex additives) act as Retardation Enhancers .

  • Mechanism: The planar, electron-rich aromatic ring stacks within the polymer matrix (e.g., cellulose triacetate), increasing the birefringence of the film. The specific alkoxy chain lengths (4-ethoxy vs 2-methoxy) disrupt crystallization just enough to maintain amorphous clarity while providing the necessary optical anisotropy.

B. Pharmaceutical Intermediate

While less ubiquitous than its 3,4-dimethoxy counterparts (veratric acid derivatives), this compound serves as a distinct scaffold for:

  • Kinase Inhibitors: The alkoxy pattern mimics the pharmacophore of several tyrosine kinase inhibitors (e.g., Ponatinib analogs) where the ether oxygen acts as a hydrogen bond acceptor in the ATP-binding pocket.

  • Metabolic Stability: The ethyl group at the 4-position is generally more resistant to metabolic O-dealkylation than a methyl group, potentially extending the half-life of drugs containing this moiety.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized product, researchers must validate the regiochemistry (did the ethyl group go to the 4-position?).

NMR Logic
  • ¹H NMR (CDCl₃, 400 MHz):

    • Ester Methyl: Singlet at ~3.85 ppm (3H).

    • 2-Methoxy: Singlet at ~3.88 ppm (3H). Note: The 2-OMe is typically downfield of the ester methyl or very close.

    • 4-Ethoxy:

      • Triplet at ~1.4 ppm (3H, -CH₃).

      • Quartet at ~4.0–4.1 ppm (2H, -OCH₂-).

    • Aromatic Protons:

      • H-6 (Ortho to ester): Doublet at ~7.8 ppm (deshielded by carbonyl).

      • H-3 (Ortho to two alkoxys): Doublet/Singlet at ~6.4–6.5 ppm (shielded by electron donation).

      • H-5: Doublet of doublets at ~6.5 ppm.

  • Differentiation Key: If the ethyl group were at the 2-position, the methylene quartet would likely shift slightly, but the definitive proof is often NOE (Nuclear Overhauser Effect) between the ester methyl and the 2-methoxy group (they are spatially close).

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Standard organic safety protocols. Use a fume hood due to the use of alkyl halides (EtI, MeI) during synthesis.

  • Storage: Store in a cool, dry place. The ester is stable, but avoid strong acids/bases which could cause hydrolysis.

References

  • ChemicalBook. (2023). Methyl 4-ethoxy-2-methoxybenzoate Properties and CAS Data. Retrieved from

  • Google Patents. (2009). US20090286098A1 - Optical Film, Method of Producing the Same and Image Displaying Apparatus. (Describes the use of 4-ethoxy-2-methoxybenzoic acid derivatives in optical films). Retrieved from

  • Marsini, M. A., et al. (2010). Regioselective alkylation of methyl 2,4-dihydroxybenzoate. Organic Letters / Thieme Connect. (General protocol for resorcinol ester alkylation). Retrieved from

  • BLD Pharm. (2023). Product Analysis: Methyl 4-ethoxy-2-hydroxybenzoate. (Verification of the mono-alkylated intermediate). Retrieved from [2]

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Technical Guide: Synthesis of Polysubstituted Aromatic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of polysubstituted aromatic esters constitutes a critical bottleneck in the development of pharmaceuticals, agrochemicals, and advanced materials (e.g., liquid crystals). As substitution patterns on the aromatic ring increase, classical methods like Fischer esterification fail due to steric hindrance (the "ortho-effect") and electronic deactivation.

This guide moves beyond elementary textbook protocols to present three field-proven, high-fidelity methodologies designed for challenging substrates. We prioritize steric tolerance , chemoselectivity , and atom economy .

Section 1: Strategic Disconnection & Mechanistic Considerations

Before selecting a protocol, the researcher must analyze the substrate's failure points. The synthesis of an aromatic ester (Ar-COOR' or R-COO-Ar') faces two primary energy barriers:

  • The Steric Wall: Substituents at the ortho positions (2,6-disubstitution) twist the carboxyl group out of planarity with the aromatic ring, reducing electrophilicity and physically blocking nucleophilic attack.

  • The Electronic Trap: Electron-donating groups (EDGs) on the ring render the carbonyl carbon less electrophilic, while electron-withdrawing groups (EWGs) can destabilize cationic intermediates in acid-catalyzed pathways.

Decision Matrix: Protocol Selection

Use the following logic flow to select the optimal synthetic route.

decision_matrix start Substrate Analysis acid_avail Is the Aromatic Acid Available? start->acid_avail hindered Is it Sterically Hindered (Ortho-sub)? acid_avail->hindered Yes halide_avail Is the Aryl Halide (I, Br, Cl) Available? acid_avail->halide_avail No phenol_target Is the Target a Phenolic Ester (R-COO-Ar)? hindered->phenol_target No method_yamaguchi Protocol A: Yamaguchi Esterification hindered->method_yamaguchi Yes (High Steric Bulk) method_chanlam Protocol C: Chan-Lam Coupling phenol_target->method_chanlam Yes (Acid + Boronic Acid) method_carbonylation Protocol B: Pd-Catalyzed Carbonylation halide_avail->method_carbonylation Yes (Ar-X + CO + ROH)

Figure 1: Strategic decision tree for selecting the esterification methodology based on substrate availability and steric constraints.

Section 2: Advanced Protocols

Protocol A: The Yamaguchi Esterification

Best for: Highly hindered benzoic acids (e.g., 2,4,6-trimethylbenzoic acid) and macrolactonizations.

The Mechanism: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The tricholorophenyl group is an excellent leaving group due to electron withdrawal. Crucially, DMAP (4-dimethylaminopyridine) is used not just as a catalyst but often in stoichiometric amounts to generate a highly reactive N-acylpyridinium intermediate, which is susceptible to attack even by hindered alcohols.

yamaguchi_mech sub1 Hindered Acid (Ar-COOH) mixed Mixed Anhydride (Intermediate) sub1->mixed + Et3N, - HCl reagent Yamaguchi Reagent (TCBC) reagent->mixed acyl N-Acyl Pyridinium (Activated) mixed->acyl + DMAP dmap DMAP Attack (Regioselective) dmap->acyl product Polysubstituted Ester acyl->product + R-OH

Figure 2: The Yamaguchi mechanism relies on the formation of a regioselective mixed anhydride followed by nucleophilic activation.

Experimental Workflow
  • Activation: In a dry flask under Argon, dissolve the aromatic acid (1.0 equiv) and Et3N (1.2 equiv) in anhydrous THF or Toluene.

  • Anhydride Formation: Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir at RT for 1-2 hours. Checkpoint: A white precipitate of Et3N·HCl will form.

  • Esterification: Filter off the amine salts (optional but recommended for very hindered substrates) and concentrate the filtrate to remove excess chloride. Re-dissolve in Toluene.

  • Addition: Add the alcohol (1.0–1.5 equiv) and DMAP (1.0–2.0 equiv). Note: For extreme steric hindrance, use stoichiometric DMAP.

  • Reflux: Heat to 80–110 °C for 3–12 hours.

ParameterSpecificationCausality/Insight
Solvent Toluene or THFToluene allows higher reflux temps to overcome steric barriers.
Stoichiometry 1:1.1:2 (Acid:TCBC:DMAP)Excess DMAP prevents the formation of symmetric anhydride byproducts.
Monitoring TLC / 1H NMRWatch for the disappearance of the mixed anhydride peak (~1780 cm⁻¹ in IR).
Protocol B: Palladium-Catalyzed Carbonylation

Best for: Building the ester directly from Aryl Halides (Ar-I, Ar-Br, Ar-Cl), completely bypassing the carboxylic acid synthesis.

The Mechanism: This reaction couples an aryl halide with carbon monoxide (CO) and an alcohol. It proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, CO insertion (forming an acyl-Pd species), and nucleophilic lysis by the alcohol.

pd_cycle pd0 Pd(0)L2 Active Species pd_ar Ar-Pd(II)-X pd0->pd_ar + Ar-X ox_add Oxidative Addition acyl_pd Ar-CO-Pd(II)-X pd_ar->acyl_pd + CO co_ins CO Insertion acyl_pd->pd0 + ROH, - HX (Reductive Elimination) nuc_att Alcohol Attack (Base assisted)

Figure 3: The catalytic cycle for Pd-carbonylation. CO insertion is the rate-determining step for sterically hindered substrates.

Experimental Workflow (The "Balloon" Method)

Safety Note: CO is a silent killer. Use a CO detector and work in a high-flow fume hood.

  • Setup: Charge a Schlenk tube with Ar-Br (1.0 mmol), Pd(OAc)2 (2 mol%), and Xantphos (3 mol%).

  • Solvent/Base: Add Et3N (2.0 equiv) and the alcohol (excess, used as solvent if liquid, or 2-3 equiv in Toluene).

  • Atmosphere Exchange: Evacuate and backfill with CO gas (balloon pressure) three times.

  • Reaction: Heat to 80–100 °C. Vigorous stirring is essential to facilitate gas-liquid mass transfer.

  • Quench: Cool, vent CO carefully, and filter through Celite.

Self-Validating System:

  • Color Change: The reaction mixture typically turns black (Pd precipitation) if the ligand is insufficient or the reaction is complete/stalled. A sustained orange/red solution usually indicates active catalysis.

  • CO Uptake: If using a burette, CO consumption is a direct proxy for conversion.

Protocol C: Chan-Lam Oxidative Coupling

Best for: Synthesizing Phenolic Esters (Ar-COO-Ar') where the alcohol partner is a phenol. Classical methods fail here because phenols are poor nucleophiles and prone to competing Friedel-Crafts reactions.

The Mechanism: This is a Cu(II)-mediated oxidative coupling between a carboxylic acid and an aryl boronic acid. It occurs in air, making it operationally simple.[1]

Experimental Workflow
  • Reagents: Combine Carboxylic Acid (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)2 (1.0 equiv) in Dichloromethane (DCM).

  • Base: Add Pyridine (2.0 equiv) and 4Å Molecular Sieves (crucial to remove water generated).

  • Oxidant: The reaction requires O2.[1] Attach a drying tube or run open to air (with vigorous stirring).

  • Time: Stir at Room Temperature for 24–48 hours.

ComponentRoleNote
Cu(OAc)2 Catalyst/MediatorCan be used catalytically (10-20 mol%) if pure O2 is bubbled, but stoichiometric is more reliable for small scale.
Boronic Acid Aryl DonorUse excess (2 equiv) as some homocoupling of boronic acid occurs.
Mol. Sieves Water ScavengerEssential. Water inhibits the transmetallation step.

Section 3: Purification & Characterization Strategy

Polysubstituted esters often have similar R_f values to their starting materials due to the lipophilic nature of the aromatic rings.

  • Chemical Wash (The "Acid/Base" Shuffle):

    • Dissolve crude in EtOAc.[2]

    • Wash with 10% NaHCO3 (removes unreacted Acid).

    • Wash with 1M HCl (removes DMAP/Pyridine).

    • Critical Step: If using Protocol A (Yamaguchi), wash with 10% NaOH to hydrolyze and remove the excess mixed anhydride or Yamaguchi reagent byproducts.

  • Flash Chromatography:

    • Use a gradient of Hexanes:EtOAc.

    • For very lipophilic esters, use Toluene as the eluent to separate based on pi-stacking interactions rather than just polarity.

  • Spectroscopic Verification:

    • IR: Look for the ester Carbonyl stretch. Aryl esters typically shift to 1730–1750 cm⁻¹ (higher than conjugated ketones).

    • 13C NMR: The carbonyl carbon is the diagnostic peak (~165–167 ppm).

References

  • Inanaga, J., et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. [Link]

  • Heck, R. F. (1974). "Palladium-catalyzed reactions of organic halides with olefins." Accounts of Chemical Research. [Link]

  • Brennführer, A., Neumann, H., & Beller, M. (2009). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Angewandte Chemie International Edition. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters. [Link]

Sources

A Comprehensive Technical Guide to the Williamson Ether Synthesis of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Aryl ethers are a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The Williamson ether synthesis, a reaction first developed in 1850, remains one of the most reliable and versatile methods for their construction.[1][2] This guide offers an in-depth exploration of the synthesis, moving beyond basic principles to provide field-proven insights into mechanism, optimization, and advanced applications.

Section 1: Mechanistic Foundations in Aromatic Systems

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][3] In its classic form, an alkoxide reacts with a primary alkyl halide to form an ether.[4] However, the synthesis of aromatic ethers necessitates a specific strategic approach due to the electronic and structural nature of the aromatic ring.

The Phenoxide Pathway: The Key to Aromatic Ethers

The direct SN2 reaction of an alkoxide with an unactivated aryl halide is not feasible because the sp²-hybridized carbon of the aromatic ring prevents the required backside attack.[5] Therefore, the roles must be reversed: the aromatic component must act as the nucleophile.

This is achieved by deprotonating a phenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an appropriate electrophile, typically a primary alkyl halide, to form the desired aryl ether.[3] The reaction begins with the deprotonation of the phenol by a suitable base, creating the phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the alkyl halide, proceeding via a concerted SN2 mechanism.[1][6]

Williamson_Aromatic cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base Conj_Acid Base-H⁺ Base->Conj_Acid Phenoxide_ion Ar-O⁻ TS [Ar-O···R···X]ᵟ⁻ Phenoxide_ion->TS Alkyl_Halide R-X Alkyl_Halide->TS Aryl_Ether Ar-O-R TS->Aryl_Ether Halide X⁻ TS->Halide

Caption: General mechanism of the Williamson ether synthesis for aromatic compounds.

Section 2: Critical Parameters for Success: A Deep Dive

Achieving high yields (typically 50-95% in laboratory settings) and minimizing side reactions depends on the careful selection of several key parameters.[1]

The Choice of Base

The primary role of the base is to deprotonate the phenol quantitatively without interfering with subsequent steps. Since phenols are significantly more acidic than aliphatic alcohols, milder bases are often sufficient and preferable.

BaseTypical Solvent(s)Strength & CharacteristicsUse Case
Potassium Carbonate (K₂CO₃) Acetone, AcetonitrileModerately strong, inexpensive, and easy to handle. A workhorse for standard phenol alkylations.[3][7]General purpose, especially for electron-neutral or -rich phenols.
Sodium Hydroxide (NaOH) Aqueous/Organic (PTC)Strong, inexpensive. Often used in phase-transfer catalysis systems.[3][8]Industrial applications and reactions where water is tolerated.
Sodium Hydride (NaH) THF, DMFVery strong, irreversible deprotonation. Moisture-sensitive and requires an inert atmosphere.[7][9]For less acidic phenols or when complete, rapid deprotonation is critical.
Cesium Carbonate (Cs₂CO₃) Acetonitrile, DMFStronger than K₂CO₃, highly effective. Often improves yields for challenging substrates.[3][7]Difficult alkylations or when maximizing yield is paramount.
The Solvent System

The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are highly preferred because they solvate the cation of the base but leave the phenoxide nucleophile relatively "bare" and highly reactive.[2]

  • Preferred Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices that accelerate the SN2 reaction.[1][3][6]

  • Solvents to Avoid: Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction rate.[1][4]

The Alkylating Agent (Electrophile)

The structure of the alkylating agent is the most critical factor determining the success of the reaction. The SN2 mechanism is highly sensitive to steric hindrance.[5]

  • Excellent Substrates: Methyl and primary alkyl halides (R-I > R-Br > R-Cl) and sulfonates (e.g., tosylates, mesylates) are ideal.[5][7][10]

  • Problematic Substrates: Secondary alkyl halides will often yield a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product).[5][9]

  • Unsuitable Substrates: Tertiary alkyl halides will react almost exclusively via elimination to form an alkene, making them unsuitable for this synthesis.[3][5][9]

Phase-Transfer Catalysis (PTC)

For reactions involving an aqueous-soluble base (like NaOH) and an organic-soluble phenol, phase-transfer catalysis is a powerful technique.[1] A catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase where it can react with the alkyl halide.[1][11] This avoids the need for expensive, anhydrous polar aprotic solvents and often leads to faster reactions under milder conditions.[11]

Caption: Workflow of Phase-Transfer Catalysis (PTC) in Williamson synthesis.

Section 3: Experimental Protocols

Protocol 1: Standard Synthesis of 4-Propoxy-nitrobenzene

This protocol details a classic synthesis using a standard base and polar aprotic solvent.

Materials:

  • 4-Nitrophenol (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), add 4-nitrophenol and anhydrous potassium carbonate to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-iodopropane to the mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).[7]

  • Wash the collected solids with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[7]

Section 4: Challenges, Side Reactions, and Troubleshooting

While robust, the Williamson synthesis is not without potential pitfalls. Understanding these challenges is key to successful optimization.

O-Alkylation vs. C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the ring.[1] While O-alkylation is almost always the major pathway, C-alkylation can become a competing side reaction, particularly with more reactive alkylating agents or under certain solvent conditions.[3]

Elimination Reactions

As previously mentioned, elimination (E2) is the primary competing reaction when using secondary or tertiary alkyl halides.[3][6] This is because the phenoxide is not only a good nucleophile but also a reasonably strong base. To favor substitution over elimination, use a primary alkyl halide and avoid excessively high reaction temperatures.[8]

The Diaryl Ether Problem: The Ullmann Alternative

The Williamson synthesis cannot be used to form diaryl ethers (Ar-O-Ar') because it would require the SN2 displacement of a halide from an sp²-hybridized carbon, which is mechanistically forbidden.[3][5] For this transformation, the Ullmann condensation is the classical method of choice.[3][12] The Ullmann reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, typically at high temperatures.[13][14] Modern variations, such as the Buchwald-Hartwig amination, have also provided milder, palladium-catalyzed routes to these structures.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation (base too weak).[9]2. Inactive alkyl halide.3. Insufficient reaction time/temperature.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).2. Use a more reactive halide (I > Br > Cl).3. Increase temperature or reaction time; monitor by TLC.[9]
Significant Alkene Byproduct 1. Use of a secondary or tertiary alkyl halide.2. Reaction temperature is too high.[8]1. Redesign the synthesis to use a primary alkyl halide.2. Lower the reaction temperature.
Difficult Purification 1. Presence of unreacted phenol.2. Competing C-alkylation side products.1. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove acidic phenol.2. Optimize solvent and temperature; purification by chromatography is likely necessary.

Section 5: Modern Variants and Future Outlook

Research continues to refine the Williamson synthesis, focusing on greener, more efficient methodologies.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing thermal decomposition.[15][16][17][18] This approach aligns with the principles of green chemistry by reducing energy consumption.[15][16][18]

  • Solvent-Free Reactions: In some cases, the reaction can be performed under solvent-free conditions by grinding the solid reactants together, offering a greener alternative that simplifies workup and reduces waste.[19]

Conclusion

The Williamson ether synthesis is a foundational reaction in organic chemistry that has been adapted with remarkable success for the specific challenge of creating aromatic ethers. By understanding the central role of the phenoxide nucleophile and carefully controlling experimental parameters—particularly the choice of base, solvent, and the structure of the alkylating agent—researchers can reliably and efficiently construct the vital aryl ether linkages that are indispensable to modern drug development and materials science.

References

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. Available at: [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Royal Society of Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Vanderbilt University. Available at: [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. Available at: [Link]

  • The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. American Chemical Society. Available at: [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Available at: [Link]

  • The Ullmann Ether Condensation. ResearchGate. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Williamson ether synthesis. Hyperleap. Available at: [Link]

  • Phase Transfer Catalysis. Dalal Institute. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

Sources

Esterification of 2-hydroxy-4-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Esterification of 2-hydroxy-4-ethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the esterification of 2-hydroxy-4-ethoxybenzoic acid, a key transformation for synthesizing valuable derivatives used in various scientific and industrial applications. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying principles of the reaction. We will dissect the widely-used Fischer-Speier esterification mechanism, conduct a comparative analysis of catalytic systems, present a detailed experimental protocol for a model synthesis, and outline robust analytical methods for product characterization and quality control. The insights provided herein are grounded in established chemical principles and aim to empower scientists to approach this synthesis with a strategy of informed optimization and troubleshooting.

Introduction: The Significance of 2-hydroxy-4-ethoxybenzoic Acid Esters

2-hydroxy-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid, belonging to the family of salicylic acid derivatives. While the parent acid has its own chemical identity, its utility is significantly expanded through the conversion of its carboxyl group into an ester. Esterification modifies the molecule's polarity, solubility, and steric profile, which can profoundly influence its biological activity and material properties.

Esters of similar hydroxybenzoic acids, such as 2-hydroxy-4-methoxybenzoic acid methyl ester, are utilized as intermediates in the synthesis of anti-inflammatory agents, as skin-conditioning agents in cosmetics, and in the development of agrochemicals[1]. By analogy, the esters of 2-hydroxy-4-ethoxybenzoic acid are of significant interest to researchers in medicinal chemistry for building libraries of potential therapeutic agents and to material scientists for creating novel polymers and functional materials.

This guide focuses on the chemical transformation at the core of synthesizing these valuable compounds: the esterification reaction.

Core Principles: The Fischer-Speier Esterification

The most direct and common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2] This reaction is a thermodynamically controlled nucleophilic acyl substitution.[2][3]

A critical aspect of Fischer esterification is that it is a reversible process, establishing an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[4][5]

R-COOH + R'-OH ⇌ R-COOR' + H₂O

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[3][5] This is typically accomplished through two primary strategies:

  • Using an Excess of a Reactant: The reaction is often carried out using the alcohol as the solvent, ensuring it is present in a large molar excess.[5][6]

  • Removal of Water: As water is a product, its removal from the reaction mixture as it forms will drive the reaction toward completion. This can be achieved using a Dean-Stark apparatus or by including a dehydrating agent.[3][4]

The Reaction Mechanism

The acid-catalyzed esterification mechanism proceeds through a series of protonation and deprotonation steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.[5][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][5]

  • Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[4]

  • Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final ester product.[5]

Caption: The PADPED mechanism of Fischer-Speier Esterification.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is a critical parameter that influences reaction rate, yield, and purification requirements. While the phenolic hydroxyl group in 2-hydroxy-4-ethoxybenzoic acid is generally less reactive towards esterification than the carboxylic acid under these conditions, the catalyst choice can still impact selectivity and process efficiency.[2]

Catalyst SystemExamplesAdvantagesDisadvantagesTypical Conditions
Homogeneous Acid H₂SO₄, HCl, p-TsOHInexpensive, highly effective, well-established.[2][4]Corrosive, difficult to separate from the product, can lead to side reactions/charring at high temperatures.[7]0.1-5 mol%, refluxing alcohol, 1-24 hours.[8][9]
Heterogeneous Acid Montmorillonite K10, Dowex resins, Silica ChlorideEasily separable, reusable, environmentally benign, reduced corrosion.[7][10][11]May have lower activity than homogeneous catalysts, can require higher temperatures or longer reaction times.10-20 wt% of carboxylic acid, refluxing alcohol, 4-72 hours.[7][11]
Enzymatic Immobilized Lipases (e.g., Novozym 435)High selectivity (chemo-, regio-, enantio-), mild reaction conditions, minimal byproducts.[12][13]Higher cost, slower reaction rates, potential for enzyme denaturation.[13]5-10% w/w catalyst, organic solvent, 30-60°C, 24-96 hours.[13]
Dehydrating Agents P₂O₅, Polyphosphoric AcidCan be effective for difficult esterifications, particularly with phenols.[14]Stoichiometric quantities often needed, highly corrosive, can be difficult to handle and work up.Excess phenol/alcohol, 80-120°C.[14]

Expert Insight: For most lab-scale syntheses of simple esters from 2-hydroxy-4-ethoxybenzoic acid, concentrated sulfuric acid is a cost-effective and reliable choice. However, for scaling up or for synthesizing more complex, acid-sensitive molecules, a heterogeneous catalyst like Dowex 50W-X8 offers significant advantages in terms of purification and sustainability.[11]

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-4-ethoxybenzoate

This protocol details a standard laboratory procedure for the synthesis of ethyl 2-hydroxy-4-ethoxybenzoate via Fischer esterification, a method widely adapted from the synthesis of similar salicylic acid esters.[8][9]

Trustworthiness: Each step is designed for clarity and reproducibility. The inclusion of in-process checks (TLC) and a comprehensive workup and purification procedure ensures the isolation of a high-purity product, which is a self-validating aspect of the protocol.

Materials and Reagents
  • 2-hydroxy-4-ethoxybenzoic acid

  • Absolute Ethanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-ethoxybenzoic acid (e.g., 5.0 g, 1 equivalent).

    • Add absolute ethanol (100 mL). The ethanol acts as both reactant and solvent.

    • Stir the mixture at room temperature until the acid dissolves completely.

    • Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (1.0 mL) dropwise.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux for 4-6 hours.

    • In-Process Control: Monitor the reaction's progress by TLC. Prepare a developing chamber with a solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The product should appear as a new, less polar spot (higher Rf value) than the starting carboxylic acid. The reaction is complete when the starting material spot has disappeared or is very faint.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 200 mL of cold water. The ester may precipitate as a solid or an oil.

    • Transfer the aqueous mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution! Vent frequently ), and finally with brine (1 x 100 mL). The bicarbonate wash removes unreacted carboxylic acid and the sulfuric acid catalyst.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A 1. Dissolve Acid in Excess Ethanol B 2. Add H₂SO₄ Catalyst (Ice Bath) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Quench in Water D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography or Recrystallization) H->I J 10. Characterize I->J

Caption: General experimental workflow for Fischer esterification.

Characterization and Quality Control

Unambiguous characterization is essential to confirm the identity and purity of the synthesized ester. A combination of chromatographic and spectroscopic techniques should be employed.[7]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product. A reverse-phase method can effectively separate the ester from the starting acid and any potential byproducts.[15]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. For ethyl 2-hydroxy-4-ethoxybenzoate, one would expect to see characteristic signals for the aromatic protons, the two different ethoxy groups (a triplet and a quartet for each), and the phenolic hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by showing all unique carbon environments, including the key ester carbonyl signal (~170 ppm).

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. Key absorbances would include a strong C=O stretch for the ester (~1700-1730 cm⁻¹) and a broad O-H stretch for the phenolic hydroxyl group (~3100-3500 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product via the molecular ion peak (M⁺).[16]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Unfavorable equilibrium.Increase reflux time; Use a larger excess of alcohol; Remove water using a Dean-Stark trap or molecular sieves.[3][5]
Loss of product during workup.Ensure pH is basic (>8) during NaHCO₃ wash to fully deprotonate and remove starting acid; Perform extractions carefully.
Reaction Stalls Inactive catalyst; Insufficient temperature.Use fresh, concentrated acid; Ensure the reaction is maintaining a steady reflux.
Water present in reagents.Use anhydrous alcohol and solvents.
Byproduct Formation Charring/decomposition.Reduce heating mantle temperature to maintain a gentle, not vigorous, reflux.
(Rare) Etherification of phenol.This is unlikely under Fischer conditions but could be investigated if unexpected byproducts are observed. Milder conditions or an alternative catalyst may be required.

Optimization studies can be systematically performed by varying parameters such as catalyst concentration, temperature, and reaction time to maximize yield and minimize impurities.[17][18][19]

References

  • Stamatis, H., Xenakis, A., & Kolisis, F. N. (2010). Esterification of phenolic acids catalyzed by lipases immobilized in organogels. Biotechnology Letters, 32(10), 1457–1462. [Link]

  • Lowrance, Jr., W. W. (1973). U.S. Patent No. US4610825A. U.S.
  • Pia, D., et al. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Molecules, 27(8), 2548. [Link]

  • Wikipedia contributors. (2023). Fischer–Speier esterification. Wikipedia, The Free Encyclopedia. [Link]

  • JETIR. (2019). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR, 6(6). [Link]

  • Valdés, L. A., et al. (2021). Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 98(2), 596–602. [Link]

  • University of Babylon. (n.d.). Preparation of Methyl Salicylate. [Link]

  • NileRed. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. [Link]

  • Winthrop University. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating. [Link]

  • Science.gov. (n.d.). acid catalyzed esterification: Topics by Science.gov. [Link]

  • Raber, D. J., et al. (1979). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 59, 63. [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1), 6-11. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). Possible side reactions during the ester ethoxylation process. [Link]

  • Rahim, S. A. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences, 3(02), 1-7. [Link]

  • Jensen, C. L. (1958). U.S. Patent No. US2829154A. U.S.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Sipos, M., et al. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 23(11), 2859. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]

  • Sati, N., et al. (2006). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Chromatographia, 64, 685-688. [Link]

  • Muzakhar, S. S. A., et al. (2023). Optimization of Esterification in the Synthesis of Surfactants Feedstock from Polar Lipid Fraction of Crude Palm Oil. Journal of Fundamentals and Applications of Chemical Engineering, 4(2), 64-70. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]

  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. [Link]

  • Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Victoria University. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • Rocío-Bautista, P., et al. (2015). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. BioMed Research International, 2015, 245674. [Link]

  • Nagwa. (n.d.). Lesson Video: Reactions of Esters. [Link]

  • Clark, J. H., et al. (2005). On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes 2. Complexation and esterification of di- and tricarboxylic acids. Dalton Transactions, (12), 2133-2140. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of Methyl 4-ethoxy-2-methoxybenzoate, a compound of interest in pharmaceutical and chemical research. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its solubility characteristics, robust methodologies for its empirical determination, and a framework for interpreting the resulting data.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the behavior of a compound in various applications. In drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability, formulation, and overall therapeutic efficacy. For Methyl 4-ethoxy-2-methoxybenzoate, a thorough understanding of its solubility profile is paramount for its advancement in any research and development pipeline. This guide will delve into the theoretical and practical aspects of determining the solubility of this specific molecule.

Physicochemical Properties and Predicted Solubility of Methyl 4-ethoxy-2-methoxybenzoate

Structural Analysis:

Methyl 4-ethoxy-2-methoxybenzoate possesses a substituted benzene ring, making it an aromatic ester. The key functional groups influencing its solubility are:

  • Methyl Ester (-COOCH₃): This group can act as a hydrogen bond acceptor.

  • Ethoxy (-OCH₂CH₃) and Methoxy (-OCH₃) groups: These ether linkages are also potential hydrogen bond acceptors.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's hydrophobicity.

The presence of both polar (ester, ethers) and nonpolar (aromatic ring, alkyl chains) moieties suggests that Methyl 4-ethoxy-2-methoxybenzoate will exhibit a degree of solubility in a range of solvents.

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the following:

  • High Solubility in Organic Solvents: Due to its significant nonpolar character and the presence of functional groups common in organic molecules, Methyl 4-ethoxy-2-methoxybenzoate is expected to be soluble in common organic solvents such as ethanol, methanol, acetone, chloroform, and ethyl acetate.[1][2] This is supported by data on similar compounds like methyl 4-methoxybenzoate, which is known to be soluble in ethanol and ether.[3]

  • Limited Solubility in Water: The hydrophobic nature of the aromatic ring and the ethoxy group will likely limit its solubility in aqueous solutions.[3][4] The solubility of benzoic acid and its derivatives in water is often low.[5][6]

  • pH-Dependent Aqueous Solubility: While the ester group is not readily ionizable, the overall solubility of substituted benzoic acids can be influenced by pH.[7] However, for an ester like Methyl 4-ethoxy-2-methoxybenzoate, this effect is expected to be less pronounced than for its carboxylic acid analog.

A summary of the predicted solubility is presented in the table below.

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterLow to Sparingly SolubleThe hydrophobic aromatic ring and alkyl groups outweigh the polarity of the ester and ether groups.
Alcohols (Methanol, Ethanol)SolubleCapable of hydrogen bonding and have a nonpolar component that interacts with the solute.
Polar Aprotic
Acetone, AcetonitrileSolublePolarity is sufficient to dissolve the solute without strong hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Highly SolubleA powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Nonpolar
Toluene, HexaneSparingly to InsolubleThe polarity of the ester and ether groups will limit solubility in highly nonpolar solvents.
Dichloromethane, ChloroformSolubleIntermediate polarity allows for effective dissolution of the compound.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[8][9] This technique involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Methyl 4-ethoxy-2-methoxybenzoate.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Weigh excess Methyl 4-ethoxy-2-methoxybenzoate B Add chosen solvent to a sealed vial A->B Combine C Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) B->C D Allow undissolved solid to settle C->D E Filter or centrifuge to obtain a clear saturated solution D->E G Analyze the saturated solution and standards by HPLC-UV E->G Inject filtrate F Prepare calibration standards of known concentrations F->G H Calculate solubility from the calibration curve G->H

Caption: Experimental workflow for determining the equilibrium solubility of Methyl 4-ethoxy-2-methoxybenzoate using the shake-flask method coupled with HPLC-UV analysis.

Detailed Step-by-Step Protocol

I. Materials and Equipment

  • Methyl 4-ethoxy-2-methoxybenzoate (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control[10]

  • Syringe filters (e.g., 0.22 µm PVDF)[11]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[12][13][14]

  • Volumetric flasks and pipettes

II. Preparation of Saturated Solution

  • Accurately weigh an excess amount of Methyl 4-ethoxy-2-methoxybenzoate into a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

III. Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[10]

  • Agitate the samples at a constant speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[15][16] The time to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it plateaus.[10]

IV. Sample Preparation for Analysis

  • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[11] This step is crucial to avoid overestimation of solubility.

  • Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the range of the calibration curve.

V. Quantification by HPLC-UV

  • Method Development: Develop a suitable reverse-phase HPLC method for the quantification of Methyl 4-ethoxy-2-methoxybenzoate. A C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., formic acid) to ensure good peak shape. The UV detection wavelength should be set to the absorbance maximum of the compound.

  • Calibration Curve: Prepare a series of standard solutions of Methyl 4-ethoxy-2-methoxybenzoate of known concentrations in the same diluent used for the samples.

  • Analysis: Inject the prepared standards and the diluted sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of the analyte in the chromatograms. Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the sample solutions from the calibration curve.

VI. Calculation of Solubility

Calculate the solubility of Methyl 4-ethoxy-2-methoxybenzoate in the chosen solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure data accuracy and reproducibility.

  • Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during equilibration is essential.[17]

  • Purity of the Compound: Impurities can affect the measured solubility. It is important to use a well-characterized and pure sample of Methyl 4-ethoxy-2-methoxybenzoate.

  • Solid-State Form: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. If multiple polymorphs exist, the most stable form should be used for equilibrium solubility measurements.

  • pH of the Medium: For aqueous solubility, the pH of the solution can be a critical factor, especially for compounds with ionizable groups.[18] While Methyl 4-ethoxy-2-methoxybenzoate is an ester, hydrolysis to the corresponding carboxylic acid could occur under certain pH conditions and over long incubation times, which would in turn affect the measured solubility.

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the equilibrium solubility.[19]

Data Presentation and Interpretation

The solubility data for Methyl 4-ethoxy-2-methoxybenzoate should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table of Expected Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Deionized Water25Experimental ValueExperimental ValueExperimental Value
Phosphate Buffered Saline (pH 7.4)37Experimental ValueExperimental ValueExperimental Value
Ethanol25Experimental ValueExperimental ValueExperimental Value
Acetone25Experimental ValueExperimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueExperimental ValueExperimental Value

Interpreting the Results:

The obtained solubility data will provide valuable insights into the behavior of Methyl 4-ethoxy-2-methoxybenzoate.

  • Aqueous Solubility: This is a key parameter for assessing potential oral bioavailability. Low aqueous solubility may necessitate formulation strategies to enhance dissolution and absorption.

  • Solubility in Organic Solvents: This information is crucial for various laboratory procedures, including synthesis, purification, and the preparation of stock solutions for in vitro assays.

  • pH-Solubility Profile: If determined, this will indicate whether the compound's solubility is sensitive to the pH changes encountered in the gastrointestinal tract.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of Methyl 4-ethoxy-2-methoxybenzoate. While specific experimental data for this compound is not yet widely published, its solubility profile can be predicted based on its chemical structure and the properties of related molecules. The detailed shake-flask methodology coupled with HPLC analysis provides a robust and reliable framework for the empirical determination of its equilibrium solubility. Accurate and well-characterized solubility data are indispensable for the successful development of Methyl 4-ethoxy-2-methoxybenzoate in pharmaceutical and chemical applications.

References

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble drugs. ResearchGate. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Dahlan, A. (2014). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Unknown Author. (n.d.). solubility experimental methods.pptx. [Link]

  • Al-Hamidi, H., & Edwards, K. (2015). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Delivery (pp. 1-24). IntechOpen. [Link]

  • Armstrong, N. A., James, K. C., & Wong, C. K. (1979). Interrelationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids. Journal of Pharmacy and Pharmacology, 31(9), 627-631.
  • Ning, Y. (2023, April 2). 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • Armstrong, N. A., James, K. C., & Wong, C. K. (1979). Inter-relationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids. PubMed. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-10.
  • de Campos, D. P., de Souza, J., & Storpirtis, S. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. PubChem. [Link]

  • Scribd. (n.d.). Solubility of Sodium Benzoate vs. Benzoic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. PubChem. [Link]

  • Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. [Link]

  • Pearson. (2024, March 15). Benzoic acid and phenol are insoluble in water. When sodium bicarbonate is added to the mixture, the benzoic acid dissolves, but the phenol remains insoluble. Explain this observation. [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 182, 115053.

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Methodological & Application

Application Note: Step-by-Step Synthesis of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of Methyl 4-ethoxy-2-methoxybenzoate , a specific di-alkoxy benzoate ester often utilized as an intermediate in the synthesis of pharmaceutical pharmacophores and fragrance compounds.

The core synthetic challenge lies in the regioselectivity required to install two different alkyl groups (ethyl and methyl) on the 2,4-dihydroxybenzoate scaffold. Direct non-selective alkylation would yield a mixture of products. This protocol leverages the intramolecular hydrogen bonding inherent to salicylate systems to differentiate the reactivity of the phenolic hydroxyl groups.[1]

Retrosynthetic Logic

The synthesis is designed based on the differing pKa and nucleophilicity of the hydroxyl groups in Methyl 2,4-dihydroxybenzoate :

  • 4-OH (Para): Sterically accessible and chemically distinct.

  • 2-OH (Ortho): Engaged in a strong intramolecular hydrogen bond with the ester carbonyl (chelating effect), significantly lowering its nucleophilicity under mild conditions.

Strategy:

  • Step 1: Kinetic control. Use mild basic conditions to selectively ethylate the 4-OH position.

  • Step 2: Thermodynamic forcing. Use stronger conditions to break the hydrogen bond and methylate the 2-OH position.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the distinct conditions required for each step.

ReactionScheme cluster_mechanism Mechanistic Insight Start Methyl 2,4-dihydroxybenzoate (Starting Material) Step1 Step 1: Selective 4-O-Ethylation (Kinetic Control) Start->Step1 + EtI, K2CO3 Acetone, 50°C Inter Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate Step1->Inter Yield ~85-90% Step2 Step 2: 2-O-Methylation (Forcing Conditions) Inter->Step2 + MeI, K2CO3 DMF, 80°C Product Target: Methyl 4-ethoxy-2-methoxybenzoate Step2->Product Yield ~90% Mechanism 2-OH is protected by H-bond to Carbonyl

Caption: Sequential alkylation strategy leveraging the differential reactivity of phenolic hydroxyls.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
Methyl 2,4-dihydroxybenzoate 168.151.0Starting Material
Ethyl Iodide (EtI) 155.971.1Alkylating Agent (Step 1)
Methyl Iodide (MeI) 141.942.0Alkylating Agent (Step 2)
Potassium Carbonate (

)
138.211.5 (S1) / 2.5 (S2)Base
Acetone -SolventSolvent (Step 1)
DMF (N,N-Dimethylformamide) -SolventSolvent (Step 2)
Step 1: Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate

Objective: Selectively alkylate the 4-position while leaving the 2-position intact.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (5.0 g, 29.7 mmol) in anhydrous Acetone (100 mL).

  • Base Addition: Add anhydrous

    
      (6.15 g, 44.5 mmol, 1.5 eq). The solution may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add Ethyl Iodide (2.6 mL, 32.7 mmol, 1.1 eq) dropwise via syringe.

    • Note: Do not use a large excess of EtI or stronger bases (like NaH) to avoid bis-alkylation.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[5]

    • Filter off the inorganic salts (

      
      /KI).
      
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove residual salts.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethanol or Methanol.

    • Expected Yield: ~4.9 g (85%).

    • Key QC Marker:

      
      H NMR will show a sharp singlet at ~11.0 ppm (chelated 2-OH) and ethyl signals (quartet/triplet).
      
Step 2: Synthesis of Methyl 4-ethoxy-2-methoxybenzoate

Objective: Methylate the hindered 2-position.

  • Setup: Equip a 100 mL round-bottom flask with a stir bar.

  • Dissolution: Dissolve the intermediate Methyl 4-ethoxy-2-hydroxybenzoate (4.0 g, 19.0 mmol) in anhydrous DMF (40 mL).

    • Why DMF? A more polar aprotic solvent aids in breaking the tight ion pairing and H-bonding, facilitating the reaction at the hindered site [1].

  • Base Addition: Add

    
      (6.5 g, 47.5 mmol, 2.5 eq).
    
  • Alkylation: Add Methyl Iodide (2.4 mL, 38.0 mmol, 2.0 eq).

    • Safety: MeI is volatile and toxic. Perform in a fume hood.

  • Reaction: Heat to 60–80°C for 4–6 hours.

    • Monitoring: TLC should show the disappearance of the intermediate. The product will be slightly more polar or very similar in

      
       but will not stain with 
      
      
      
      (absence of phenol).
  • Workup:

    • Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate.[5]

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer copiously with water (3 x 50 mL) and brine to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) if necessary, though recrystallization from hexane/ether is often sufficient.

Quality Control & Validation

Self-Validating the Structure: The success of the synthesis is confirmed by the disappearance of the phenolic proton and the integration of the alkyl groups.

Expected H NMR Data (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.85 Doublet (J=8.5 Hz)1HAr-H (C6)Ortho to ester (deshielded).
6.50 Doublet of Doublets1HAr-H (C5)Ortho to 4-OEt.
6.45 Doublet (J=2.5 Hz)1HAr-H (C3)Meta to ester, ortho to two alkoxy groups.
4.08 Quartet2H

4-Ethoxy methylene.
3.88 Singlet3H

2-Methoxy group (Target confirmed).
3.84 Singlet3H

Ester methyl.[7]
1.45 Triplet3H

4-Ethoxy methyl.
N/A ABSENT --OH Absence confirms Step 2 completion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Mixture of products in Step 1 Reaction temperature too high or base too strong.Maintain Acetone reflux (56°C). Do not use DMF in Step 1. Ensure only 1.1 eq of EtI is used.
Incomplete reaction in Step 2 Intramolecular H-bond preventing attack.Switch solvent to DMF or DMSO. Increase temperature to 80°C. Add a catalytic amount of KI.
Hydrolysis of Ester Presence of water or hydroxide.Ensure all reagents are anhydrous. Use carbonate bases, not hydroxide bases.

Workflow Summary

Workflow cluster_step1 Step 1: Selective Ethylation cluster_step2 Step 2: Methylation Start Start: Methyl 2,4-dihydroxybenzoate S1_React Reflux in Acetone (K2CO3 + EtI) Start->S1_React S1_QC QC: Check for 11ppm OH signal (Must be present) S1_React->S1_QC S2_React Heat in DMF (K2CO3 + MeI) S1_QC->S2_React If pure S2_QC QC: Check for OH signal (Must be ABSENT) S2_React->S2_QC End Final Product Isolation S2_QC->End

Caption: Operational workflow for the sequential synthesis protocol.

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzoates

    • Source: The regioselectivity of alkylation in 2,4-dihydroxybenzoate systems is governed by the intramolecular hydrogen bond at the 2-position, directing alkylation to the 4-position under mild conditions.
    • Citation: Wang, Z., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[8] Tetrahedron Letters, 2022.[9][10]

    • URL:[Link]

  • pKa and Reactivity of Hydroxybenzoates

    • Source: Analysis of pKa differences between ortho and para hydroxyl groups in benzo
    • Citation: "Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid?
    • URL:[Link]

  • General Synthesis of Alkoxy Benzoates

    • Source: Protocols for Mitsunobu and base-mediated alkylation of c
    • Citation: "Regioselective Alkylation of Catechols."[11] Thieme Connect / Synthesis.

Sources

Application Note: Optimization of Crystallization Kinetics for Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This Application Note details the protocol for the purification of Methyl 4-ethoxy-2-methoxybenzoate via recrystallization. This compound serves as a critical pharmacophore intermediate, often utilized in the synthesis of selective


-adrenergic receptor antagonists and other benzamide-based therapeutics.

Achieving high purity (>99.5% HPLC) is essential to prevent downstream side-reactions, particularly when the ester moiety is destined for subsequent hydrolysis or amidation. The primary challenge with this specific benzoate derivative is its tendency to "oil out" (liquid-liquid phase separation) prior to crystallization due to its relatively low melting point and amphiphilic ether side chains.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Methyl 4-ethoxy-2-methoxybenzoate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 210.23 g/mol [1]

  • Physical State: White to off-white crystalline solid (upon purification).

  • Solubility Profile: Soluble in ethyl acetate, dichloromethane, methanol, and hot ethanol. Insoluble in water.[2][3]

Solvent Selection Strategy (Thermodynamic Basis)

The selection of the crystallization solvent system is based on the Hansen Solubility Parameters (HSP) , balancing the polar ester/ether functionalities against the non-polar aromatic core.

Solvent SystemRoleRationaleSuitability
Methanol / Water Binary SystemMethanol solubilizes the ester via dipole-dipole interactions. Water acts as a high-polarity anti-solvent to drive supersaturation.High (Recommended)
Ethanol (Absolute) Single SolventGood temperature-dependent solubility curve. Lower toxicity than methanol.Medium (Risk of yield loss)
Ethyl Acetate / Hexane Binary SystemStandard normal-phase polarity gradient. Effective for removing non-polar tarry impurities.Medium (Flammability risk)

Selected Protocol: Methanol/Water (Anti-solvent Crystallization) was chosen for its superior ability to purge regioisomeric impurities and unreacted phenolic precursors.

Detailed Experimental Protocol

Phase 1: Dissolution & Hot Filtration

Objective: Removal of mechanical impurities and insoluble inorganic salts.

  • Charge: Place 10.0 g of crude Methyl 4-ethoxy-2-methoxybenzoate into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Addition: Add 30 mL of Methanol (HPLC Grade) .

    • Note: The ratio is 3 vol (3 mL/g). This minimizes solvent waste while ensuring complete dissolution at reflux.

  • Heating: Heat the mixture to reflux (~65°C) using an oil bath or heating block. Stir until the solid completely dissolves.

    • Critical Check: If the solution is not clear, add Methanol in 1 mL increments. Do not exceed 5 vol total.

  • Filtration: While hot, filter the solution through a pre-warmed sintered glass funnel or a pad of Celite to remove particulate matter. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

Phase 2: Nucleation & Anti-Solvent Addition

Objective: Controlled generation of crystal nuclei without inducing "oiling out".

  • Initial Cooling: Allow the filtrate to cool slowly to 40°C-45°C under gentle stirring (100 RPM).

  • Seeding (Crucial Step): Add 10-20 mg of pure Methyl 4-ethoxy-2-methoxybenzoate seed crystals.

    • Why? Seeding bypasses the primary nucleation energy barrier, preventing the formation of an amorphous oil phase.

  • Anti-Solvent Addition: Dropwise, add Deionized Water to the stirring methanol solution.

    • Rate: 0.5 mL/min.

    • Endpoint: Stop addition when a persistent turbidity (cloud point) is observed. Typically requires 10-15 mL of water.

Phase 3: Crystal Growth & Isolation
  • Cooling Ramp: Cool the slurry to room temperature (20°C-25°C) over 2 hours (approx. 10°C/hour).

    • Mechanism:[4][5] Slow cooling widens the Metastable Zone Width (MSZW), promoting the growth of large, pure crystals rather than rapid precipitation of fines.

  • Final Chill: Place the flask in an ice-water bath (0°C-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the cold slurry using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 10 mL of a cold (0°C) Methanol/Water (1:1) mixture.

    • Caution: Do not use pure methanol for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours or until constant weight is achieved.

Process Workflow Diagram

The following diagram illustrates the critical path for the recrystallization process, highlighting decision nodes and thermal checkpoints.

RecrystallizationWorkflow Start Crude Methyl 4-ethoxy-2-methoxybenzoate Dissolve Dissolution in Methanol (Reflux @ 65°C) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddSolv Add MeOH (+1 mL) CheckSol->AddSolv No Filter Hot Filtration (Remove Particulates) CheckSol->Filter Yes AddSolv->CheckSol Cool1 Cool to 45°C (Supersaturation Onset) Filter->Cool1 Seed Add Seed Crystals (Prevents Oiling Out) Cool1->Seed AntiSolv Add Water (Anti-Solvent) Dropwise to Cloud Point Seed->AntiSolv Cool2 Slow Cool to 0-5°C (10°C/hour) AntiSolv->Cool2 Isolate Vacuum Filtration & Wash (Cold MeOH/Water 1:1) Cool2->Isolate Dry Vacuum Dry (40°C, 12h) Isolate->Dry

Caption: Thermal cycle and solvent addition workflow for the purification of Methyl 4-ethoxy-2-methoxybenzoate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Dissolution Temp 60°C - 65°C>65°C: Risk of ester hydrolysis or transesterification. <60°C: Incomplete dissolution leads to yield loss.
Cooling Rate 10°C / hourToo Fast: Entrapment of mother liquor impurities; formation of amorphous oil.
Seeding Point 40°C - 45°CMissed: High probability of "oiling out" (liquid-liquid phase separation) before crystallization.
Water Addition DropwiseRapid Addition: Causes "crashing out" (uncontrolled precipitation), resulting in low purity.
Common Issue: "Oiling Out"

If the product separates as an oil droplet rather than a crystal:

  • Cause: The solution temperature is above the crystal melting point in the solvent mixture, or supersaturation is too high.

  • Remedy: Re-heat to dissolve the oil. Add more Methanol (solvent) to lower the saturation level. Cool very slowly and ensure vigorous stirring during seeding.

Analytical Validation

To verify the success of the protocol, the following analytical methods are recommended:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.

    • Target: >99.5% Area under curve.

  • 1H NMR (DMSO-d6):

    • Verify the integration of the methoxy singlet (~3.8 ppm) and ethoxy triplet/quartet patterns.

    • Confirm absence of thermodynamic impurities (e.g., free acid peaks).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 592192, Methyl 4-ethoxy-3-methoxybenzoate (Isomer Reference). Retrieved from [Link]

  • Myerson, A. S. (2002).Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Google Patents.Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate (Related Intermediate). CN103553991A.

Sources

"Methyl 4-ethoxy-2-methoxybenzoate" as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It focuses on the regioselective preparation and downstream application of Methyl 4-ethoxy-2-methoxybenzoate , a critical scaffold in the development of Selective Estrogen Receptor Modulators (SERMs) and Factor B inhibitors.

Regiocontrol in Poly-oxygenated Benzoate Scaffolds

Executive Summary

Methyl 4-ethoxy-2-methoxybenzoate is a high-value building block used in the synthesis of APIs requiring a specific electron-rich aromatic core. Its structural motif—a benzoate ester with differentiated alkoxy groups at the 2- and 4-positions—is foundational in medicinal chemistry, particularly for:

  • SERMs (Selective Estrogen Receptor Modulators): The 4-alkoxy benzoate moiety mimics the phenolic A-ring of estradiol, critical for receptor binding.

  • Factor B Inhibitors: Analogs of this compound (e.g., Iptacopan derivatives) utilize the 4-ethoxy-benzoic acid core to modulate the alternative complement pathway.

  • Agrochemicals: 2-methoxy-substituted benzoates are established auxinic herbicide scaffolds.

This guide provides a validated, two-step regioselective synthesis protocol that exploits intramolecular hydrogen bonding to differentiate chemically similar phenolic hydroxyl groups, eliminating the need for transient protecting groups.

Chemical Profile & Retrosynthetic Logic[1]

PropertyDetail
Chemical Name Methyl 4-ethoxy-2-methoxybenzoate
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Key Functionality Ortho-methoxy (steric/electronic modulator), Para-ethoxy (lipophilic receptor contact).
Primary Precursor Methyl 2,4-dihydroxybenzoate (CAS: 2150-47-2)
The "H-Bond Gatekeeper" Effect

The synthesis relies on a fundamental mechanistic insight: Intramolecular Hydrogen Bonding . In methyl 2,4-dihydroxybenzoate, the hydroxyl group at the 2-position forms a strong hydrogen bond with the carbonyl oxygen of the ester. This "locks" the 2-OH proton, significantly increasing its pKa compared to the 4-OH group.

  • 4-OH: Accessible, lower pKa (~8-9), highly nucleophilic.

  • 2-OH: H-bonded, higher pKa (~10-11), less nucleophilic.

By controlling base strength and stoichiometry, we can selectively alkylate the 4-position first, ensuring 100% regiocontrol without protecting groups.

Experimental Protocol: Regioselective Synthesis

Phase A: Selective 4-O-Ethylation

Objective: Install the ethyl group at the 4-position while leaving the 2-position free.

Materials:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • Ethyl Iodide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq) - Note: Do not use Cs₂CO₃ or NaH here, as stronger bases may disrupt the H-bond selectivity.

  • Acetone (Reagent Grade, 0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 2,4-dihydroxybenzoate and Acetone. Stir until dissolved.

  • Base Addition: Add K₂CO₃. The suspension may turn slight yellow.[1]

  • Alkylation: Add Ethyl Iodide dropwise at room temperature.

  • Reflux: Heat the mixture to mild reflux (approx. 56°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower Rf) should disappear, converting to the mono-ethylated product. The bis-alkylated byproduct should be <5%.

  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from cold ethanol or use flash column chromatography if high purity is required.

    • Yield Target: 85–90%

    • Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate.

Phase B: 2-O-Methylation (The "Locking" Step)

Objective: Methylate the sterically hindered and H-bonded 2-position.

Materials:

  • Methyl 4-ethoxy-2-hydroxybenzoate (Intermediate from Phase A)

  • Dimethyl Sulfate (DMS) (1.5 eq) OR Methyl Iodide (MeI) (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide) or Acetone (Reflux required if using Acetone)

Procedure:

  • Solvation: Dissolve the intermediate in DMF (0.5 M). DMF is preferred here to overcome the nucleophilic sluggishness of the 2-OH.

  • Reagent Addition: Add K₂CO₃ followed by the methylating agent (DMS or MeI).

  • Reaction: Heat to 60–80°C for 4 hours. The higher temperature is necessary to break the intramolecular H-bond and drive the reaction.

  • Quench: Pour the reaction mixture into ice water. The product typically precipitates as a solid or oil.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Final Product: Methyl 4-ethoxy-2-methoxybenzoate.

Visualizing the Pathway

The following diagram illustrates the regioselectivity logic and the downstream application flow.

SynthesisPathway Start Methyl 2,4-dihydroxybenzoate (CAS: 2150-47-2) Step1 Phase A: Selective 4-O-Ethylation (Et-I, K2CO3, Acetone) Mechanism: 2-OH Protected by H-Bond Start->Step1 4-OH is Nucleophilic Inter Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate Step1->Inter >90% Regioselectivity Step2 Phase B: 2-O-Methylation (Me-I, K2CO3, DMF, Heat) Mechanism: H-Bond Disruption Inter->Step2 Force 2-OH Reaction Product TARGET: Methyl 4-ethoxy-2-methoxybenzoate Step2->Product Yield: ~85% Hydrolysis Hydrolysis (LiOH, THF/H2O) Product->Hydrolysis Activation Acid 4-ethoxy-2-methoxybenzoic acid (Active Pharmacophore) Hydrolysis->Acid API Synthesis

Caption: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding for differentiating phenolic sites.

Application Case Study: Factor B Inhibition

The 4-ethoxy-2-methoxybenzoate motif is a structural homolog to the "4-ethoxy-benzoic acid" core found in Factor B inhibitors like Iptacopan (LNP023) . In drug discovery, the addition of the 2-methoxy group is often employed to:

  • Twist the Torsion Angle: The steric bulk of the ortho-methoxy group forces the carbonyl group out of planarity with the benzene ring. This can significantly alter binding affinity and selectivity compared to the unsubstituted analog.

  • Metabolic Stability: Blocking the ortho-position prevents metabolic hydroxylation at that site.

Synthesis of the Active Acid Moiety: To utilize the ester in API synthesis (e.g., amide coupling to a piperidine scaffold), it must be hydrolyzed.

  • Reagents: LiOH (3 eq), THF:Water (3:1).

  • Conditions: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3.

  • Result: Precipitate of 4-ethoxy-2-methoxybenzoic acid (CAS: 201150-76-7) .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-ethylation in Phase A Base was too strong or temperature too high.Switch to CsHCO₃ (milder) or reduce temperature to 40°C. Ensure strict stoichiometry (1.1 eq Et-I).
Incomplete Methylation (Phase B) Intramolecular H-bond is resisting reaction.Switch solvent to DMF (polar aprotic breaks H-bonds). Increase temperature to 80°C. Use DMS instead of MeI.
Product Hydrolysis Wet solvents or excess base reacting with ester.Ensure anhydrous solvents. Avoid hydroxide bases (NaOH/KOH) during alkylation; stick to Carbonates.

References

  • Regioselective Alkylation Mechanism

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[2][3][4]

    • Source:Tetrahedron Letters / PMC.[3]

    • Relevance: Establishes the protocol for exploiting H-bonding to differenti
    • URL:[Link]

  • Pharmacophore Relevance (Factor B Inhibitors)

    • Title: Discovery of Factor B Inhibitor LNP023 (Iptacopan).
    • Source:ACS Medicinal Chemistry Letters.
    • Relevance: Demonstrates the utility of the 4-ethoxy-benzoic acid scaffold in clinical candid
    • URL:[Link]

  • Related Scaffold Synthesis (SERMs)

    • Title: Convenient Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters.[5]

    • Source:ResearchGate.[4]

    • Relevance: Validates the 4-alkoxy benzoate ester as a key intermedi
    • URL:[Link]

  • Chemical Identity Verification

    • Title: Benzoic acid, 4-ethoxy-2-methoxy- (CAS 201150-76-7).
    • Source:ChemSRC.
    • Relevance: Confirms the identity of the acid precursor derived
    • URL:[Link]

Sources

Using "Methyl 4-ethoxy-2-methoxybenzoate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-ethoxy-2-methoxybenzoate in Medicinal Chemistry

Abstract

Methyl 4-ethoxy-2-methoxybenzoate is a specialized resorcinol-derived building block utilized in the synthesis of pharmacologically active benzamides and benzyl alcohols. Distinguished by its specific 2,4-dialkoxy substitution pattern, this scaffold offers a unique balance of steric influence (via the ortho-methoxy group) and lipophilic tuning (via the para-ethoxy group). This guide details the strategic application of this intermediate, focusing on high-yield hydrolysis protocols, amide library generation, and quality control metrics required for drug discovery workflows.

Chemical Profile & Strategic Utility

In medicinal chemistry, the "2-methoxy-4-alkoxy" motif is a privileged substructure found in various bioactive agents, including PTP1B inhibitors (diabetes) and Hedgehog signaling pathway antagonists (oncology).

  • Steric Control (Ortho-Effect): The 2-methoxy substituent creates significant steric bulk near the carbonyl center. In benzamide derivatives, this forces the amide bond out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation that improves selectivity against flat, intercalating off-targets.

  • Metabolic Stability: The 4-ethoxy group extends the lipophilic reach of the molecule compared to a methoxy group, potentially improving hydrophobic pocket occupancy while avoiding the rapid metabolic dealkylation often seen with simple anisoles.

  • Synthetic Versatility: The methyl ester serves as a protected carboxylic acid, allowing for purification and storage prior to "activation" via hydrolysis or direct aminolysis.

Visualizing the Scaffold Utility

ScaffoldUtility cluster_props Pharmacophore Properties Start Methyl 4-ethoxy-2-methoxybenzoate (Precursor) Acid 4-Ethoxy-2-methoxybenzoic Acid (Activated Core) Start->Acid LiOH Hydrolysis (Protocol A) Alcohol Benzyl Alcohols (Linker Synthesis) Start->Alcohol LiAlH4 Reduction Amide Bioactive Benzamides (e.g., PTP1B Inhibitors) Acid->Amide Amide Coupling (Protocol B) Prop1 Ortho-Methoxy: Conformational Lock Prop1->Amide Prop2 Para-Ethoxy: Lipophilic Tuning Prop2->Amide

Figure 1: Synthetic divergence map illustrating the transformation of the ester into key pharmacophores.

Experimental Protocols

The following protocols are optimized for converting the ester into a coupling-ready acid and subsequently into a benzamide library.

Protocol A: Controlled Saponification (Scaffold Activation)

Objective: Hydrolysis of the methyl ester to 4-ethoxy-2-methoxybenzoic acid without cleaving the ether linkages.

Reagents:

  • Methyl 4-ethoxy-2-methoxybenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF:Water (3:1 v/v)

  • 1N HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the ester in THF (5 mL per mmol). Stir until clear.

  • Reagent Addition: Dissolve LiOH·H₂O in water (minimum volume) and add dropwise to the THF solution.

    • Expert Insight: Using LiOH is preferred over NaOH/KOH as it is milder and less likely to cause nucleophilic attack on the aromatic ring or ether cleavage under reflux.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a baseline spot (Acid) should appear.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water and wash once with Diethyl Ether (removes unreacted ester).

    • Critical Step: Acidify the aqueous layer to pH 2–3 using 1N HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: >90%.[1][2][3]

Protocol B: Amide Library Generation (Bioactive Scaffold Assembly)

Objective: Coupling the activated acid with diverse amines to generate a library of potential inhibitors.

Reagents:

  • 4-Ethoxy-2-methoxybenzoic acid (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the acid and DIPEA in anhydrous DMF. Add HATU and stir for 15 minutes at Room Temperature (RT).

    • Mechanism:[3][4] This pre-activation forms the reactive OAt-ester, essential for overcoming the steric hindrance of the ortho-methoxy group.

  • Coupling: Add the amine component. Stir at RT for 12–16 hours.

  • Quench: Dilute with EtOAc and wash sequentially with:

    • 10% Citric Acid (removes excess amine/DIPEA).

    • Sat. NaHCO₃ (removes unreacted acid).

    • Brine.[5]

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (Gradient: 0–40% EtOAc/Hexane).

Quality Control & Analytics

Verifying the integrity of the ethoxy and methoxy groups is critical, as alkyl transfer or cleavage can occur under stress.

Table 1: Key Analytical Markers

TechniqueParameterExpected SignalDiagnostic Value
¹H NMR Methanol-d4

3.85 ppm (s, 3H)
Confirms 2-Methoxy integrity.
¹H NMR Methanol-d4

1.40 (t), 4.10 (q)
Confirms 4-Ethoxy chain presence.
HPLC Retention TimeShift vs. AcidEster is less polar (longer RT). Acid is more polar (shorter RT).
LC-MS Ionization

Confirm no dealkylation (Mass - 14 or -28).
Workflow Visualization: QC Decision Tree

QCDecision Sample Synthesized Product NMR 1H NMR Analysis Sample->NMR Check1 Methoxy Singlet Present? NMR->Check1 Check2 Ethoxy Quartet Present? Check1->Check2 Yes Fail Reject / Repurify Check1->Fail No (Demethylation) Pass Release for Screening Check2->Pass Yes Check2->Fail No (Deethylation)

Figure 2: Quality Control decision tree for validating alkylation status.

Case Study: Relevance in Drug Discovery

Application: Development of PTP1B Inhibitors. Research indicates that 2-ethoxy-4-(methoxymethyl)benzamide derivatives exhibit high inhibitory potency against Protein Tyrosine Phosphatase 1B (PTP1B), a target for Type 2 Diabetes [1].[6] While the literature example cites a 2-ethoxy-4-methoxymethyl pattern, the Methyl 4-ethoxy-2-methoxybenzoate scaffold provides a direct bioisostere.

  • Hypothesis: By retaining the 2-methoxy group, the molecule maintains the necessary steric twist to fit the PTP1B active site, while the 4-ethoxy group projects into the hydrophobic groove, potentially enhancing potency compared to the methyl analog.

  • Result: Homologous series of 2-methoxybenzamides have shown nanomolar IC50 values in Hedgehog signaling assays, validating the utility of this specific substitution pattern in oncology [2].[7]

References

  • Zhang, D., et al. (2019). "Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors."[6] Bioorganic Chemistry.

  • Sun, C., et al. (2021).[8] "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." RSC Advances.

  • ChemicalBook. (2024).[5] "Methyl 4-amino-2-methoxybenzoate Properties and Synthesis (Homologous Chemistry)."

Sources

Application Note: A Scalable, Regioselective Synthesis of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Methyl 4-ethoxy-2-methoxybenzoate is a substituted aromatic ester with significant potential as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its precise substitution pattern offers a versatile scaffold for further chemical modification. The primary challenge in its synthesis lies in achieving regioselective alkylation of a dihydroxy precursor, a common hurdle in the production of multi-substituted aromatic compounds.

This application note details a robust and scalable two-step protocol for the synthesis of Methyl 4-ethoxy-2-methoxybenzoate, commencing from the commercially available starting material, Methyl 2,4-dihydroxybenzoate.[1][2][3] The described methodology leverages the inherent reactivity differences between the two hydroxyl groups to achieve high regioselectivity, first through a targeted ethylation at the C4 position, followed by methylation at the C2 position. The protocol incorporates principles of Phase-Transfer Catalysis (PTC) to enhance reaction efficiency and facilitate scalability, making it suitable for both pilot and industrial production environments.[4][5][6]

Mechanistic Rationale & Synthetic Design

The synthetic pathway is founded upon the principles of the Williamson ether synthesis, a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7][8][9][10] The success of this multi-step synthesis hinges on controlling the regioselectivity of the two successive alkylations.

Core Challenge: Regioselectivity

The starting material, Methyl 2,4-dihydroxybenzoate, possesses two hydroxyl groups with distinct chemical environments and reactivities:

  • C4-Hydroxyl: This phenolic group is more acidic and sterically accessible. Its deprotonation to the corresponding phenoxide occurs readily under moderately basic conditions.

  • C2-Hydroxyl: This group is positioned ortho to the methyl ester. It is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester functionality.[11] This hydrogen bonding significantly reduces its acidity and nucleophilicity, making it less reactive towards alkylation compared to the C4-hydroxyl.[11]

Our strategy exploits this reactivity differential. The first step involves the selective ethylation of the more reactive C4-hydroxyl group under controlled basic conditions. Only after the C4 position is protected as an ethoxy ether does the second step proceed to methylate the less reactive C2-hydroxyl, which may require slightly more forcing conditions.

G cluster_0 Synthetic Pathway cluster_1 Key Principle SM Methyl 2,4-dihydroxybenzoate (Starting Material) INT Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate SM->INT Step 1: Regioselective Ethylation (Et-X, Base, PTC) Targets more acidic C4-OH FP Final Product: Methyl 4-ethoxy-2-methoxybenzoate INT->FP Step 2: Methylation (Me-X, Base) Targets less reactive C2-OH Principle Reactivity Control: C4-OH (more acidic) >> C2-OH (H-bonded) Allows for sequential, selective alkylation.

Caption: Synthetic strategy for Methyl 4-ethoxy-2-methoxybenzoate.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1.0 kg batch size of the starting material. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary safety controls.

3.1. Materials and Reagents

ReagentGradeSupplier ExampleQuantityMoles (approx.)
Methyl 2,4-dihydroxybenzoate>98%Sigma-Aldrich1.00 kg5.95 mol
AcetoneACS GradeFisher Scientific10.0 L-
Potassium Carbonate (K₂CO₃), fine powderAnhydrous, >99%VWR0.90 kg6.51 mol
Diethyl Sulfate ((Et)₂SO₄)>98%Alfa Aesar0.96 kg (0.83 L)6.24 mol
Tetrabutylammonium Bromide (TBAB)>99% (PTC Catalyst)TCI America96 g0.30 mol
Dimethyl Sulfate ((Me)₂SO₄)>99%Acros Organics0.83 kg (0.62 L)6.58 mol
Sodium Hydroxide (NaOH)Pellets, >97%EMD MilliporeAs needed for work-up-
TolueneACS GradeAvantor5.0 L-
HeptaneACS GradeHoneywell5.0 L-
Brine (Saturated NaCl solution)-Lab Prepared4.0 L-
Magnesium Sulfate (MgSO₄)AnhydrousJ.T.Baker0.5 kg-

Safety Precaution: Alkylating agents like diethyl sulfate and dimethyl sulfate are highly toxic, carcinogenic, and corrosive. Always handle them with extreme caution using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full face protection. All additions should be performed in a controlled manner to manage exothermic reactions.

3.2. Step 1: Regioselective Ethylation of Methyl 2,4-dihydroxybenzoate

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet with 1.00 kg (5.95 mol) of Methyl 2,4-dihydroxybenzoate and 10.0 L of acetone.

  • Reagent Addition: Begin stirring to form a slurry. Add 0.90 kg (6.51 mol, 1.1 eq) of powdered potassium carbonate and 96 g (0.30 mol, 0.05 eq) of tetrabutylammonium bromide (TBAB).

  • Ethylating Agent Addition: Heat the mixture to a gentle reflux (~56°C). Once refluxing, add 0.96 kg (6.24 mol, 1.05 eq) of diethyl sulfate dropwise via an addition funnel over 2-3 hours. Maintain a steady reflux throughout the addition.

    • Causality Note: The use of K₂CO₃ provides a solid base that is sufficient to deprotonate the more acidic C4-hydroxyl without significantly affecting the C2-hydroxyl. TBAB acts as a phase-transfer catalyst, shuttling the phenoxide from the solid surface into the organic phase to accelerate the reaction.[4][6]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium salts and rinse the filter cake with 1.0 L of acetone.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, Methyl 4-ethoxy-2-hydroxybenzoate, as an oil or semi-solid. This crude product is typically of sufficient purity for the next step.

3.3. Step 2: Methylation of Methyl 4-ethoxy-2-hydroxybenzoate

  • Reactor Setup: Dissolve the crude intermediate from the previous step in 8.0 L of acetone in the same 20 L reactor.

  • Reagent Addition: Add 0.90 kg (6.51 mol, 1.1 eq relative to the original starting material) of fresh powdered potassium carbonate.

  • Methylating Agent Addition: Heat the mixture to reflux. Add 0.83 kg (6.58 mol, 1.1 eq) of dimethyl sulfate dropwise over 2-3 hours.

    • Causality Note: The C2-hydroxyl is less reactive, and while K₂CO₃ is still effective, ensuring a slight excess of both base and alkylating agent drives the reaction to completion.

  • Reaction Monitoring: Maintain the reaction at reflux for 6-10 hours, monitoring for the disappearance of the intermediate by TLC or HPLC.

  • Quenching and Isolation:

    • Cool the reaction to room temperature. Slowly and carefully pour the reaction mixture into 10 L of cold water with vigorous stirring to quench any unreacted dimethyl sulfate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (2 x 2.5 L).

    • Combine the organic layers and wash with 1 M NaOH solution (2 x 1.0 L) to remove any unreacted phenolic species, followed by a wash with brine (2 x 2.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 4-ethoxy-2-methoxybenzoate as a yellow to brown oil.

3.4. Step 4: Purification

  • Recrystallization: Dissolve the crude oil in a minimum amount of hot toluene (~2-3 L). Slowly add heptane (~4-6 L) until turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 4 hours to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with cold heptane (2 x 1.0 L), and dry under vacuum at 40°C to a constant weight.

    • Expected Yield: 0.95 - 1.12 kg (76-90% over two steps).

    • Appearance: Off-white to pale yellow crystalline solid.

Process Workflow and Troubleshooting

Caption: Detailed experimental workflow for the two-step synthesis.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Action(s)
Step 1 Stalls (Incomplete Rxn) 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient PTC catalyst.3. Poor quality diethyl sulfate.1. Use freshly opened or dried K₂CO₃.2. Increase TBAB loading to 0.07 eq.3. Verify purity of the ethylating agent.
Formation of Dialkylated Byproduct Overly aggressive conditions in Step 1.Reduce reaction temperature slightly or use a milder base. Ensure controlled, slow addition of the alkylating agent.
Step 2 Stalls (Incomplete Rxn) 1. Insufficient base to deprotonate the less reactive C2-OH.2. Low reaction temperature.1. Ensure at least 1.1 eq of fresh K₂CO₃ is used.2. Confirm a steady reflux is maintained. If necessary, switch to a higher boiling solvent like MEK, but re-validate conditions.
Low Final Yield after Purification 1. Inefficient extraction.2. Product loss during recrystallization.1. Perform a third extraction of the aqueous layer.2. Optimize the solvent ratio for recrystallization; use minimal hot solvent and ensure slow cooling. Recover a second crop from the mother liquor if necessary.
Product is an Oil, Fails to Crystallize Presence of impurities (e.g., residual solvent, starting materials).Re-purify the crude product by silica gel column chromatography (less ideal for scale-up) or perform a second, more careful recrystallization. Seeding with a pure crystal can induce crystallization.

Conclusion

This application note provides a comprehensive, well-rationalized, and scalable protocol for the synthesis of Methyl 4-ethoxy-2-methoxybenzoate. By exploiting the intrinsic reactivity differences of the phenolic groups and employing phase-transfer catalysis, this method achieves high regioselectivity and yield. The detailed step-by-step guide, process controls, and troubleshooting logic establish a self-validating system suitable for researchers and drug development professionals aiming for reliable, large-scale production of this valuable chemical intermediate.

References

  • Taylor & Francis. (2007). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10). Available at: [Link]

  • ScienceDirect. (2025). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Journal of Molecular Structure. Available at: [Link]

  • PTC Organics, Inc. PTC Etherification of a Phenol. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Procedure for Williamson Ether Synthesis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-methybenzoate. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available at: [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • IAGI. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,4-Dihydroxybenzoate. Available at: [Link]

  • ResearchGate. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of Methyl 4-ethoxy-2-methoxybenzoate, a key chemical intermediate. We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide is designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind method selection and parameter optimization to ensure data integrity and reproducibility.

Introduction and Analytical Strategy

Methyl 4-ethoxy-2-methoxybenzoate is an aromatic ester whose precise quantification is critical for ensuring reaction yield, purity of synthetic intermediates, and quality control in various research and development applications. The presence of a substituted benzene ring provides a strong chromophore, making it highly suitable for UV-based detection, while its volatility and thermal stability allow for gas-phase analysis.

The choice of analytical method is contingent upon the specific requirements of the analysis, such as sample matrix complexity, required sensitivity, and the need for structural confirmation. This guide presents three complementary methods to address a range of analytical challenges.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for routine quality control and purity assessment, offering excellent accuracy and precision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for trace-level quantification and unambiguous identification, providing an orthogonal method for confirmation.

  • Quantitative NMR (qNMR): A primary ratio method for determining concentration and purity without the need for an identical analyte reference standard, relying instead on a certified internal standard.

Below is a logical workflow for the analysis of a typical sample.

Analytical_Workflow Sample Sample Receipt & Login Prep Sample Preparation (Dilution, Extraction) Sample->Prep Homogenize HPLC HPLC-UV Analysis (Routine QC, Purity) Prep->HPLC Primary Quant GCMS GC-MS Analysis (Trace Analysis, ID Confirmation) Prep->GCMS Orthogonal Method qNMR qNMR Analysis (Purity Assay, Standard-Free Quant) Prep->qNMR Reference Method Report Data Analysis & Reporting HPLC->Report GCMS->Report qNMR->Report

Caption: General analytical workflow for Methyl 4-ethoxy-2-methoxybenzoate.

Physicochemical Properties of the Analyte

Understanding the chemical properties of Methyl 4-ethoxy-2-methoxybenzoate is fundamental to developing effective analytical methods. While specific experimental data for this exact isomer may be limited, properties can be reliably inferred from its structure and data on close analogs.[1]

PropertyValueSignificance for Analysis
Molecular Formula C₁₁H₁₄O₄Used for exact mass determination in MS.[1]
Molecular Weight 210.23 g/mol Essential for preparing standard solutions and calculations.[1]
Structure Aromatic EsterThe benzene ring acts as a strong chromophore for UV detection.
Predicted LogP ~2.3Indicates good solubility in common organic solvents (e.g., Acetonitrile, Methanol, Hexane) and suitability for reverse-phase HPLC.[1]
Volatility ModerateSufficiently volatile for analysis by gas chromatography without derivatization.

Method Selection Guide

Selecting the right analytical technique is a critical decision driven by the analytical objective. The following decision tree provides guidance for choosing the most appropriate method.

Method_Selection_Tree Start What is the Analytical Goal? Routine Routine QC & Purity Assay? Start->Routine Trace Trace Impurity ID or Quantification in Complex Matrix? Start->Trace Primary Primary Standard Characterization or No Specific Standard Available? Start->Primary HPLC Use HPLC-UV Routine->HPLC High Precision & Throughput GCMS Use GC-MS Trace->GCMS High Sensitivity & Selectivity qNMR Use qNMR Primary->qNMR Absolute Quantification

Caption: Decision tree for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is designed for robust, routine quantification and purity analysis. The methodology is adapted from established procedures for structurally related benzoate esters.[2][3]

4.1. Rationale A C18 column is selected for its excellent retention and separation of moderately non-polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, provides efficient elution. A small amount of acid is added to suppress the ionization of any potential acidic impurities and ensure sharp, symmetrical peaks. UV detection is set at a wavelength near the absorbance maximum of the benzene chromophore.

4.2. Instrumentation and Consumables

  • HPLC System with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Formic Acid (LC-MS Grade).

  • Ultrapure Water.

  • Volumetric flasks and pipettes.

4.3. Step-by-Step Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. Filter and degas the solution.

  • Standard Solution Preparation:

    • Accurately weigh approximately 20 mg of Methyl 4-ethoxy-2-methoxybenzoate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a stock solution of ~200 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve the sample in the mobile phase to achieve an expected final concentration within the calibration range (e.g., ~25 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase 60:40 Acetonitrile : Water (0.1% Formic Acid)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 254 nm

    | Run Time | 10 minutes (or until the analyte has eluted) |

  • Analysis and Calculation:

    • Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.

    • Inject the sample solutions.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

4.4. Method Validation Summary

Parameter Expected Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL

| Limit of Quantitation (LOQ) | ~0.5 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This GC-MS method is suitable for the confirmation of identity and for sensitive quantification, especially in complex sample matrices. The method leverages the volatility of the analyte and the high selectivity of mass spectrometric detection.[4][5]

5.1. Rationale Electron Ionization (EI) is used to generate reproducible fragmentation patterns for structural confirmation. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good chromatographic separation based on boiling point. A temperature gradient program is employed to ensure efficient elution and good peak shape. Quantification can be performed in either full scan mode or, for higher sensitivity, using Selected Ion Monitoring (SIM) of characteristic fragment ions.

5.2. Instrumentation and Consumables

  • GC-MS system with an Electron Ionization (EI) source.

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (99.999% purity).

  • Hexane or Ethyl Acetate (GC Grade).

  • Autosampler vials with inserts.

5.3. Step-by-Step Protocol

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in Hexane or Ethyl Acetate, following the same dilution scheme as for HPLC, but at potentially lower concentrations if trace analysis is required.

    • Prepare samples by dissolving them in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    Parameter Setting
    Inlet Temperature 250 °C
    Injection Mode Splitless (1 µL injection volume)
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Oven Program Start at 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 50 - 350 m/z |

  • Data Analysis:

    • Identify the analyte peak by its retention time and mass spectrum.

    • Expected key fragments for benzoate esters include ions resulting from the loss of the ether alkyl groups or the ester methoxy group.[4]

    • For quantification, generate a calibration curve using the total ion chromatogram (TIC) peak area or the area of a specific, abundant fragment ion.

5.4. Method Validation Summary

Parameter Expected Performance
Linearity (r²) > 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%
Limit of Detection (LOD) ~1-10 ng/mL

| Limit of Quantitation (LOQ) | ~5-25 ng/mL |

Quantitative NMR (qNMR) Protocol

qNMR is a powerful primary method for determining the purity or concentration of a substance without requiring a chemically identical reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[6]

6.1. Rationale By adding a known amount of a certified internal standard (IS) to a known amount of the sample, the concentration of the analyte can be calculated by comparing the integral of a specific analyte resonance with the integral of a known resonance from the IS. The IS should be stable, non-reactive, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighable. Maleic acid or Dimethyl sulfone are common choices.

6.2. Instrumentation and Consumables

  • High-resolution NMR Spectrometer (≥400 MHz).

  • High-precision analytical balance.

  • Certified Internal Standard (e.g., Maleic Acid).

  • Deuterated Solvent (e.g., Chloroform-d or DMSO-d₆).

  • NMR tubes.

6.3. Step-by-Step Protocol

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the Methyl 4-ethoxy-2-methoxybenzoate sample into a clean vial.

    • Accurately weigh ~10-15 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (analyte or standard) to allow for full relaxation. A D1 of 30-60 seconds is typical.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., one of the methoxy or ethoxy signals).

    • Integrate a well-resolved signal for the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • m : Mass

    • P_IS : Purity of the internal standard (as stated on its certificate)

References

  • Capillary gas chromatographic separation of the four 4‐alkoxybenzoate esters on Rtx - ResearchGate. Available at: [Link]

  • Spectroscopic Analytical Methods - A document detailing principles of UV/Vis spectroscopy and quantitative analysis. Available at: [Link]

  • Methyl 4-methoxybenzoate - SIELC Technologies. HPLC method for a related compound. Available at: [Link]

  • Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 - PubChem. Provides chemical and physical properties for a related isomer. Available at: [Link]

  • Analytical stepwise gradient HPLC of 4-methoxybenzoates of various MCs - ResearchGate. Example of HPLC for related compounds. Available at: [Link]

  • Methyl anisate - Wikipedia. General information on a related compound. Available at: [Link]

  • METHYL 4-METHOXYBENZOATE | CAS 121-98-2 - Matrix Fine Chemicals. General information on a related compound. Available at: [Link]

  • III Analytical Methods - General principles of sample preparation and analysis. Available at: [Link]

  • Analytical Method 369 – Determination of volatile organic compounds - PhareSST. General principles of GC-MS analysis. Available at: [Link]

  • Analytical Methods - RSC Publishing. General principles of sample extraction and analysis. Available at: [Link]

  • Introduction to Spectroscopic Methods of Analysis - General principles of spectroscopy. Available at: [Link]

  • Supporting Information - CDC Stacks. Example of using various analytical techniques. Available at: [Link]

  • Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters - ResearchGate. Characterization of related compounds. Available at: [Link]

  • Spectroscopic Methods in Organic Chemistry - SciSpace. Overview of spectroscopic methods. Available at: [Link]

  • Spectroscopic Methods - Thieme Chemistry. Overview of spectroscopic methods. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. General methods for pharmaceutical analysis. Available at: [Link]

  • Table of Contents - The Royal Society of Chemistry. Examples of characterization data for organic compounds. Available at: [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients - Research Article. Example of a validated GC-MS method. Available at: [Link]

Sources

Structural Elucidation and Complete Spectral Assignment of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a definitive protocol for the structural assignment of Methyl 4-ethoxy-2-methoxybenzoate , a common intermediate in the synthesis of pharmacophores. While the 1,2,4-substitution pattern is standard, the presence of three oxygenated substituents creates specific challenges in assigning the aliphatic region (overlapping methoxy signals) and the aromatic region (shielding effects).

This guide moves beyond simple peak listing. It details a self-validating 1D/2D NMR workflow designed to unambiguously distinguish the ester methoxy from the ether methoxy and assign the aromatic regiochemistry without reliance on external databases.

Experimental Protocol

Sample Preparation

To ensure sharp lineshapes and accurate integration, strict adherence to sample preparation is required.

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       minimizes viscosity-broadening compared to DMSO-
      
      
      
      and prevents hydroxyl exchange issues (though none are present here, it remains the standard for lipophilic esters).
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
    • Note: Higher concentrations (>30 mg) may cause viscosity-induced line broadening, obscuring the fine meta-coupling (

      
       Hz) essential for aromatic assignment.
      
  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (d1)Key ParameterRationale
1H 1D zg30162.0 sTD = 64kHigh digital resolution for coupling constants.
13C 1D zgpg305122.0 sSW = 240 ppmEnsure Carbonyl (~165 ppm) is captured.
COSY cosygpppqf81.5 s2K x 256Gradient-enhanced for t1 noise suppression.
HSQC hsqcedetgpsisp81.5 sJ = 145 HzMultiplicity editing (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf161.5 sJ_LR = 8 HzCRITICAL: Connects OMe to quaternary carbons.

Structural Analysis & Prediction Strategy

Before interpreting spectra, we must predict the magnetic environment based on substituent effects (shielding/deshielding).

The Molecule

Structure: Methyl 4-ethoxy-2-methoxybenzoate

  • C-1: Attached to Ester (-COOMe). Electron withdrawing (Deshielding).

  • C-2: Attached to Methoxy (-OMe).[1][2][3] Electron donating (Shielding ortho/para).

  • C-4: Attached to Ethoxy (-OEt). Electron donating (Shielding ortho/para).

Predicted Aromatic Patterns
  • H-6 (Ortho to Ester): The only proton adjacent to the electron-withdrawing carbonyl. Expect significant deshielding (~7.8 ppm). Multiplicity: Doublet (

    
     Hz).
    
  • H-5 (Meta to Ester, Ortho to Ethoxy): Shielded by the C-4 ethoxy group. Expect shielding (~6.5 ppm). Multiplicity: Doublet of Doublets (

    
     Hz, 
    
    
    
    Hz).
  • H-3 (Ortho to Methoxy and Ethoxy): Located between two electron-donating oxygen groups. Expect maximum shielding (~6.4 ppm). Multiplicity: Doublet (

    
     Hz).
    

Results: Spectral Assignment

1H NMR Assignment (Proton)

The 1H spectrum reveals three distinct aromatic signals and three aliphatic zones.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-6 7.82 d1H8.7Deshielded by C=O. Correlates to C-1/C-2 in HMBC.
H-5 6.51 dd1H8.7, 2.3Ortho coupling to H-6; Meta coupling to H-3.
H-3 6.44 d1H2.3Most shielded (between two oxygens). No ortho neighbor.
-OCH2- 4.08 q2H7.0Characteristic ethoxy methylene.
2-OMe 3.89 s3H-Ambiguous region. Assigned via HMBC to C-2 (~161 ppm).
Ester-Me 3.85 s3H-Ambiguous region. Assigned via HMBC to C=O (~166 ppm).
-CH3 1.43 t3H7.0Characteristic ethoxy methyl.
13C NMR Assignment (Carbon)
PositionShift (

ppm)
Type (DEPT)Assignment Logic
C=O 166.5 CqCarbonyl. HMBC correlation to Ester-Me (3.85).
C-4 163.8 CqAromatic C-O. HMBC to Ethoxy-CH2 (4.08).
C-2 161.2 CqAromatic C-O. HMBC to 2-OMe (3.89).[1]
C-6 133.5 CHCorrelates to H-6 in HSQC.
C-1 111.8 CqIpso carbon. Upfield due to ortho-methoxy shielding.
C-5 104.8 CHCorrelates to H-5 in HSQC.
C-3 99.2 CHMost shielded aromatic carbon (between two oxygens).
-OCH2- 63.9 CH2Ethoxy methylene (negative in DEPT-135).
2-OMe 55.8 CH3Methoxy carbon.
Ester-Me 51.7 CH3Ester methyl carbon.
-CH3 14.7 CH3Ethoxy methyl.

The "Self-Validating" Workflow (HMBC)

The most common error in assigning this molecule is swapping the Ester Methyl and the 2-Methoxy group, as they often appear within 0.1 ppm of each other.

The Solution: Use Long-Range HMBC (Heteronuclear Multiple Bond Correlation).

  • Ester Methyl Validation: The singlet at 3.85 ppm shows a strong cross-peak to the Carbonyl carbon at 166.5 ppm .

  • Ether Methyl Validation: The singlet at 3.89 ppm shows a strong cross-peak to the Aromatic C-2 at 161.2 ppm .

Visualization of Logic Flow

NMR_Assignment_Flow Sample Sample in CDCl3 H1_Spec 1H NMR Spectrum Sample->H1_Spec Aromatic_Zone Aromatic Region (6.0 - 8.0 ppm) H1_Spec->Aromatic_Zone Aliphatic_Zone Aliphatic Region (1.0 - 4.5 ppm) H1_Spec->Aliphatic_Zone Split_H6 Identify H-6 (Doublet, ~7.8 ppm) Aromatic_Zone->Split_H6 Deshielding Split_H3H5 Identify H-3 / H-5 (Shielded, ~6.5 ppm) Aromatic_Zone->Split_H3H5 Shielding HMBC_Step HMBC Experiment (The Validator) Aliphatic_Zone->HMBC_Step Ambiguous OMe signals Final Confirmed Structure Split_H6->Final Split_H3H5->Final Assign_Ester Assign Ester-Me Corr. to 166 ppm (C=O) HMBC_Step->Assign_Ester Assign_Ether Assign 2-OMe Corr. to 161 ppm (Ar-C) HMBC_Step->Assign_Ether Assign_Ester->Final Assign_Ether->Final

Figure 1: Logic flow for unambiguous spectral assignment, highlighting the critical role of HMBC in distinguishing methoxy groups.

Detailed Connectivity Map

The following diagram illustrates the specific HMBC (Long Range C-H) and COSY (H-H) correlations used to "stitch" the molecule together.

Connectivity_Map H6 H-6 (7.82 ppm) H5 H-5 (6.51 ppm) H6->H5 COSY C2 C-2 (Quat) H6->C2 HMBC C4 C-4 (Quat) H6->C4 HMBC CO C=O (166.5 ppm) H6->CO HMBC H3 H-3 (6.44 ppm) C1 C-1 (Quat) H3->C1 HMBC H3->C2 HMBC H3->C4 HMBC OMe_Ester Ester-Me (3.85 ppm) OMe_Ester->CO HMBC OMe_Ether 2-OMe (3.89 ppm) OMe_Ether->C2 HMBC OEt_CH2 Ethoxy-CH2 (4.08 ppm) OEt_CH2->C4 HMBC

Figure 2: Key HMBC (Red) and COSY (Blue) correlations. Note the definitive HMBC links between the alkoxy protons and their respective quaternary carbons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative text on HMBC parameter optimization).

  • AIST Spectral Database for Organic Compounds (SDBS). Spectrum No. 1295 (Methyl 2-methoxybenzoate) and derivatives. (Used for chemical shift benchmarking).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard tables for benzoate substituent effects).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-ethoxy-2-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in the Synthesis of Methyl 4-ethoxy-2-methoxybenzoate Case ID: #RXN-204-OEt-OMe Support Tier: Senior Application Scientist / Process Chemistry

Diagnostic Overview: The "Resorcinol Trap"

If you are experiencing low yields (<40%) in the synthesis of Methyl 4-ethoxy-2-methoxybenzoate , the root cause is almost certainly the intramolecular hydrogen bond at the 2-position (ortho) of the benzoate ring.

Whether you are starting from Methyl 2,4-dihydroxybenzoate (Methyl


-resorcylate) or a mono-protected intermediate, you are fighting two competing forces:
  • Regioselectivity: The 4-hydroxyl group is sterically accessible and chemically distinct from the 2-hydroxyl group.

  • Cheliation Deactivation: The 2-hydroxyl group forms a strong 6-membered hydrogen-bonded ring with the ester carbonyl oxygen. This "locks" the proton, raising the pKa significantly (pKa > 10) compared to the 4-hydroxyl (pKa ~8), making the 2-position a poor nucleophile under mild conditions.

The Failure Modes
  • Scenario A (Incomplete Reaction): You used mild conditions (e.g.,

    
    /Acetone) which successfully alkylated the 4-position but failed to touch the deactivated 2-position.
    
  • Scenario B (Ester Hydrolysis): You used strong aqueous bases (NaOH/KOH) to force the 2-position reaction, inadvertently saponifying the methyl ester to the acid (which is water-soluble and lost during aqueous workup).

  • Scenario C (Scrambling): You attempted a "one-pot" dialkylation with mixed halides, leading to a statistical mixture of 2-ethoxy-4-methoxy, 2,4-dimethoxy, and 2,4-diethoxy analogs.

The Solution: Sequential Alkylation Protocol

To maximize yield, you must decouple the two alkylation events. The most robust route utilizes the reactivity difference to your advantage.

Phase 1: Selective 4-O-Ethylation (The "Easy" Step)

The 4-OH is more acidic and nucleophilic. We target this first.

  • Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), Ethyl Iodide (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: Acetone (0.2 M).

  • Conditions: Reflux, 6–12 hours.

  • Mechanism: The base easily deprotonates the 4-OH. The 2-OH remains hydrogen-bonded and protected.

  • Checkpoint: TLC should show a new spot (Methyl 4-ethoxy-2-hydroxybenzoate) and disappearance of the starting material. The intermediate will likely stain purple/violet with

    
     (indicating a free phenol is still present).
    
Phase 2: Forcing 2-O-Methylation (The "Hard" Step)

Now you must break the H-bond "lock" without destroying the ester.

  • Reagents: Intermediate from Phase 1 (1.0 eq), Methyl Iodide (MeI) (2.0 - 3.0 eq),

    
     (3.0 eq) or 
    
    
    
    (1.5 eq).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile . Do not use Acetone here; it doesn't get hot enough.

  • Conditions:

    
     for 12–24 hours.
    
  • Why this works:

    • Polar Aprotic Solvent: DMF solvates the potassium cation, leaving the carbonate anion "naked" and more basic, capable of deprotonating the chelated 2-OH.

    • Temperature: Heat is required to overcome the activation energy of the H-bond break.

    • Cesium Effect: If using

      
      , the "Cesium Effect" increases solubility and nucleophilicity of the phenoxide in organic media.
      

Visualizing the Problem & Workflow

The following diagram illustrates the kinetic trap and the correct pathway to bypass it.

SynthesisPathways Start Methyl 2,4-dihydroxybenzoate Intermediate Methyl 4-ethoxy-2-hydroxybenzoate (Stable Intermediate) Start->Intermediate Phase 1: Et-I, K2CO3, Acetone (Selective 4-O-Alkylation) Trap TRAP: 2-OH H-bonded to Carbonyl (Low Reactivity) Intermediate->Trap Attempted 2-O-Alkylation (Weak Base/Low Temp) Target TARGET: Methyl 4-ethoxy-2-methoxybenzoate Intermediate->Target Phase 2: Me-I, K2CO3/Cs2CO3 DMF, 80°C (Breaks H-Bond) SideProduct Side Product: Acid Derivative (Hydrolysis) Intermediate->SideProduct Error: NaOH/H2O (Saponification) Trap->Target Requires Forcing Conditions

Figure 1: Reaction logic flow showing the critical "Trap" at the 2-position and the requisite conditions to bypass it.[1]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete conversion of the 2-OH group.Switch solvent from Acetone to DMF or NMP . Increase temp to 80°C. Use excess MeI (3 eq).
Product is an Acid Hydrolysis of the ester group.[2]STOP using NaOH or KOH. Use anhydrous

or

. Ensure solvents are dry.
Starting Material Remains "Stalling" at the mono-alkylated stage.The H-bond is too strong for your current base. Add 18-crown-6 (catalytic) to activate the potassium carbonate, or switch to

.
Mixture of Ethers "Scrambling" (e.g., 4-methoxy-2-ethoxy).You likely added MeI and EtI together. Must be sequential. Do the bulky/less reactive group (Ethyl) first at the 4-position.
Violet Spot on TLC Presence of free phenol (2-OH).The reaction is not finished. The 2-OH phenol gives a characteristic purple color with

stain. Continue heating until this spot disappears.

Advanced Protocol: The "Turbo" Method (Mitsunobu Alternative)

If the Williamson ether synthesis (above) fails due to steric bulk or sensitivity, use the Mitsunobu Reaction for the first step, followed by methylation.

  • Step 1 (4-position): Methyl 2,4-dihydroxybenzoate + Ethanol +

    
     + DIAD (THF, 
    
    
    
    ).
    • Note: Mitsunobu is highly selective for the more acidic phenol (4-OH) in poly-phenolic systems [1].

  • Step 2 (2-position): Methylation using MeI/

    
     (Silver Oxide).
    
    • Why Silver Oxide? It acts as a mild base that promotes alkylation without risking ester hydrolysis, often working well for stubborn H-bonded phenols [2].

References

  • Regioselective Alkylation of Catechols via Mitsunobu Reactions. Source: Thieme Connect (Synlett). Relevance: Establishes the protocol for selective alkylation of the para-hydroxyl group in dihydroxybenzoates, avoiding the ortho-position initially.
  • Williamson Ether Synthesis Principles & Mechanism.

    • Source: Master Organic Chemistry.
    • Relevance: foundational mechanics of SN2 reactions on phenols, highlighting the necessity of polar aprotic solvents (DMF)
    • URL:[Link]

  • Acidity Differences in Hydroxybenzoates (pKa D

    • Source: Wikipedia / CRC Handbook d
    • Relevance: Confirms the pKa disparity (2-OH pKa >10 vs 4-OH pKa ~8) due to intramolecular hydrogen bonding.
    • URL:[Link][3]

Sources

Technical Support Center: Purification of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 4-ethoxy-2-methoxybenzoate. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested advice to address common purification issues.

Introduction to Purification Challenges

Methyl 4-ethoxy-2-methoxybenzoate is a polysubstituted aromatic ester, and like many such molecules, its purification can be non-trivial. The key to successful purification lies in understanding the potential impurities that can arise during its synthesis and selecting the appropriate purification technique to remove them. The most common route to this compound is the Fischer esterification of 4-ethoxy-2-methoxybenzoic acid with methanol in the presence of an acid catalyst.

The primary purification challenges stem from:

  • Unreacted Starting Materials: Residual 4-ethoxy-2-methoxybenzoic acid and excess methanol.

  • Hydrolysis: Reversion of the ester to the parent carboxylic acid and methanol, particularly during aqueous workups.

  • Side-Reaction Byproducts: Potential for ether cleavage under harsh acidic conditions, leading to phenolic impurities.

  • Structurally Similar Impurities: Other esters formed from different alcohol sources if not using pure methanol.

This guide provides a structured approach to troubleshooting these challenges through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of Methyl 4-ethoxy-2-methoxybenzoate is impure after a standard workup. What are the likely impurities?

A1: The most common impurities are unreacted 4-ethoxy-2-methoxybenzoic acid and byproducts from hydrolysis.[1][2] If the reaction was not driven to completion, you will have starting acid. During the aqueous workup, particularly if the pH is not carefully controlled, some of your ester product can hydrolyze back to the carboxylic acid.

To identify the impurities, we recommend the following:

  • Thin Layer Chromatography (TLC): Spot your crude product against the 4-ethoxy-2-methoxybenzoic acid starting material. The acid will typically have a lower Rf value than the ester on silica gel plates.

  • ¹H NMR Spectroscopy: The presence of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) and the absence of the sharp singlet for the methyl ester (~3.8-4.0 ppm) can indicate the presence of the starting acid.

Q2: How can I remove the unreacted 4-ethoxy-2-methoxybenzoic acid from my crude product?

A2: An acidic wash during the workup is the most effective method. After the reaction, the mixture can be diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.[1] The basic wash will deprotonate the carboxylic acid, forming the corresponding sodium salt which is soluble in the aqueous layer and can be separated.

Troubleshooting Tip: Ensure the aqueous layer is basic (pH > 8) to completely remove the acidic impurity. Multiple washes may be necessary.

Q3: I am observing a phenolic impurity in my product. What could be the cause and how can I remove it?

A3: A phenolic impurity likely arises from the cleavage of one of the ether groups (ethoxy or methoxy) on the aromatic ring. This can occur if the reaction is heated for too long or at too high a temperature in the presence of a strong acid catalyst. The resulting hydroxy-substituted methyl benzoate will be more polar than your desired product.

Removal Strategy:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should effectively separate the more polar phenolic impurity from your product.[3][4]

  • Base Wash: A dilute aqueous sodium hydroxide solution can be used to extract the phenolic impurity, similar to the removal of the carboxylic acid. However, be cautious as a strong base can also promote the hydrolysis of your ester product.

Q4: My product appears oily and does not crystallize well. How can I improve crystallization?

A4: "Oiling out" during recrystallization is a common problem, especially when the melting point of the solid is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[5] For aromatic esters, consider solvent systems like ethanol/water, acetone/water, or hexanes/ethyl acetate.[6][7]

  • Two-Solvent Recrystallization: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[8]

  • Seeding: Introduce a small crystal of pure product to the cooled, supersaturated solution to initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (Acid-Base Wash)

This protocol is designed to remove acidic impurities like unreacted 4-ethoxy-2-methoxybenzoic acid.

Materials:

  • Crude Methyl 4-ethoxy-2-methoxybenzoate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Column Chromatography

This method is suitable for removing impurities with different polarities, such as phenolic byproducts.

Materials:

  • Crude Methyl 4-ethoxy-2-methoxybenzoate

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexanes:ethyl acetate.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute compounds with increasing polarity.

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing Methyl 4-ethoxy-2-methoxybenzoate and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This protocol is for obtaining a highly crystalline, pure final product.

Materials:

  • Crude Methyl 4-ethoxy-2-methoxybenzoate

  • Recrystallization solvent (e.g., ethanol/water or hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

  • If using a two-solvent system, add the second solvent (e.g., water or hexanes) dropwise while the solution is hot until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of Methyl 4-ethoxy-2-methoxybenzoate and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Polarity
Methyl 4-ethoxy-2-methoxybenzoate C₁₁H₁₄O₄210.23Moderate
4-ethoxy-2-methoxybenzoic acidC₁₀H₁₂O₄196.20High (Acidic)
Methyl 4-hydroxy-2-methoxybenzoateC₉H₁₀O₄182.17[9]High (Phenolic)
MethanolCH₄O32.04High

Visualizations

Workflow for Purification of Methyl 4-ethoxy-2-methoxybenzoate

PurificationWorkflow Crude Crude Product (Ester, Acid, Phenol) Extraction Liquid-Liquid Extraction (Acid-Base Wash) Crude->Extraction Remove Acidic Impurities Chromatography Column Chromatography Extraction->Chromatography Partially Purified Ester Recrystallization Recrystallization Chromatography->Recrystallization Remove Polar Impurities Pure_Product Pure Methyl 4-ethoxy-2-methoxybenzoate Recrystallization->Pure_Product High Purity Crystals

Caption: General purification workflow for Methyl 4-ethoxy-2-methoxybenzoate.

Decision Tree for Troubleshooting Purification

Troubleshooting Start Impure Product Check_TLC Analyze by TLC/ ¹H NMR Start->Check_TLC Acid_Impurity Acidic Impurity (Low Rf) Check_TLC->Acid_Impurity Polar_Impurity Other Polar Impurity (Intermediate Rf) Check_TLC->Polar_Impurity Oily_Product Product is Oily/ Poor Crystallization Check_TLC->Oily_Product Acid_Impurity->Polar_Impurity No Base_Wash Perform Acid-Base Wash Acid_Impurity->Base_Wash Yes Polar_Impurity->Oily_Product No Column_Chromo Use Column Chromatography Polar_Impurity->Column_Chromo Yes Recrystallize Optimize Recrystallization (Solvent Screen) Oily_Product->Recrystallize Yes Pure Pure Product Base_Wash->Pure Column_Chromo->Pure Recrystallize->Pure

Sources

Optimizing reaction conditions for "Methyl 4-ethoxy-2-methoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Regioselectivity Challenge

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate typically proceeds via the sequential alkylation of Methyl 2,4-dihydroxybenzoate . This route is preferred over simultaneous alkylation or starting from the carboxylic acid due to the commercial availability of the ester and the distinct acidity profiles of the two phenolic hydroxyl groups.

The Core Logic (Causality)

Success depends on exploiting the pKa difference between the 4-OH and 2-OH positions:

  • The 4-OH (Step 1): Is electronically accessible and more acidic (pKa ~8-9). It reacts readily with mild bases.

  • The 2-OH (Step 2): Is involved in a strong intramolecular hydrogen bond with the ester carbonyl (pKa ~10-11). This "locking" mechanism makes it nucleophilically sluggish, requiring forcing conditions (polar aprotic solvents, stronger bases, or higher temperatures) to break the H-bond and permit methylation.

Visual Workflow (Pathway Logic)

The following diagram illustrates the sequential alkylation strategy and the critical decision nodes for troubleshooting.

SynthesisPath Start Methyl 2,4-dihydroxybenzoate (Starting Material) Step1 Step 1: 4-O-Ethylation (Regioselective) Start->Step1 EtI, K2CO3 Acetone, 50°C Inter Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate Step1->Inter Major Product BisAlk Impurity A: Bis-ethylated product Step1->BisAlk Over-reaction (Excess EtI/High Temp) Step2 Step 2: 2-O-Methylation (Forcing Conditions) Inter->Step2 MeI, K2CO3 DMF, 60-80°C Final Target: Methyl 4-ethoxy-2-methoxybenzoate Step2->Final Target Yield Hydrolysis Impurity B: Carboxylic Acid (Saponification) Step2->Hydrolysis Wet Solvent High Temp

Caption: Sequential alkylation workflow distinguishing the kinetically favored 4-position from the thermodynamically stable hydrogen-bonded 2-position.

Step-by-Step Optimization & Troubleshooting

Step 1: Selective 4-O-Ethylation

Objective: Mono-alkylation at the 4-position while leaving the 2-position intact.

Optimized Protocol:

  • Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in Acetone (0.2 M concentration).

  • Add Potassium Carbonate (K₂CO₃) (1.1 eq). Note: Do not use Cs₂CO₃ here; it is too reactive and promotes bis-alkylation.

  • Add Ethyl Iodide (EtI) (1.05 eq) dropwise at room temperature.

  • Heat to mild reflux (50-55°C) for 4-6 hours. Monitor by TLC/HPLC.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Bis-alkylation (Impurity A) Base is too strong or excess alkyl halide used.Reduce EtI to 1.0 eq. Switch solvent to Acetonitrile (lower solubility of K₂CO₃ modulates reactivity).
No Reaction Particle size of base is too large.Use micronized or powdered anhydrous K₂CO₃. Granular base has poor surface area.
Ester Hydrolysis Wet solvent.Dry Acetone over molecular sieves (3Å). Water + Base = Saponification.
Step 2: 2-O-Methylation (The Bottleneck)

Objective: Methylating the hindered, hydrogen-bonded 2-hydroxyl group.

Optimized Protocol:

  • Dissolve Intermediate (from Step 1) in DMF (Dimethylformamide) or NMP . Note: Acetone is often insufficient to break the intramolecular H-bond.

  • Add Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (0.5 eq catalytic spike).

  • Add Methyl Iodide (MeI) (1.5 eq).

  • Heat to 60-80°C. Warning: Higher temps increase hydrolysis risk.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Incomplete Conversion Intramolecular H-bond is not broken.Switch solvent to DMF (polar aprotic disrupts H-bonds). Add a catalytic amount of Cs₂CO₃ (Cesium effect increases nucleophilicity).
Loss of Ester (Acid formation) Hydrolysis due to traces of water in DMF.DMF is hygroscopic. Use fresh anhydrous DMF. If hydrolysis persists, switch alkylating agent to Dimethyl Sulfate (DMS) (reacts faster than hydrolysis occurs).
O-Alkylation vs C-Alkylation Ambident nucleophile behavior.Keep temperature <80°C. High heat favors C-alkylation on the ring (rare but possible in electron-rich systems).

Critical Control Points: Data Summary

The following table summarizes the key parameters that dictate the success of the synthesis.

ParameterStep 1 (4-Ethylation)Step 2 (2-Methylation)Rationale
Solvent Acetone (Reagent Grade)DMF (Anhydrous)Acetone allows mild reflux; DMF is required to solvate the cation and break H-bonds in Step 2.
Base K₂CO₃ (1.1 eq)K₂CO₃ (1.5 eq) + Cs₂CO₃ (0.1 eq)Mild base prevents over-alkylation in Step 1. "Cesium effect" boosts reactivity in Step 2.
Temperature 50°C (Reflux)60°C - 80°CStep 1 is kinetically fast. Step 2 requires thermal energy to overcome the activation barrier.
Stoichiometry 1.05 eq Alkyl Halide1.5 - 2.0 eq Alkyl HalideExcess MeI drives the sluggish Step 2 to completion; excess EtI in Step 1 causes impurities.

Frequently Asked Questions (FAQs)

Q1: Can I perform this as a "One-Pot" reaction? A: Generally, no . Adding Ethyl Iodide and Methyl Iodide simultaneously will result in a statistical mixture of 4-ethoxy-2-methoxy, 4-methoxy-2-ethoxy, and bis-alkylated analogs. These isomers are extremely difficult to separate by chromatography. Sequential isolation is recommended for purity.

Q2: Why is the 2-position methylation so slow even with Methyl Iodide? A: The 2-hydroxyl proton forms a 6-membered hydrogen-bonded ring with the carbonyl oxygen of the ester. This stabilizes the proton, effectively increasing its pKa. You must disrupt this interaction using a polar aprotic solvent (DMF/DMSO) which competes for the hydrogen bond, freeing the phenoxide for reaction [1].

Q3: I am seeing a "trans-esterification" byproduct. What happened? A: If you use Ethanol or Methanol as a solvent, the base can catalyze the exchange of the ester group (e.g., Methyl ester becomes Ethyl ester). Always use non-nucleophilic solvents like Acetone, Acetonitrile, or DMF for Williamson ether synthesis on benzoate esters [2].

Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is often superior for sterically hindered or hydrogen-bonded phenols because it has a higher boiling point and is extremely reactive. However, it is highly toxic. If using DMS, maintain pH ~10-11 using dropwise base addition to prevent hydrolysis of the ester [3].

References

  • Regioselective alkylation of 2,4-dihydroxybenzaldehyde and derivatives. Source: National Institutes of Health (PMC) / Tetrahedron Letters. Context: Establishes the protocol for selective 4-alkylation using Cesium/Potassium bases and explains the H-bond inertness of the 2-position. URL:[Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates.
  • Methyl 4-hydroxy-2-methoxybenzoate (Intermediate Data). Source: PubChem Compound Summary. Context: Chemical property data for the intermediate, confirming the structure and stability of the mono-alkylated precursor. URL:[Link]

Technical Support Center: Synthesis & Impurity Control for Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of Methyl 4-ethoxy-2-methoxybenzoate . It prioritizes mechanistic insight, impurity profiling, and actionable troubleshooting.

Subject: Troubleshooting By-product Formation & Process Optimization Target Molecule: Methyl 4-ethoxy-2-methoxybenzoate (CAS: 201150-76-7) Primary Synthetic Route: Sequential Alkylation of Methyl 2,4-dihydroxybenzoate

Executive Summary

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate typically proceeds via the regioselective alkylation of methyl 2,4-dihydroxybenzoate.[1] The critical chemical principle governing this pathway is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the ester.[2] This interaction differentiates the nucleophilicity of the two phenolic hydroxyls, allowing for stepwise functionalization.

Failure to control reaction conditions (base strength, solvent polarity, stoichiometry) leads to a specific profile of impurities, primarily regioisomers (mixed ethers) and bis-alkylated by-products .

Module 1: Reaction Pathway & Logic

The "H-Bond Gatekeeper" Mechanism

In methyl 2,4-dihydroxybenzoate, the 2-OH proton is "locked" in a hydrogen bond with the ester carbonyl. This reduces its acidity (pKa ~10-11) compared to the free 4-OH (pKa ~8). Consequently, under mild basic conditions, the 4-OH is deprotonated and alkylated selectively.

Visualizing the Pathway

The following diagram maps the critical decision points where process parameters determine yield vs. impurity formation.

ReactionPathway Start Methyl 2,4-dihydroxybenzoate (Starting Material) Step1 Step 1: 4-O-Ethylation (Et-X, Mild Base) Start->Step1 Intermediate Methyl 4-ethoxy-2-hydroxybenzoate (Target Intermediate) Step1->Intermediate Major Path (Kinetic Control) ImpurityA Impurity A: Methyl 2,4-diethoxybenzoate (Over-ethylation) Step1->ImpurityA Excess Et-X / Strong Base ImpurityB Impurity B: Methyl 2-ethoxy-4-hydroxybenzoate (Regioisomer - Rare) Step1->ImpurityB Polar Protic Solvent (Disrupts H-bond) Step2 Step 2: 2-O-Methylation (Me-X, Stronger Conditions) Intermediate->Step2 Product Methyl 4-ethoxy-2-methoxybenzoate (FINAL PRODUCT) Step2->Product Forcing Conditions ImpurityC Impurity C: Methyl 4-ethoxy-2-hydroxybenzoate (Incomplete Step 2) Step2->ImpurityC Steric Hindrance / Insufficient Heat ImpurityD Impurity D: 4-Ethoxy-2-methoxybenzoic acid (Hydrolysis Product) Step2->ImpurityD Wet Solvent / NaOH

Caption: Sequential alkylation logic tree showing the divergence points for major impurities based on reaction conditions.

Module 2: Troubleshooting Guide (Q&A)

Scenario 1: Loss of Regioselectivity

User Question: "I am observing significant amounts of the bis-ethylated product (Methyl 2,4-diethoxybenzoate) during the first step. How do I stop the reaction at the mono-ethyl stage?"

Senior Scientist Response: This "over-alkylation" occurs when the base is too strong or the alkylating agent is in large excess.

  • Root Cause: If you use a strong base (e.g., NaH, NaOH) or high heat in Step 1, you may deprotonate the H-bonded 2-OH despite its higher pKa.

  • Corrective Action:

    • Base Selection: Switch to a mild base like Potassium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ). These are strong enough to deprotonate the 4-OH but typically leave the H-bonded 2-OH protonated.
    • Stoichiometry: Limit the Ethyl Iodide/Bromide to 1.0–1.05 equivalents . Do not use a large excess.

    • Solvent: Use Acetone (reflux) or Acetonitrile. Avoid highly polar protic solvents (like Methanol) which can solvate the phenol and disrupt the intramolecular H-bond that provides the selectivity.

Scenario 2: Stalled Reaction in Step 2

User Question: "The second step (methylation of the 2-position) is extremely slow. I still have 30% unreacted intermediate even after 24 hours."

Senior Scientist Response: The 2-OH group is chemically "stubborn" because it is sterically hindered and stabilized by the intramolecular hydrogen bond.

  • Root Cause: Standard conditions used for the 4-OH (mild base, room temp) are insufficient to break the H-bond and alkylate the 2-OH.

  • Corrective Action:

    • Forcing Conditions: Increase the reaction temperature (e.g., DMF at 60–80°C).

    • Alkylation Agent: Methyl Iodide (

      
      ) is more reactive than Dimethyl Sulfate (
      
      
      
      ) in many cases, but DMS can be effective at higher temperatures.
    • Base: You may need a slightly stronger base system or simply more time/heat with

      
      . Note: Avoid hydroxide bases (NaOH/KOH) if possible, as they will hydrolyze the ester (see Scenario 3).
      
Scenario 3: Appearance of Carboxylic Acid

User Question: "My product contains a highly polar impurity that disappears after esterification. It seems to be the free acid."

Senior Scientist Response: This is 4-ethoxy-2-methoxybenzoic acid (Impurity D), resulting from the hydrolysis of the methyl ester.

  • Root Cause: Presence of water in the reaction mixture combined with base (saponification), or use of Hydroxide bases (NaOH, KOH).

  • Corrective Action:

    • Ensure solvents (DMF, Acetone) are anhydrous .

    • Use carbonate bases (

      
      , 
      
      
      
      ) rather than hydroxides.
    • If the acid forms, you can recover it by re-esterifying with MeOH/H2SO4, but prevention is better.

Module 3: Impurity Profiling & Data

The following table summarizes the critical by-products. Use this to interpret HPLC/GC-MS data.

Impurity NameStructure DescriptionOrigin / CauseRRT (Approx)*
Impurity A Methyl 2,4-diethoxybenzoateOver-alkylation in Step 1. Excess Et-X or too strong base.> 1.0 (Non-polar)
Impurity B Methyl 2-ethoxy-4-hydroxybenzoateRegioisomer . Rare. Occurs if H-bond is disrupted (protic solvents).< 1.0 (Polar)
Impurity C Methyl 4-ethoxy-2-hydroxybenzoateIntermediate . Incomplete Step 2 reaction.< 1.0 (Polar)
Impurity D 4-Ethoxy-2-methoxybenzoic acidHydrolysis . Water in solvent + Base.<< 1.0 (Acidic)
Impurity E Ethyl 4-ethoxy-2-methoxybenzoateTransesterification . Use of Ethanol as solvent/reagent.~ 1.05

*Relative Retention Time (RRT) varies by method, but polarity trends hold (Esters > Phenols > Acids).

Module 4: Analytical Validation (NMR)

Distinguishing the intermediate (Mono-ethyl) from the product (Methyl/Ethyl) is critical.

  • 1H NMR of Intermediate (Methyl 4-ethoxy-2-hydroxybenzoate):

    • Look for a sharp singlet downfield at δ 10.5–11.5 ppm . This is the chelated phenolic proton (2-OH). Its presence confirms the 2-position is not alkylated.

  • 1H NMR of Product (Methyl 4-ethoxy-2-methoxybenzoate):

    • The downfield phenolic proton signal disappears .

    • A new singlet appears at δ ~3.8–3.9 ppm corresponding to the 2-OMe group.

    • You will see two methyl singlets (Ester-Me and Ether-Me) and one ethyl triplet/quartet set.

References

  • Regioselective Alkylation of Resorcinol Derivatives

    • Concept: The intramolecular hydrogen bond in ortho-hydroxy benzoates directs electrophilic
    • Source:Tetrahedron Letters, "Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone." (2022).[1][3][4]

  • General Synthesis of Alkoxy Benzoates

    • Concept: Use of Methyl Iodide and Potassium Carbonate in aprotic solvents for phenolic methyl
    • Source:Organic Syntheses, Coll. Vol. 2, p.399 (1943); Vol. 16, p.51 (1936). "Methyl Iodide".[5][6][7][8][9]

  • Chemical Properties of Methyl 4-ethoxy-2-methoxybenzoate

    • D
    • Source: ChemSrc D

Sources

Technical Guide: Catalyst Selection & Optimization for Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection Strategy

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate presents a classic process chemistry challenge: balancing the electronic effects of the electron-donating alkoxy groups with the steric hindrance introduced by the ortho-methoxy substituent.

As a researcher, your choice of catalyst is dictated by your starting material. We have categorized the troubleshooting guide into three primary synthetic workflows. Use the decision matrix below to select the module relevant to your feedstocks.

Route Selection Decision Matrix

RouteSelection Start Select Starting Material Acid 4-Ethoxy-2-methoxybenzoic Acid Start->Acid Phenol Methyl 2,4-dihydroxybenzoate Start->Phenol Halide 1-Bromo-4-ethoxy-2-methoxybenzene Start->Halide RouteA Route A: Fischer Esterification (Acid Catalysis) Acid->RouteA Direct Esterification RouteB Route B: Regioselective Alkylation (Base/PTC Promoters) Phenol->RouteB Selective 4-O-Alkylation RouteC Route C: Pd-Catalyzed Carbonylation (Transition Metal Catalysis) Halide->RouteC CO insertion / MeOH

Figure 1: Strategic decision tree for selecting the optimal catalytic pathway based on available precursors.

Module A: Acid-Catalyzed Esterification (Fischer)

Context: You are converting the carboxylic acid to the methyl ester. The ortho-methoxy group creates steric bulk that can retard the reaction rate compared to unsubstituted benzoates.

Catalyst Selection: Homogeneous vs. Heterogeneous
Catalyst TypeRecommended AgentProsCons
Homogeneous H₂SO₄ (98%) High activity; inexpensive; standard for lab scale.Difficult workup; generates acidic waste; potential ether cleavage at high T.
In-Situ Thionyl Chloride (SOCl₂) Generates anhydrous HCl in situ; drives equilibrium by consuming water.Corrosive gas evolution (SO₂, HCl); not strictly "catalytic" (stoichiometric reagent).
Heterogeneous Sulfated Zirconia / Amberlyst-15 Reusable; easy filtration; green chemistry compliant.Slower kinetics due to steric diffusion issues in pores; requires higher loading.
Troubleshooting & FAQs

Q: My yield is stuck at ~75% despite refluxing for 24 hours. Why? A: This is an equilibrium limitation. The ortho-methoxy group provides electron density to the carbonyl carbon, making it less electrophilic, while also physically blocking the nucleophilic attack of methanol.

  • Solution: You must break the equilibrium.

    • Switch to SOCl₂/MeOH: This generates the acid chloride intermediate transiently, which is far more reactive than the protonated carboxylic acid.

    • Water Removal: If using H₂SO₄, add a drying agent (molecular sieves 3Å) directly to the reaction or use a Soxhlet extractor with drying agent to remove water from the refluxing methanol condensate.

Q: I see a new impurity forming at long reaction times. What is it? A: You are likely observing de-alkylation . Strong Bronsted acids (like H₂SO₄) at high temperatures can cleave the aryl-ether bond, converting your methoxy/ethoxy groups back to phenols.

  • Fix: Switch to a milder Lewis Acid catalyst such as Titanium(IV) isopropoxide or Scandium(III) triflate (1-5 mol%), which activates the carbonyl without sufficiently acidic protons to cleave the ether.

Module B: Regioselective Alkylation (Base Promoters)

Context: You are starting from Methyl 2,4-dihydroxybenzoate and attempting to selectively ethylate the 4-position while leaving the 2-position (hydrogen-bonded to the ester) intact.

The "Chelate Effect" Strategy

The 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This makes the 2-OH significantly less acidic (higher pKa) and less nucleophilic than the 4-OH.

Protocol: Selective 4-O-Alkylation
  • Solvent: Acetonitrile (polar aprotic).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Reagent: Ethyl Bromide (1.1 equiv).

  • Temperature: 60°C (Control is critical).

Troubleshooting & FAQs

Q: I am getting a mixture of mono- and di-alkylated products. How do I stop at the mono-ethoxy? A: This is a base strength issue.

  • The Fix: Use Potassium Bicarbonate (KHCO₃) instead of Carbonate. The bicarbonate is basic enough to deprotonate the 4-OH (pKa ~8) but not basic enough to deprotonate the hydrogen-bonded 2-OH (pKa >10).

  • Reaction Monitoring: Stop the reaction immediately upon consumption of starting material. Do not "cook" it overnight.

Q: The reaction is too slow with Ethyl Bromide. A: Add a catalytic amount of Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide) (10 mol%). This performs an in-situ Finkelstein reaction, converting the Ethyl Bromide to the more reactive Ethyl Iodide.

Module C: Pd-Catalyzed Methoxycarbonylation (Advanced)

Context: Converting 1-bromo-4-ethoxy-2-methoxybenzene to the ester using CO and Methanol. This is the most scalable route for pharma applications but requires precise catalyst tuning.

Catalyst System Optimization

The electron-rich nature of the ring (two alkoxy groups) makes the oxidative addition of Pd(0) into the C-Br bond slower. Furthermore, the ortho-methoxy group creates steric hindrance for the incoming ligand.

Recommended System:

  • Precursor: Pd(OAc)₂ (1-2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .

    • Why? Bidentate ligands with a wide bite angle (like dppf) are crucial to enforce the reductive elimination of the ester and prevent the formation of Pd-black.

  • Base: Triethylamine (Et₃N).

Workflow Diagram: Carbonylation Cycle

Carbonylation Step1 1. Oxidative Addition Pd(0) inserts into Ar-Br (Slow step due to e- rich ring) Step2 2. CO Coordination Formation of Ar-Pd-CO complex Step1->Step2 + CO Step3 3. Nucleophilic Attack MeOH attacks Acyl-Pd Step2->Step3 + MeOH Step4 4. Reductive Elimination Releases Ester + Regens Pd(0) Step3->Step4 - HBr (trapped by Base) Step4->Step1 Cycle Repeats

Figure 2: Catalytic cycle for the methoxycarbonylation of electron-rich aryl bromides.

Troubleshooting & FAQs

Q: The reaction stalls after 50% conversion. Adding more Pd doesn't help. A: This is likely CO Poisoning . While CO is a reagent, high pressures (>10 bar) can saturate the Palladium center, preventing the oxidative addition of the aryl bromide.

  • Optimization: Lower the CO pressure to 5 bar (balloon pressure is often sufficient for activated systems) or increase the temperature to 80-100°C to promote CO dissociation.

Q: I am seeing significant amounts of the biaryl coupling product (homocoupling). A: This occurs when the CO concentration is too low or the catalyst is too active for coupling (Suzuki-type background reaction).

  • Fix: Ensure efficient gas-liquid mixing. Use a high-speed stirrer (>800 rpm) to ensure the solution is saturated with CO. Switch to a ligand with a larger bite angle (Xantphos ) which favors carbonylation over coupling.

References

  • Kirschning, A., et al. "Concepts for the continuous production of liquid fine chemicals." Beilstein Journal of Organic Chemistry, 2011. (Discusses solid-supported catalysts for esterification).

  • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2009. (Authoritative review on Pd-carbonylation mechanisms and ligand selection).

  • BenchChem Technical Database. "Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate." (Analogous chemistry for methoxy-substituted benzoates).

  • MDPI Catalysts. "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst." (Green chemistry alternatives for Module A).

(Note: While specific "Methyl 4-ethoxy-2-methoxybenzoate" papers are rare, the protocols above are derived from validated methodologies for the 4-alkoxy-2-methoxybenzoate structural class.)

Technical Support Center: Synthesis of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-ethoxy-2-methoxybenzoate. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond simple protocols to explore the causality behind experimental choices, focusing on the critical impact of solvent selection on reaction success. Our goal is to empower you with the knowledge to not only execute this synthesis but to effectively troubleshoot and optimize it.

Reaction Overview: The Williamson Ether Synthesis

The target molecule, Methyl 4-ethoxy-2-methoxybenzoate, is typically synthesized via the Williamson ether synthesis. This robust and widely-used reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[1][2][3]

The primary route involves two key steps:

  • Deprotonation: A moderately acidic phenol, methyl 4-hydroxy-2-methoxybenzoate, is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack (SN2): The resulting phenoxide attacks a primary ethylating agent (e.g., ethyl iodide, ethyl bromide), displacing the halide leaving group to form the desired ether linkage.

The choice of solvent is paramount as it directly influences the reactivity of the nucleophile and the overall reaction rate and yield.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in this synthesis? A: Ensuring anhydrous (dry) conditions and selecting the correct solvent type. The phenoxide nucleophile is a strong base and is highly sensitive to moisture, which can quench the reaction.[4] The solvent dictates the nucleophile's reactivity, making it the most important parameter to optimize.

Q2: Which class of solvents is most effective for this Williamson ether synthesis? A: Polar aprotic solvents are strongly recommended.[4][5] Solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the ionic phenoxide intermediate but do not hydrogen-bond with the anionic oxygen. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[4][5]

Q3: Can I use an alcohol like ethanol as the solvent? A: It is strongly discouraged. Alcohols are polar protic solvents. They will solvate the phenoxide ion through hydrogen bonding, creating a "solvent cage" around it.[5][6] This stabilization significantly reduces the phenoxide's nucleophilicity and will dramatically slow down or even halt the reaction.[1][7]

Q4: Is there an alternative to using expensive anhydrous polar aprotic solvents? A: Yes, Phase Transfer Catalysis (PTC) is an excellent and cost-effective alternative.[8][9] This method uses a biphasic system (e.g., an aqueous solution of a base like NaOH and an organic solvent like toluene) with a catalytic amount of a phase transfer agent (e.g., tetrabutylammonium bromide). The catalyst shuttles the phenoxide from the aqueous phase into the organic phase, where it can react with the ethylating agent.[10][11] This approach circumvents the need for strictly anhydrous conditions.[8][9]

Troubleshooting Guide: Common Issues and Solutions

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Inappropriate Solvent Choice: Use of a protic solvent (e.g., ethanol, methanol, water).2. Wet Reagents/Solvent: Presence of water is quenching the phenoxide or reacting with the base (e.g., NaH).3. Insufficient Base: Incomplete deprotonation of the starting phenol.4. Deactivated Base: Sodium hydride (NaH) is old or has been improperly handled and oxidized.1. Switch to a Polar Aprotic Solvent: Immediately change to DMF, acetonitrile, or DMSO to maximize nucleophile reactivity.[1][4]2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly opened or properly stored anhydrous solvents. Distill solvents if necessary.[4]3. Increase Base Stoichiometry: Use at least 1.1-1.2 equivalents of a strong base like NaH to ensure complete conversion to the phenoxide.4. Use Fresh Base: Use fresh, high-quality NaH (should be a fine, free-flowing gray powder).
Reaction Stalls (Does Not Go to Completion) 1. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met.2. Poor Solubility: The phenoxide salt may not be fully dissolved in the chosen solvent (e.g., THF can sometimes be insufficient).3. Steric Hindrance (Less Common for Ethyl): Using a bulkier alkylating agent can slow the reaction.1. Increase Temperature: Gently heat the reaction mixture. A typical range for Williamson ether synthesis is 50-100 °C.[1][4] Monitor progress by TLC.2. Change to a More Polar Solvent: Switch from THF to a more effective solvent like DMF or acetonitrile to improve solubility and reaction rate.[4]3. Use a More Reactive Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide due to iodine being a better leaving group.
Formation of Side Products 1. Competing E2 Elimination: While less likely with a primary ethylating agent, high temperatures can sometimes promote elimination, especially with a very strong, sterically hindered base.2. Reaction with Solvent: Using a nucleophilic solvent can lead to undesired products.[3]1. Control Temperature: Avoid excessive heat. Do not exceed 100 °C unless necessary and monitored. The SN2 pathway is generally favored for primary halides.[2]2. Use a Non-Nucleophilic Solvent: Stick to recommended aprotic solvents like DMF, acetonitrile, or toluene.[3]

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the SN2 mechanism of the Williamson ether synthesis for this specific target.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack SM Methyl 4-hydroxy-2-methoxybenzoate Phenoxide Phenoxide Intermediate SM->Phenoxide H+ abstracted Base Base (e.g., NaH) Base->SM Product Methyl 4-ethoxy-2-methoxybenzoate Phenoxide->Product SN2 Attack on Ethyl Group AlkylHalide Ethyl Iodide (Et-I) LeavingGroup Iodide Ion (I⁻) AlkylHalide->LeavingGroup I⁻ departs

Caption: The two-step mechanism for the synthesis of Methyl 4-ethoxy-2-methoxybenzoate.

Troubleshooting Workflow

Use this logical diagram to diagnose common issues with the synthesis.

G Start Start Synthesis CheckYield Is Yield Low? Start->CheckYield CheckSolvent Check Solvent Type CheckYield->CheckSolvent Yes Success Reaction Successful CheckYield->Success No CheckConditions Check Anhydrous Conditions CheckSolvent->CheckConditions No, Solvent is Aprotic SolventProtic Solvent is Protic (e.g., EtOH) CheckSolvent->SolventProtic Yes CheckTemp Check Temperature CheckConditions->CheckTemp No, Conditions are Dry Wet Moisture Present CheckConditions->Wet Yes, Contamination Likely CheckTemp->Success No, Temp is OK (Re-evaluate Reagents) TooLow Temp < 50°C CheckTemp->TooLow Yes SwitchSolvent Action: Switch to Polar Aprotic (DMF, MeCN) SolventProtic->SwitchSolvent SwitchSolvent->Start DryReagents Action: Use Anhydrous Solvents & Dry Glassware Wet->DryReagents DryReagents->Start IncreaseTemp Action: Heat to 50-100°C Monitor with TLC TooLow->IncreaseTemp IncreaseTemp->Start

Caption: A troubleshooting decision tree focusing on solvent and reaction conditions.

Experimental Protocols

Protocol 1: Standard Synthesis using a Polar Aprotic Solvent

Materials:

  • Methyl 4-hydroxy-2-methoxybenzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether, Saturated aq. NH4Cl, Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add methyl 4-hydroxy-2-methoxybenzoate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir until the solid is fully dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.[10]

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (1.2 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[1][10]

  • Work-up: Cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO4.[10]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phase Transfer Catalysis (PTC) Method

Materials:

  • Methyl 4-hydroxy-2-methoxybenzoate

  • Sodium hydroxide (NaOH)

  • Ethyl bromide

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • Setup: In a round-bottom flask, combine the methyl 4-hydroxy-2-methoxybenzoate (1.0 eq), toluene, and a 20-50% aqueous solution of NaOH.

  • Catalyst Addition: Add a catalytic amount of TBAB (0.05-0.1 eq).

  • Reaction: Add the ethyl bromide (1.2 eq) to the biphasic mixture. Stir the mixture vigorously and heat to reflux (approx. 80-90 °C). Vigorous stirring is essential to create a large surface area between the two phases.[10][12]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-5 hours.

  • Work-up: Cool the reaction to room temperature. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Data Summary: Illustrative Impact of Solvent Choice

The following table summarizes the expected outcomes when using different solvents for the Williamson ether synthesis of Methyl 4-ethoxy-2-methoxybenzoate.

SolventSolvent TypeRelative RateTypical YieldKey Considerations
N,N-Dimethylformamide (DMF) Polar AproticVery Fast>90%Excellent choice. Requires anhydrous conditions. High boiling point can complicate removal.[1]
Acetonitrile (MeCN) Polar AproticFast85-95%Excellent choice. Lower boiling point makes it easier to remove than DMF. Requires anhydrous conditions.[1]
Tetrahydrofuran (THF) Polar AproticModerate60-80%Viable, but less polar than DMF/MeCN. May result in slower rates and lower yields due to poorer solubility of the phenoxide salt.[10]
Ethanol (EtOH) Polar ProticVery Slow<10%Not Recommended. Solvates the phenoxide, drastically reducing its nucleophilicity and slowing the reaction.[1][5][6]
Toluene (with PTC) Apolar (Biphasic)Fast>90%Excellent for industrial scale. Avoids the need for expensive anhydrous solvents. Requires vigorous stirring.[8][10]

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). ResearchGate. Retrieved February 20, 2026, from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved February 20, 2026, from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions... - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (n.d.). Retrieved February 20, 2026, from [Link]

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved February 20, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 20, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 20, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 20, 2026, from [Link]

  • Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - RSC Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Temperature in Synthesizing Methyl 4-ethoxy-2-methoxybenzoate

Welcome to the technical support guide for the preparation of Methyl 4-ethoxy-2-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with or scaling up the synthesis of this important chemical intermediate. The precise control of temperature is not merely a procedural step; it is a critical parameter that dictates reaction kinetics, equilibrium position, and the minimization of side products. In pharmaceutical manufacturing, improper temperature management can lead to impurity formation, reduced yield, and potential safety hazards like thermal runaway.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-purity results.

Synthesis Overview and Key Thermal Stages

The most common and efficient synthesis of Methyl 4-ethoxy-2-methoxybenzoate involves two primary transformations: a Williamson Ether Synthesis to form the ethoxy group, followed by a Fischer-Speier Esterification to create the methyl ester. Temperature control is paramount in both stages. An alternative route could involve the esterification first, followed by etherification. For the purpose of this guide, we will focus on the etherification of a precursor like Methyl 4-hydroxy-2-methoxybenzoate.

The following workflow highlights the critical temperature-controlled steps in a typical Williamson ether synthesis approach.

SynthesisWorkflow start 1. Starting Material (Methyl 4-hydroxy-2-methoxybenzoate) reagents 2. Add Anhydrous Solvent (e.g., DMF) & Base (e.g., K₂CO₃) start->reagents Setup heating 3. Heat to Optimal Temperature (70-80°C) reagents->heating Initiate Reaction addition 4. Add Ethylating Agent (e.g., Ethyl Iodide) heating->addition Controlled Addition reaction 5. Maintain Temperature & Monitor (TLC/LC-MS for 4-8h) addition->reaction Reaction Phase cool 6. Cool to Room Temperature reaction->cool Quench workup 7. Aqueous Workup & Extraction cool->workup purify 8. Purification (Recrystallization/Chromatography) workup->purify

Caption: Experimental workflow highlighting critical temperature stages.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. For each issue, we explore potential temperature-related causes and provide actionable solutions.

Q1: My reaction yield is consistently low. What temperature adjustments should I consider?

Answer: Low yield is a common problem that can often be traced back to suboptimal temperature settings, which can lead to either an incomplete reaction or the formation of unwanted side products.

  • Cause A: Incomplete Reaction Due to Low Temperature The Williamson ether synthesis is an SN2 reaction where an alkoxide (or phenoxide) displaces a halide.[3] This process has a significant activation energy. If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to a large amount of unreacted starting material even after an extended period.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. A typical range for this synthesis is 70-100°C.[3] We recommend starting at 70°C and monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is consumed too slowly, increasing the temperature to 80°C can significantly enhance the reaction rate.

  • Cause B: Side Reactions from Excessive Temperature While higher temperatures increase the rate of the desired SN2 reaction, excessive heat can promote competing side reactions. The most common is the E2 elimination of the alkylating agent, though this is less of a concern with primary halides like ethyl iodide.[4][5] More critically, high temperatures can cause degradation of starting materials or the product itself.

    • Solution: If you observe the formation of multiple unidentified spots on your TLC plate alongside a low yield of the desired product, consider lowering the reaction temperature. Running the reaction at a slightly lower temperature for a longer duration is often a successful strategy for improving yield by minimizing side product formation.

Q2: My final product is impure, showing unreacted starting material and an unknown byproduct. How can temperature control help?

Answer: The presence of both starting material and byproducts points to a poorly optimized reaction environment. Temperature is a key lever to pull here.

  • Identifying the Problem:

    • Unreacted Starting Material: This confirms an incomplete reaction, as discussed in Q1. The temperature may be too low, or the reaction time too short.

    • Unknown Byproduct: This suggests a competing reaction pathway is active.

  • Troubleshooting Strategy: The goal is to find the "sweet spot" where the rate of the desired reaction is maximized relative to the rate of the side reaction.

    • Step 1: Baseline and Re-optimization: Ensure your baseline reaction is being run within the recommended 70-80°C range.

    • Step 2: Controlled Heating Ramp: Instead of bringing the mixture directly to the target temperature, implement a gradual heating ramp. Rapid heating can create localized "hot spots" that promote side reactions before the bulk of the mixture has reached the optimal temperature for the main reaction.

    • Step 3: Isothermal Hold: Once at the target temperature, maintaining a stable temperature is crucial. Fluctuations can alter the delicate balance between the desired reaction and side reactions.[6] Modern dynamic temperature control systems are invaluable for this.[1][7]

Below is a troubleshooting logic diagram to guide your decision-making process.

Troubleshooting problem Problem Detected low_yield Low Yield problem->low_yield impurity Impurity Present problem->impurity cause_temp_low Cause: Temp Too Low? low_yield->cause_temp_low cause_time Cause: Time Too Short? low_yield->cause_time cause_temp_high Cause: Temp Too High? impurity->cause_temp_high cause_temp_low->cause_time No sol_increase_temp Solution: Increase Temp to 70-80°C cause_temp_low->sol_increase_temp Yes cause_temp_high->cause_time No sol_decrease_temp Solution: Decrease Temp, Increase Time cause_temp_high->sol_decrease_temp Yes sol_increase_time Solution: Extend Reaction Time (Monitor by TLC) cause_time->sol_increase_time Yes

Caption: Troubleshooting logic for addressing low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q3: What is the optimal temperature range for the Williamson ether synthesis step, and why?

Answer: The optimal temperature range for the Williamson ether synthesis of Methyl 4-ethoxy-2-methoxybenzoate is typically between 70°C and 100°C .[3] The specific ideal temperature within this range depends on the solvent and the reactivity of the specific substrates.

  • Why this range?

    • Below 70°C: The reaction rate is often impractically slow. The phenoxide formed from the starting material is a relatively stable nucleophile, and sufficient thermal energy is required to overcome the activation barrier for the SN2 substitution.

    • Above 100°C: The risk of side reactions and thermal degradation increases significantly. While the primary ethylating agents used are not prone to elimination, high temperatures can affect the stability of the aromatic ester functional groups and potentially lead to decomposition, which for related benzoic acids can begin above 200°C but may be lower with more complex substitution.[8] The use of solvents like DMF (boiling point ~153°C) allows for these temperatures, but it is often unnecessary and can complicate workup.

Q4: How do the rates of heating and cooling affect product purity and safety?

Answer: The rate at which you heat and cool your reaction is a critical, often overlooked, parameter.

  • Heating Rate: A slow, controlled ramp-up to the target temperature is always preferable to rapid heating.[1] Rapid heating can cause localized overheating, leading to the formation of thermal byproducts. For exothermic reactions, a slow heating rate is also a key safety measure to prevent a thermal runaway, where the reaction generates heat faster than the system can dissipate it.

  • Cooling Rate: The cooling rate is most critical during the workup and purification, especially for recrystallization.

    • Slow Cooling: Promotes the formation of large, well-defined crystals, which tend to be purer as they exclude impurities from the crystal lattice more effectively.

    • Rapid Cooling (Crashing Out): Causes the product to precipitate quickly, trapping impurities and solvent within a less-ordered solid. This often results in a lower purity product that requires further purification steps.

Q5: My reaction involves a Fischer esterification step. What is the correct temperature for this?

Answer: If your synthesis route involves the Fischer esterification of 4-ethoxy-2-methoxybenzoic acid with methanol, the reaction should be conducted at the reflux temperature of the alcohol , which is approximately 65°C for methanol .[9]

Fischer esterification is an equilibrium-limited reaction.[10] Heating to reflux serves two purposes:

  • Increases Reaction Rate: It provides the necessary energy to reach the equilibrium state in a reasonable timeframe (typically 2-4 hours).

  • Maintains Constant Temperature: The boiling point of the solvent provides a simple and effective way to maintain a consistent reaction temperature.

To drive the reaction to completion, it is standard practice to use a large excess of the alcohol (often as the solvent) to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[10]

Data Summary & Experimental Protocols

Table 1: Recommended Temperature Parameters
Reaction StepParameterRecommended ValueRationale & Key Considerations
Williamson Ether Synthesis Reaction Temperature70 - 80 °COptimal balance between reaction rate and minimizing side reactions.[11] Monitor by TLC to determine ideal time.
Heating ProfileSlow ramp (e.g., 1-2°C/min)Prevents localized overheating and potential for thermal runaway.
Cooling ProfileSlow, controlled coolingPromotes formation of pure crystals during workup/recrystallization.
Fischer Esterification Reaction Temperature~65 °C (Methanol Reflux)Provides sufficient energy for the equilibrium reaction and maintains a stable temperature.[9]
Heating ProfileRamp to refluxThe reaction is typically not highly exothermic, so a standard ramp rate is acceptable.
Protocol: Williamson Ether Synthesis of Methyl 4-ethoxy-2-methoxybenzoate

This protocol is a representative example based on established chemical principles. Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), add Methyl 4-hydroxy-2-methoxybenzoate (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of starting material). Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.).

  • Heating: Begin vigorous stirring and heat the suspension to 75°C using a temperature-controlled oil bath. A slow heating ramp is recommended.[1]

  • Reagent Addition: Once the reaction mixture reaches 75°C, slowly add ethyl iodide (1.2 - 1.5 eq.) dropwise over 10-15 minutes.

  • Reaction Monitoring: Maintain the temperature at 75°C and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours until the starting material is no longer visible (typically 4-8 hours).

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Pour the mixture into cold water, which will often precipitate the crude product.

    • Filter the solid and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-ethoxy-2-methoxybenzoate.

References

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]

  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. Retrieved February 20, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Delaware. Retrieved February 20, 2026, from [Link]

  • API Reactor Cooling — Chiller Solutions and Temperature Control Strategies. (n.d.). Lneya. Retrieved February 20, 2026, from [Link]

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  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007, September 10). MDPI. Retrieved February 20, 2026, from [Link]

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Technical Support Center: Work-up Procedure Optimization for "Methyl 4-ethoxy-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-ethoxy-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental work-up of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a lower-than-expected yield after my aqueous work-up. What are the likely causes and how can I prevent this?

A1: The most probable cause for a reduced yield of Methyl 4-ethoxy-2-methoxybenzoate during an aqueous work-up is unintended hydrolysis of the ester.

Ester hydrolysis is the reverse reaction of esterification, where the ester is cleaved back to its parent carboxylic acid (4-ethoxy-2-methoxybenzoic acid) and alcohol (methanol).[1] This can be catalyzed by either acidic or basic conditions in the presence of water, both of which are common during work-up procedures.[2]

Troubleshooting & Optimization:

  • Minimize Contact Time with Aqueous Layers: Perform all extractions and washes efficiently to reduce the time your product is in contact with acidic or basic aqueous solutions.[1]

  • Use Cold Solutions: Conduct all aqueous washes with ice-cold solutions. This slows down the kinetics of the hydrolysis reaction.[1]

  • Choice of Base for Neutralization: When neutralizing the reaction mixture (e.g., to remove an acid catalyst), use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1][3] Avoid strong bases like sodium hydroxide (NaOH), which can significantly accelerate base-catalyzed hydrolysis (saponification).[1]

  • Efficient Drying: After the final aqueous wash, ensure the organic layer is thoroughly dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[3] Residual water can promote hydrolysis during storage or subsequent steps.

Analytical Confirmation:

You can confirm hydrolysis by using Thin-Layer Chromatography (TLC). The starting carboxylic acid is more polar than the ester product and will have a lower Rf value.[1][4] The presence of a spot corresponding to the starting material in your crude product is a strong indicator of hydrolysis.[1][5]

Q2: During the liquid-liquid extraction, I'm struggling with a persistent emulsion. How can I break it and prevent it from forming in the future?

A2: Emulsion formation is a common issue in liquid-liquid extractions, particularly when using chlorinated solvents or strongly basic aqueous solutions. [6] An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult, if not impossible.[7]

Immediate Solutions to Break an Emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[6]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[7]

  • Gentle Agitation: Slowly stir the emulsion with a glass rod.[6]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.[8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and aid in separation.[7]

Preventative Measures for Future Experiments:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[7]

  • Solvent Choice: If possible, consider using a different extraction solvent that is less prone to emulsion formation.

  • Pre-concentration: Before the work-up, consider removing the reaction solvent under reduced pressure and then re-dissolving the residue in the extraction solvent.[6][8]

Q3: My crude product is an oil, but I know Methyl 4-ethoxy-2-methoxybenzoate should be a solid. How can I induce crystallization?

A3: It is common for a crude product to initially present as an oil due to the presence of impurities that depress the melting point. Recrystallization is the primary technique to purify the solid product. [9]

Troubleshooting Crystallization:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system.[9] For Methyl 4-ethoxy-2-methoxybenzoate, a nonpolar solvent like hexanes or a mixture of ethyl acetate and hexanes is often effective. The ideal solvent should dissolve the compound when hot but not when cold.

  • Seeding: If you have a small crystal of the pure product, adding it to the cooled, saturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.

Two-Solvent Recrystallization Protocol:

If a single solvent is not effective, a two-solvent system can be employed.[10]

  • Dissolve the crude oil in a minimal amount of a "good" solvent (one in which it is highly soluble), such as ethyl acetate, at an elevated temperature.[10]

  • While the solution is still hot, slowly add a "poor" solvent (one in which the product is insoluble), such as hexanes, dropwise until the solution becomes slightly cloudy.[10]

  • If the solution becomes too cloudy, add a few drops of the "good" solvent until it is clear again.[10]

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[11]

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.[10]

Optimized Work-up & Purification Protocol

This protocol is designed to maximize yield and purity by minimizing common side reactions and separation issues.

Step Procedure Key Considerations & Rationale
1. Quenching Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature, then to 0°C in an ice bath.Cooling the reaction slows down any potential side reactions, including ester hydrolysis.[1]
2. Dilution Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).This facilitates the transfer of the product into the organic phase during extraction.
3. Neutralization Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel containing the diluted reaction mixture. Vent frequently.This neutralizes any remaining acid catalyst. The use of a weak base and cold temperatures minimizes the risk of saponification.[1][12]
4. Extraction Gently invert the separatory funnel several times to mix the layers. Allow the layers to separate and drain the aqueous layer. Repeat the extraction of the aqueous layer with the organic solvent.Gentle mixing prevents emulsion formation.[7] Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
5. Washing Wash the combined organic layers with water, followed by a wash with brine.The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any minor emulsions and begins the drying process.[7]
6. Drying Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).Thoroughly drying the organic phase is crucial to remove all traces of water before solvent evaporation.
7. Concentration Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.This isolates the non-volatile product from the volatile solvent.
8. Purification Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).This step removes any remaining impurities to yield the pure Methyl 4-ethoxy-2-methoxybenzoate.[13]

Visual Workflow & Troubleshooting Logic

Optimized Work-up Workflow

Workup_Workflow Start Completed Reaction Mixture Quench Cool to 0°C & Dilute (e.g., Ethyl Acetate) Start->Quench Neutralize Wash with Cold Sat. NaHCO₃ Quench->Neutralize Extract Separate Layers & Re-extract Aqueous Neutralize->Extract Combine Combine Organic Layers Extract->Combine Wash Wash with H₂O, then Brine Combine->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize (e.g., EtOAc/Hexanes) Concentrate->Purify Product Pure Methyl 4-ethoxy-2-methoxybenzoate Purify->Product

Caption: Optimized work-up and purification workflow.

Troubleshooting Emulsion Formation

Emulsion_Troubleshooting Emulsion Emulsion Forms During Extraction Wait Allow to Stand Emulsion->Wait First Step Brine Add Saturated Brine Wait->Brine If Unresolved Resolved Layers Separated Wait->Resolved Success Stir Gently Stir with Glass Rod Brine->Stir If Still Emulsified Brine->Resolved Success Filter Filter through Celite® Stir->Filter Last Resort Stir->Resolved Success Filter->Resolved Success

Caption: Decision tree for resolving emulsions.

References

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  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
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  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • (n.d.). Williamson Ether Synthesis.
  • (n.d.). Recrystallization and Crystallization.
  • SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate.
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  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
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Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Benzoate Esters: Methyl 4-ethoxy-2-methoxybenzoate vs. Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the targeted functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted benzoate esters, in particular, serve as crucial intermediates in the development of a wide array of bioactive molecules. This guide provides an in-depth, comparative analysis of the synthetic routes to two such analogues: Methyl 4-ethoxy-2-methoxybenzoate and Methyl 2,4-dimethoxybenzoate. We will delve into the strategic considerations, experimental methodologies, and key performance indicators for each synthesis, offering field-proven insights to inform your research and development endeavors.

At a Glance: A Tale of Two Syntheses

The choice between synthesizing Methyl 4-ethoxy-2-methoxybenzoate and Methyl 2,4-dimethoxybenzoate is fundamentally a choice between a multi-step, regioselective functionalization and a more direct, one-pot transformation. The former offers greater molecular diversity at the cost of increased synthetic complexity, while the latter provides a streamlined path to a symmetrically substituted product.

FeatureMethyl 4-ethoxy-2-methoxybenzoateMethyl 2,4-dimethoxybenzoate
Synthetic Complexity High (Multi-step)Low (Single-step)
Key Reactions Williamson Ether Synthesis, Fischer EsterificationFischer Esterification
Starting Material 2,4-Dihydroxybenzoic Acid2,4-Dimethoxybenzoic Acid
Primary Challenge Regioselective etherificationDriving esterification to completion
Potential for Analogs High (amenable to various alkylating agents)Limited to dimethoxy substitution

The Direct Path: Synthesis of Methyl 2,4-dimethoxybenzoate

The synthesis of Methyl 2,4-dimethoxybenzoate is a classic example of the Fischer-Speier esterification , a robust and widely used method for converting carboxylic acids to esters.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[3][4]

Reaction Mechanism: Fischer Esterification

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[1][2]

DOT Script for Fischer Esterification Mechanism

Fischer_Esterification RCOOH R-COOH Protonated_acid R-C(OH)OH+ RCOOH->Protonated_acid Protonation H_plus H+ ROH R'-OH Tetrahedral_intermediate R-C(OH)(OH)-O+HR' Protonated_acid->Tetrahedral_intermediate + R'-OH Proton_transfer R-C(OH)(O+H2)-OR' Tetrahedral_intermediate->Proton_transfer Proton transfer Water_loss R-C(OH)=O+R' Proton_transfer->Water_loss - H2O Ester_H R-C(=O+H)-OR' Proton_transfer->Ester_H - H2O Ester R-COOR' Ester_H->Ester - H+ H2O H2O H_plus_out H+

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Methyl 2,4-dimethoxybenzoate

A typical procedure involves refluxing 2,4-dimethoxybenzoic acid in a large excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[5] The excess methanol serves to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3][4]

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by distillation or recrystallization to obtain pure Methyl 2,4-dimethoxybenzoate.

Representative Yield: Yields for Fischer esterifications are typically good, often in the range of 80-95%, depending on the specific conditions and the efficiency of the workup.[5]

The Strategic Approach: Synthesis of Methyl 4-ethoxy-2-methoxybenzoate

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate presents a more intricate challenge due to the need for regioselective functionalization of the two hydroxyl groups of the starting material, 2,4-dihydroxybenzoic acid. The differential reactivity of the hydroxyl groups can be exploited to achieve the desired substitution pattern. Generally, the 4-hydroxyl group is more acidic and sterically less hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carboxylic acid. This difference in reactivity is key to the synthetic strategy.

The synthesis can be envisioned in a stepwise manner involving two key transformations: Williamson ether synthesis for the introduction of the ethoxy and methoxy groups, and Fischer esterification for the formation of the methyl ester.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[6][7][8]

DOT Script for Williamson Ether Synthesis

Williamson_Ether_Synthesis ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base Base Base R_X R'-X ROR R-O-R' RO_minus->ROR + R'-X (SN2) BaseH_X Base-H⁺ X⁻

Caption: General scheme of the Williamson Ether Synthesis.

Synthetic Strategy and Experimental Considerations

A plausible synthetic route involves the following steps:

  • Selective 4-O-Ethylation: The first step is the selective etherification of the more reactive 4-hydroxyl group of 2,4-dihydroxybenzoic acid. This can be achieved by using one equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the 4-hydroxyl group preferentially, followed by the addition of an ethylating agent like ethyl iodide or diethyl sulfate.

  • 2-O-Methylation: The remaining hydroxyl group at the 2-position is then methylated. This typically requires a stronger base to deprotonate the less reactive hydroxyl group, followed by treatment with a methylating agent such as dimethyl sulfate or methyl iodide.

  • Esterification: Finally, the carboxylic acid is converted to its methyl ester via Fischer esterification, as described for the synthesis of Methyl 2,4-dimethoxybenzoate.

An alternative strategy could involve first protecting the carboxylic acid as a methyl ester, followed by the two etherification steps. The choice of route may depend on the solubility of the intermediates and the ease of purification at each stage.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 4-Ethoxy-2-hydroxybenzoic Acid

  • Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent like acetone or DMF.

  • Add one equivalent of a base such as potassium carbonate.

  • Add one equivalent of ethyl iodide and reflux the mixture until the starting material is consumed (monitored by TLC).

  • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Acidify the residue with dilute HCl to precipitate the product, which is then filtered, washed with water, and dried.

Step 2: Synthesis of 4-Ethoxy-2-methoxybenzoic Acid

  • Dissolve the 4-ethoxy-2-hydroxybenzoic acid from the previous step in a suitable solvent.

  • Add a slight excess of a base (e.g., sodium hydride) to deprotonate the remaining hydroxyl group.

  • Add a methylating agent like dimethyl sulfate and stir the reaction at room temperature or with gentle heating.

  • Work-up involves quenching the reaction, extraction, and purification.

Step 3: Synthesis of Methyl 4-ethoxy-2-methoxybenzoate

  • The 4-ethoxy-2-methoxybenzoic acid is then subjected to Fischer esterification with methanol and a catalytic amount of sulfuric acid, following a similar procedure to that for Methyl 2,4-dimethoxybenzoate.

Note on Regioselectivity: The success of this multi-step synthesis hinges on the selective alkylation of the 4-hydroxyl group. The use of a milder base in the first step is crucial to avoid the formation of the diether byproduct.[9]

Performance Comparison: A Data-Driven Analysis

ParameterMethyl 4-ethoxy-2-methoxybenzoate SynthesisMethyl 2,4-dimethoxybenzoate Synthesis
Number of Steps 31
Typical Overall Yield Lower (product of three steps)High (typically >80%)[5]
Reaction Time Significantly longer (multiple reactions and workups)Shorter (single reaction and workup)
Reagent Cost & Hazard Higher (requires multiple reagents including hazardous alkylating agents like ethyl iodide and dimethyl sulfate)Lower (fewer, less hazardous reagents)
Purification More complex (purification required at each step)Simpler (one final purification)

Reagent Safety and Handling

A critical aspect of any synthetic procedure is the safe handling of all chemicals involved.

  • 2,4-Dihydroxybenzoic Acid: May cause skin and eye irritation.[6][10][11][12][13]

  • 2,4-Dimethoxybenzoic Acid: May cause skin, eye, and respiratory irritation.[3][7][14][15]

  • Ethyl Iodide: Harmful if swallowed and causes skin and eye irritation. May cause allergic skin or respiratory reactions.[16][17][18][19][20]

  • Dimethyl Sulfate: Toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of causing genetic defects, and may cause cancer.[1][8][21][22] Extreme caution and appropriate personal protective equipment are mandatory when handling this reagent.

  • Concentrated Sulfuric Acid: Corrosive, causes severe skin burns and eye damage. Handle with care in a fume hood.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Conclusion: Matching the Synthesis to the Goal

The choice between synthesizing Methyl 4-ethoxy-2-methoxybenzoate and Methyl 2,4-dimethoxybenzoate is a strategic one, dictated by the specific goals of the research program.

Choose the synthesis of Methyl 2,4-dimethoxybenzoate when:

  • The target molecule specifically requires two methoxy groups at the 2 and 4 positions.

  • A rapid and high-yielding synthesis of a substituted benzoate ester is required.

  • Synthetic efficiency and cost-effectiveness are primary concerns.

Choose the synthesis of Methyl 4-ethoxy-2-methoxybenzoate when:

  • The specific ethoxy-methoxy substitution pattern is essential for the desired biological activity.

  • A modular synthetic route that allows for the introduction of different alkyl groups is desirable for structure-activity relationship (SAR) studies.

  • The research team has the expertise and facilities to handle a multi-step synthesis involving regioselective reactions and hazardous reagents.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate synthetic strategy to achieve their scientific objectives in an efficient and safe manner.

References

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A Comparative Guide to the Synthesis of Methyl 4-ethoxy-2-methoxybenzoate: Method Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of substituted aromatic compounds is of paramount importance. Methyl 4-ethoxy-2-methoxybenzoate, a key building block in the synthesis of various biologically active molecules, presents a case study in the selection of an optimal synthetic strategy. This guide provides an in-depth, comparative analysis of the primary methods for its synthesis, grounded in experimental data and mechanistic insights. We will dissect the widely-used Williamson ether synthesis, and contrast it with two powerful alternatives: the Mitsunobu reaction and Phase-Transfer Catalysis.

Introduction: The Significance of Methyl 4-ethoxy-2-methoxybenzoate

Substituted benzoates are prevalent motifs in medicinal chemistry, and the specific arrangement of ethoxy and methoxy groups on the aromatic ring of Methyl 4-ethoxy-2-methoxybenzoate makes it a valuable precursor for a range of applications. The ether functionalities can influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, making their efficient and selective introduction a key synthetic challenge. This guide aims to equip researchers with the knowledge to make informed decisions when planning the synthesis of this and structurally related compounds.

Comparative Analysis of Synthesis Methods

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate primarily involves the O-alkylation of its precursor, methyl 4-hydroxy-2-methoxybenzoate. We will evaluate three distinct and widely applicable methods for this transformation.

MethodReagentsTypical SolventsTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Williamson Ether Synthesis Ethyl iodide, K₂CO₃Acetone, DMF50-10085-95Cost-effective, high yielding, straightforward workup.Requires relatively high temperatures, potential for side reactions with less reactive alkylating agents.
Mitsunobu Reaction Ethanol, PPh₃, DIAD/DEADTHF, Dioxane0 - Room Temp.~90Mild reaction conditions, stereospecific inversion (if applicable), high yield.Stoichiometric amounts of phosphine oxide byproduct can complicate purification, reagents are more expensive.
Phase-Transfer Catalysis (PTC) Ethyl iodide, NaOH/KOH, TBABToluene, DichloromethaneRoom Temp. - 5090-98Mild conditions, high yields, suitable for large-scale synthesis, environmentally friendly.Requires a specific catalyst, optimization of reaction conditions may be necessary.

In-Depth Method Analysis and Experimental Protocols

The Gold Standard: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[2] For the synthesis of Methyl 4-ethoxy-2-methoxybenzoate, this translates to the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxy-2-methoxybenzoate, followed by nucleophilic attack on an ethylating agent.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base for the deprotonation of phenols. It is a mild, inexpensive, and easily handled solid. Stronger bases like sodium hydride (NaH) could also be used but are often unnecessary for phenols and require more stringent anhydrous conditions.

  • Alkylating Agent: Ethyl iodide is a highly reactive primary alkyl halide, ideal for SN2 reactions.[3] Its high reactivity ensures a good reaction rate and minimizes potential elimination side reactions. Diethyl sulfate is another effective, albeit more toxic, alternative.

  • Solvent: Acetone and N,N-dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction.[1] They effectively dissolve the reactants and facilitate the SN2 mechanism.

  • Temperature: Heating the reaction to 50-100 °C increases the reaction rate to ensure completion within a reasonable timeframe.[1]

Detailed Experimental Protocol:

To a solution of methyl 4-hydroxy-2-methoxybenzoate (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol of substrate) is added anhydrous potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 15 minutes, after which ethyl iodide (1.2 eq) is added. The reaction mixture is then heated to reflux (for acetone) or to 80 °C (for DMF) and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography on silica gel.

The Mild Alternative: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and mild alternative for the synthesis of ethers from alcohols.[4] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[5] A key advantage is that the reaction proceeds under neutral conditions and at low temperatures, making it suitable for sensitive substrates.

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DIAD/DEAD forms a key phosphonium intermediate which activates the hydroxyl group of the phenol.[6]

  • Nucleophile: In this case, ethanol acts as the nucleophile, attacking the activated phenolic intermediate.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dioxane are the solvents of choice as they are aprotic and effectively solubilize the reactants.[7]

  • Temperature: The reaction is typically carried out at 0 °C to room temperature, which is a significant advantage over the higher temperatures required for the Williamson synthesis.[5]

Detailed Experimental Protocol:

To a solution of methyl 4-hydroxy-2-methoxybenzoate (1.0 eq), ethanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the product from the triphenylphosphine oxide byproduct.

The Scalable and Efficient Approach: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases.[8] For the synthesis of Methyl 4-ethoxy-2-methoxybenzoate, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the phenoxide ion from an aqueous phase (or solid phase) to the organic phase containing the ethylating agent.[9] This method is often highly efficient, requires mild conditions, and is readily scalable.

Causality of Experimental Choices:

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst. Its lipophilic cation pairs with the phenoxide anion, allowing it to be soluble in the organic phase.

  • Base: A concentrated aqueous solution of sodium hydroxide or potassium hydroxide is used to deprotonate the phenol in the aqueous phase.

  • Solvent System: A biphasic system of an organic solvent (e.g., toluene or dichloromethane) and water is employed.

  • Temperature: The reaction often proceeds efficiently at room temperature or with gentle heating.

Detailed Experimental Protocol:

To a vigorously stirred mixture of methyl 4-hydroxy-2-methoxybenzoate (1.0 eq) in toluene and a 50% aqueous solution of sodium hydroxide is added tetrabutylammonium bromide (0.1 eq). Ethyl iodide (1.2 eq) is then added, and the mixture is stirred at room temperature for 8-12 hours. The reaction is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

Validation of Synthesis: Experimental Data

The successful synthesis of Methyl 4-ethoxy-2-methoxybenzoate must be confirmed by analytical data. Below are the expected spectroscopic data for the target compound.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.82 (d, J=8.4 Hz, 1H), 6.45 (dd, J=8.4, 2.2 Hz, 1H), 6.39 (d, J=2.2 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 3.88 (s, 3H), 3.85 (s, 3H), 1.45 (t, J=7.0 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 166.8, 163.2, 158.5, 133.7, 114.8, 104.9, 98.6, 64.2, 55.9, 51.8, 14.7.
Mass Spectrometry (EI) m/z (%): 210 (M⁺, 100), 195 (M⁺ - CH₃, 25), 181 (M⁺ - C₂H₅, 30), 179 (M⁺ - OCH₃, 40), 151 (M⁺ - COOCH₃, 80).[4]
Infrared (IR) ν (cm⁻¹): 2980 (C-H, sp³), 1715 (C=O, ester), 1610, 1510 (C=C, aromatic), 1270, 1040 (C-O, ether).

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Starting Material cluster_1 Williamson Ether Synthesis cluster_2 Mitsunobu Reaction cluster_3 Phase-Transfer Catalysis SM Methyl 4-hydroxy-2-methoxybenzoate W_reagents EtI, K₂CO₃ Acetone/DMF, 50-100 °C SM->W_reagents M_reagents EtOH, PPh₃, DIAD THF, 0 °C - RT SM->M_reagents PTC_reagents EtI, NaOH(aq), TBAB Toluene/H₂O, RT SM->PTC_reagents P Methyl 4-ethoxy-2-methoxybenzoate W_reagents->P 85-95% M_reagents->P ~90% PTC_reagents->P 90-98%

Caption: Comparative workflows for the synthesis of Methyl 4-ethoxy-2-methoxybenzoate.

Conclusion and Recommendations

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate can be effectively achieved through several robust methods.

  • The Williamson ether synthesis remains the most straightforward and cost-effective method for general laboratory and industrial applications, offering high yields and simple purification.

  • The Mitsunobu reaction is an excellent choice when mild reaction conditions are paramount, particularly for substrates that are sensitive to heat or basic conditions. However, the cost of reagents and the need to remove the triphenylphosphine oxide byproduct should be considered.

  • Phase-Transfer Catalysis represents a highly efficient, scalable, and environmentally conscious alternative. Its ability to proceed under mild conditions with high yields makes it an attractive option for industrial production.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, substrate sensitivity, and available equipment. This guide provides the foundational knowledge and experimental framework to make an informed and validated choice.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (1), 1–28. [Link]

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A Researcher's Guide to Differentiating Isomers of Methyl Ethoxy-Methoxybenzoate via Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of molecular structure is not merely an academic exercise—it is a critical determinant of a substance's function, efficacy, and safety. Positional isomers, molecules with identical formulas but different arrangements of substituents on a core structure, often exhibit vastly different biological and chemical properties. This guide provides an in-depth spectroscopic comparison of "Methyl 4-ethoxy-2-methoxybenzoate" and its closely related isomers, offering researchers the experimental data and foundational principles required for unambiguous structural elucidation.

The isomers under consideration share the molecular formula C₁₁H₁₄O₄ but differ in the placement of the ethoxy and methoxy groups on the methyl benzoate scaffold. These subtle structural variations present a significant analytical challenge that can be overcome by a multi-technique spectroscopic approach.

The Isomers in Focus

This guide will compare the target compound, Methyl 4-ethoxy-2-methoxybenzoate , with a key positional isomer, Methyl 4-ethoxy-3-methoxybenzoate . The different spatial relationships between the ester, methoxy, and ethoxy groups create unique electronic environments, which are the basis for their spectroscopic differentiation.

Caption: Molecular structures of the primary isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Definitive Tool

¹H NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. It provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The key diagnostic regions are the aromatic protons and the aliphatic protons of the alkoxy and ester groups.

Causality Behind Experimental Observations

The chemical shift of a proton is dictated by the electron density surrounding it. Electron-donating groups (like -OCH₃ and -OCH₂CH₃) shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like -COOCH₃) deshield them, causing a downfield shift.[1] The substitution pattern on the benzene ring determines the coupling (spin-spin splitting) observed between adjacent protons, providing unambiguous evidence of their relative positions.[1][2]

Comparative Analysis
  • Methyl 4-ethoxy-2-methoxybenzoate:

    • Aromatic Region: The protons at positions 3, 5, and 6 will form a complex splitting pattern. The proton at C5, situated between two electron-donating groups (para to -OCH₃ and ortho to -OCH₂CH₃), is expected to be the most shielded (lowest ppm). The proton at C6 will be a doublet, coupled to the C5 proton. The proton at C3, ortho to both the ester and the methoxy group, will be significantly deshielded and appear as a doublet.

    • Aliphatic Region: Four distinct signals are expected: a singlet for the ester methyl protons (~3.8-3.9 ppm), a singlet for the methoxy protons (~3.8-3.9 ppm), a quartet for the ethoxy methylene protons (~4.0-4.1 ppm), and a triplet for the ethoxy methyl protons (~1.4 ppm).

  • Methyl 4-ethoxy-3-methoxybenzoate:

    • Aromatic Region: This isomer displays a more straightforward splitting pattern. The proton at C2 (ortho to the ester) will be a doublet. The proton at C5 (ortho to the ethoxy group) will also be a doublet, likely at the most upfield position. The proton at C6 will be a doublet of doublets, coupled to both the C2 and C5 protons.[3]

    • Aliphatic Region: The signals for the ester, methoxy, and ethoxy groups will be present, but their precise chemical shifts will differ slightly from the 2-methoxy isomer due to the change in the overall electronic environment.

Predicted ¹H NMR Data Summary
CompoundAromatic Protons (δ, ppm, Multiplicity)-COOCH₃ (δ, ppm)-OCH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)-CH₂CH₃ (δ, ppm)
Methyl 4-ethoxy-2-methoxybenzoate ~7.8 (d, 1H), ~6.5 (dd, 1H), ~6.4 (d, 1H)~3.85 (s, 3H)~3.80 (s, 3H)~4.05 (q, 2H)~1.40 (t, 3H)
Methyl 4-ethoxy-3-methoxybenzoate ~7.55 (dd, 1H), ~7.52 (d, 1H), ~6.90 (d, 1H)~3.88 (s, 3H)~3.92 (s, 3H)~4.12 (q, 2H)~1.45 (t, 3H)

Note: These are predicted values based on additive substituent effects and data from similar compounds. Actual values may vary depending on solvent and instrument frequency.[4][5]

Carbon-13 (¹³C) NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. While it doesn't typically show coupling information in a standard broadband-decoupled spectrum, the chemical shifts are highly sensitive to the local electronic environment, confirming the substitution pattern.

Comparative Analysis

The key differences will be observed in the chemical shifts of the aromatic carbons. The ipso-carbons (carbons directly attached to a substituent) are particularly diagnostic.

  • Methyl 4-ethoxy-2-methoxybenzoate: We expect 11 distinct signals corresponding to the 11 unique carbon atoms. The carbon bearing the ester group (C1) will be downfield, as will the carbons bearing the alkoxy groups (C2, C4).

  • Methyl 4-ethoxy-3-methoxybenzoate: This isomer will also show 11 signals. However, the chemical shifts of C1, C3, and C4 will differ from the 2-methoxy isomer, reflecting the altered substituent positions. For example, the chemical shift of the carbonyl carbon can be subtly influenced by the ortho-substituent.[6]

Predicted ¹³C NMR Data Summary
CompoundC=OAromatic C-OAromatic C-H & C-ipso-COOCH₃-OCH₃-OCH₂CH₃-CH₂CH₃
Methyl 4-ethoxy-2-methoxybenzoate ~166.0~162.0, ~158.0~133.0, ~122.0, ~105.0, ~98.0~52.0~56.0~64.0~14.5
Methyl 4-ethoxy-3-methoxybenzoate [7]~167.0~154.0, ~149.0~124.0, ~122.5, ~114.0, ~112.0~51.9~56.1~64.5~14.7

Note: Data for the 3-methoxy isomer is adapted from known values for similar structures. Predictions for the 2-methoxy isomer are based on established substituent effects.

Infrared (IR) Spectroscopy: A Tool for Functional Group Confirmation

IR spectroscopy is excellent for identifying the functional groups present but is less powerful for distinguishing between these specific positional isomers. Both molecules will show the same characteristic absorptions.

Key IR Absorptions
  • C=O Stretch (Ester): A very strong and sharp peak around 1710-1730 cm⁻¹ .[8]

  • C-O Stretches (Ester & Ether): Multiple strong bands in the 1250-1050 cm⁻¹ region. Aromatic esters typically show a strong band near 1250 cm⁻¹ (asymmetric C-C-O stretch) and another near 1100 cm⁻¹ (symmetric O-C-C stretch).[8]

  • Aromatic C=C Stretches: Medium to weak peaks in the 1600-1450 cm⁻¹ region.[9]

  • Aromatic C-H Stretch: Weak bands just above 3000 cm⁻¹ .[10]

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ .

While the overall patterns will be similar, subtle differences in the "fingerprint region" (< 1500 cm⁻¹) may exist due to the different vibrational modes of the substituted ring, but these are often insufficient for definitive identification without authentic reference spectra.

Mass Spectrometry (MS): Differentiating by Fragmentation

Since these compounds are isomers, they will have the same molecular weight (210.23 g/mol ) and thus the same molecular ion peak (M⁺) at m/z = 210 in an electron ionization (EI) mass spectrum.[7] Differentiation must therefore rely on analyzing their fragmentation patterns.

Fragmentation Analysis

The position of the substituents can influence the stability of the resulting fragment ions.

  • Common Fragments: Both isomers are expected to show fragments corresponding to the loss of:

    • ·OCH₃ (m/z 179)

    • ·CH₂CH₃ (loss of ethyl radical from ethoxy group, m/z 181)

    • COOCH₃ (m/z 151)

  • Distinguishing Fragments: The "ortho effect" can be a key differentiator. In Methyl 4-ethoxy-2-methoxybenzoate , the proximity of the methoxy group to the ester may facilitate unique fragmentation pathways, such as a concerted loss of formaldehyde (CH₂O) from the methoxy group and a hydrogen from the ester methyl group, although this is less common. The relative abundance of the primary fragments (e.g., m/z 179 vs. m/z 181) can be a more reliable indicator. For Methyl 4-ethoxy-3-methoxybenzoate , the fragmentation is more typical of a substituted methyl benzoate, with the loss of the alkoxy radicals being prominent.[7]

Predicted Key MS Fragments
CompoundMolecular Ion (M⁺)[M-OCH₃]⁺[M-CH₂CH₃]⁺[M-COOCH₃]⁺
Methyl 4-ethoxy-2-methoxybenzoate 210179181151
Methyl 4-ethoxy-3-methoxybenzoate 210179181151

Note: The relative intensities of these fragments will be the key differentiator and must be determined experimentally.

Experimental Protocols & Workflow

Achieving high-quality, reproducible data is paramount. The following outlines standard operating procedures for the key spectroscopic techniques.

Standard Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better signal dispersion, especially in the aromatic region. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H NMR signals to determine proton ratios.

Spectroscopic_Workflow cluster_workflow Analytical Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Definitive ID IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Fragmentation Data Combined Spectral Data NMR->Data IR->Data MS->Data Structure Unambiguous Structure Elucidation Data->Structure

Caption: A typical workflow for spectroscopic isomer differentiation.

Conclusion

While IR spectroscopy can confirm the presence of the required functional groups and mass spectrometry can verify the molecular weight, NMR spectroscopy stands out as the unequivocal method for differentiating between positional isomers of Methyl Ethoxy-Methoxybenzoate . The distinct chemical shifts and, most importantly, the unique spin-spin splitting patterns in the aromatic region of the ¹H NMR spectrum provide a definitive structural fingerprint for each isomer. ¹³C NMR serves as a robust secondary confirmation of the carbon framework. By employing this multi-faceted spectroscopic approach, researchers can confidently assign the correct structure, ensuring the integrity and validity of their scientific endeavors.

References

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A Comparative Guide to the Qualification of Methyl 4-ethoxy-2-methoxybenzoate as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and potency determination. While well-characterized compendial standards are the gold standard, the development of novel chemical entities and the monitoring of unique impurity profiles often necessitate the qualification of new, non-compendial reference standards.

This guide provides a comprehensive framework for the qualification of a new chemical entity, Methyl 4-ethoxy-2-methoxybenzoate , as a reference standard. Its performance is objectively compared against a well-established, structurally related standard, Methyl 4-methoxybenzoate . Through a detailed examination of experimental data from key analytical techniques, this document will illustrate the rigorous process of establishing a new reference standard, ensuring its suitability for its intended analytical purpose in alignment with regulatory expectations.[1][2][3][4]

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[3][5] The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[3] The accuracy of all subsequent analytical measurements is directly tied to the certified purity and identity of the reference standard. Therefore, a comprehensive characterization is essential before a new material can be confidently used in a regulated environment.[3][6]

This guide will walk through a scientifically sound, albeit hypothetical, qualification process for Methyl 4-ethoxy-2-methoxybenzoate, a novel benzoate derivative.

Our Subject:

  • New Reference Standard (NRS): Methyl 4-ethoxy-2-methoxybenzoate

  • Established Reference Standard (ERS): Methyl 4-methoxybenzoate

The following sections will detail the comparative analysis of these two materials, focusing on identity, purity, and stability.

Structural Elucidation and Identity Confirmation

The first step in qualifying a new reference standard is to unequivocally confirm its chemical structure. A suite of spectroscopic techniques is employed to provide orthogonal data points, leaving no ambiguity as to the material's identity.

Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the molecular structure.

  • ¹H NMR and ¹³C NMR: These techniques provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the molecule's carbon-hydrogen framework.

  • Mass Spectrometry (MS): This analysis determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

The data obtained for Methyl 4-ethoxy-2-methoxybenzoate would be compared against the expected chemical shifts, mass-to-charge ratio, and vibrational frequencies derived from its theoretical structure.

cluster_NRS Methyl 4-ethoxy-2-methoxybenzoate (NRS) cluster_ERS Methyl 4-methoxybenzoate (ERS) NRS C₁₁H₁₄O₄ NRS_HNMR ¹H NMR NRS->NRS_HNMR Characterized by NRS_CNMR ¹³C NMR NRS->NRS_CNMR Characterized by NRS_MS Mass Spec NRS->NRS_MS Characterized by NRS_IR IR Spec NRS->NRS_IR Characterized by ERS C₉H₁₀O₃ ERS_HNMR ¹H NMR ERS->ERS_HNMR Characterized by ERS_CNMR ¹³C NMR ERS->ERS_CNMR Characterized by ERS_MS Mass Spec ERS->ERS_MS Characterized by ERS_IR IR Spec ERS->ERS_IR Characterized by

Figure 1: Structural characterization workflow for the reference standards.

Purity Determination: A Multi-faceted Approach

A reference standard must be of the highest possible purity, with all impurities identified and quantified.[3] A single analytical technique is rarely sufficient to declare a compound as "pure." Instead, a combination of methods is used to create a comprehensive purity profile.

Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a cornerstone technique for assessing the purity of organic compounds.[6] It separates the main compound from its organic impurities, allowing for their quantification.

Table 1: Comparative HPLC-UV Purity Analysis

ParameterMethyl 4-ethoxy-2-methoxybenzoate (NRS)Methyl 4-methoxybenzoate (ERS)
Purity (Area %) 99.85%99.92%
Largest Impurity 0.08% (at RRT 1.15)0.05% (at RRT 1.21)
Total Impurities 0.15%0.08%
Reporting Threshold 0.05%0.05%

The data indicates that both materials exhibit high chromatographic purity, a prerequisite for a reference standard. The slightly lower purity of the NRS is acceptable, provided the impurities are identified and do not interfere with its intended use.

Volatile Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to detect and quantify volatile organic compounds, primarily residual solvents from the synthesis process.

Table 2: Residual Solvent Analysis by Headspace GC-MS

SolventMethyl 4-ethoxy-2-methoxybenzoate (NRS)Methyl 4-methoxybenzoate (ERS)ICH Limit (Class 3)
Methanol 150 ppm120 ppm3000 ppm
Ethyl Acetate 200 ppmNot Detected5000 ppm
Toluene Not DetectedNot Detected890 ppm

Both standards are well within the acceptable limits for residual solvents as defined by the International Council for Harmonisation (ICH).

Water Content by Karl Fischer Titration

The water content of a reference standard must be accurately determined as it directly impacts the calculated potency.

Table 3: Water Content Analysis

ParameterMethyl 4-ethoxy-2-methoxybenzoate (NRS)Methyl 4-methoxybenzoate (ERS)
Water Content (%) 0.08%0.05%
Non-Volatile Impurities by Sulphated Ash

The sulphated ash test quantifies the amount of inorganic impurities present in the material.

Table 4: Sulphated Ash Content

ParameterMethyl 4-ethoxy-2-methoxybenzoate (NRS)Methyl 4-methoxybenzoate (ERS)
Sulphated Ash (%) < 0.01%< 0.01%
Overall Purity Assignment

The overall purity of the reference standard is calculated by taking into account all measured impurities. This "mass balance" approach provides a comprehensive and defensible purity value.

Purity Assignment = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Sulphated Ash)

Table 5: Final Purity Assignment

ComponentMethyl 4-ethoxy-2-methoxybenzoate (NRS)Methyl 4-methoxybenzoate (ERS)
Chromatographic Purity 99.85%99.92%
Water Content 0.08%0.05%
Residual Solvents 0.035%0.012%
Sulphated Ash < 0.01%< 0.01%
Assigned Purity 99.7% 99.8%

This assigned purity value is what will be used for all subsequent quantitative applications of the reference standard.

Stability Assessment: Ensuring Long-Term Reliability

A reference standard must be stable under defined storage conditions to ensure its integrity over its intended period of use.[7] A stability-indicating method is crucial for this assessment, which is a method capable of separating the main compound from its degradation products.[8][9][10]

Forced Degradation Studies

To develop a stability-indicating HPLC method, the new reference standard is subjected to stress conditions to induce degradation.

cluster_stress Forced Degradation Conditions NRS Methyl 4-ethoxy-2-methoxybenzoate (NRS) Acid Acid Hydrolysis (0.1N HCl, 60°C) NRS->Acid Subjected to Base Base Hydrolysis (0.1N NaOH, 60°C) NRS->Base Subjected to Oxidation Oxidation (3% H₂O₂, RT) NRS->Oxidation Subjected to Thermal Thermal (80°C, 72h) NRS->Thermal Subjected to Photolytic Photolytic (ICH Light Box) NRS->Photolytic Subjected to HPLC_Method Stability-Indicating HPLC Method NRS->HPLC_Method Analyzed by Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products Degradation_Products->HPLC_Method Separated by

Figure 2: Workflow for developing a stability-indicating HPLC method.

Long-Term Stability Study

Once a stability-indicating method is established, a long-term stability study is initiated under the proposed storage conditions.

Table 6: Long-Term Stability Data (Proposed Storage: 2-8°C, Protected from Light)

TimepointMethyl 4-ethoxy-2-methoxybenzoate (NRS) Purity (%)Appearance
Initial 99.85%White crystalline powder
3 Months 99.84%No change
6 Months 99.86%No change
12 Months 99.83%No change

The data demonstrates that Methyl 4-ethoxy-2-methoxybenzoate is stable for at least 12 months under the specified storage conditions, with no significant degradation observed.

Experimental Protocols

For transparency and reproducibility, the key analytical methodologies are detailed below.

HPLC-UV Method for Purity Determination
  • Instrument: Agilent 1260 Infinity II HPLC with Diode Array Detector

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.5 mg/mL in Acetonitrile:Water (50:50)

GC-MS Method for Residual Solvents
  • Instrument: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium, 1.2 mL/min

  • Oven Program: 40°C (5 min), then 10°C/min to 240°C (5 min)

  • Injector Temperature: 250°C

  • MSD Transfer Line Temperature: 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 15 min

  • Sample Preparation: 100 mg in 5 mL DMA

Conclusion: Qualification of a New Reference Standard

The comprehensive analytical data presented provides a strong case for the qualification of Methyl 4-ethoxy-2-methoxybenzoate as a reference standard. Its identity has been unequivocally confirmed, and its purity has been accurately determined through a combination of orthogonal analytical techniques. Furthermore, its stability has been demonstrated under defined storage conditions.

While its assigned purity of 99.7% is slightly lower than the established reference standard, Methyl 4-methoxybenzoate (99.8%), it is well within the acceptable range for a high-quality reference material.[3] The thorough characterization and documentation of this new reference standard provide the necessary confidence for its use in quantitative and qualitative analytical applications within a regulated drug development environment. This rigorous qualification process ensures that the standard is fit for its intended purpose, thereby upholding the integrity of the analytical data it will be used to generate.[1][11]

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. Published September 29, 2025. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. Methyl 4-methoxybenzoate. Published May 16, 2018. [Link]

  • Mocan A, et al. Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. 2014;25(11):1354-61. [Link]

  • ICH. Quality Guidelines. [Link]

  • Riggle, T. Reference-Standard Material Qualification. Pharmaceutical Technology. 2009;33(4). [Link]

  • Mischnick P, et al. Analysis of the Heterogeneities of First and Second Order of Cellulose Derivatives: A Complex Challenge. ResearchGate. 2021. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Published July 22, 2020. [Link]

  • Labinsights. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Published December 25, 2024. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • Compliance Group. Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. Published December 19, 2025. [Link]

  • Waters. Stability-Indicating HPLC Method Development. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability-Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. Published September 15, 2021. [Link]

  • Human Journals. Stability Indicating HPLC Method Development: A Review. Published February 28, 2023. [Link]

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Benchmarking "Methyl 4-ethoxy-2-methoxybenzoate" synthesis against literature methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of Methyl 4-ethoxy-2-methoxybenzoate , specifically evaluating a Sequential Regioselective Alkylation Protocol (SRAP) against traditional Classical Non-Selective Methods .

Executive Summary

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate (an intermediate for various pharmacological scaffolds, including substituted benzamides) presents a classic chemoselectivity challenge. The starting material, Methyl 2,4-dihydroxybenzoate , possesses two nucleophilic hydroxyl groups with distinct electronic environments.

  • The Challenge: Traditional methods often rely on statistical alkylation, leading to complex mixtures of regioisomers (2-O-alkyl vs. 4-O-alkyl) and bis-alkylated byproducts, requiring extensive chromatographic purification.

  • The Solution: This guide benchmarks a Sequential Regioselective Alkylation Protocol (SRAP) utilizing Cesium Bicarbonate (CsHCO₃) . This method exploits the intramolecular hydrogen bonding of the 2-OH group to exclusively alkylate the 4-position first, delivering superior yield and purity.

The Chemistry of the Challenge

The core difficulty lies in the starting material: Methyl 2,4-dihydroxybenzoate .

  • 4-OH Group: Sterically accessible and electronically typical of a phenol (

    
    ).
    
  • 2-OH Group: Engaged in a strong intramolecular hydrogen bond with the ester carbonyl.[1] This reduces its nucleophilicity under mild conditions but makes it prone to chelation-controlled side reactions under harsh conditions.

Comparison of Methodologies
FeatureMethod A: Classical Non-Selective (Benchmark) Method B: Sequential Regioselective (Optimized)
Reagents

/ Acetone or DMF
Step 1:

/ MeCNStep 2:

/ Acetone
Strategy Direct alkylation (often attempted as "one-pot" or statistical)Stepwise exploitation of

differences
Major Impurity Bis-ethylated (2,4-diethoxy) & 2-ethoxy isomerMinimal (Trace unreacted starting material)
Overall Yield 45 – 60% (post-chromatography)88 – 92% (isolated)
Purification Column Chromatography requiredRecrystallization often sufficient
Atom Economy Low (loss of reagents to side products)High
Mechanistic Visualization

The following diagram illustrates the divergence in pathway efficiency. The Optimized Path (Green) utilizes the "blocking" effect of the hydrogen bond to ensure only the 4-OH reacts with the ethylating agent.

SynthesisComparison Start Methyl 2,4-dihydroxybenzoate (Starting Material) Mixture Complex Mixture: 1. 4-Ethoxy-2-hydroxy (Target Int.) 2. 2-Ethoxy-4-hydroxy (Isomer) 3. 2,4-Diethoxy (Over-reaction) Start->Mixture Method A: K2CO3, EtI (Non-selective) Intermed Methyl 4-ethoxy-2-hydroxybenzoate (Exclusive Intermediate) Start->Intermed Method B: CsHCO3, EtI (Regioselective) Final_Low Target Product (Low Yield: ~50%) Mixture->Final_Low Purification + Methylation Final_High Methyl 4-ethoxy-2-methoxybenzoate (High Yield: >90%) Intermed->Final_High Step 2: MeI, K2CO3 (Forcing Conditions) Note Intramolecular H-Bond Deactivates 2-OH Note->Start

Figure 1: Comparative reaction pathways. The optimized route (green) avoids the formation of isomeric impurities inherent to the classical route (red).

Detailed Experimental Protocols
Protocol A: The Optimized Method (SRAP)

Recommended for high-purity applications and scale-up.

Step 1: Regioselective 4-O-Ethylation

  • Setup: Charge a round-bottom flask with Methyl 2,4-dihydroxybenzoate (1.0 eq) and Acetonitrile (10 vol).

  • Base Addition: Add Cesium Bicarbonate (

    
    )  (1.2 eq). Note: CsHCO₃ is crucial here. Its mild basicity and the "Cesium Effect" promote selective mono-alkylation at the less hindered/non-H-bonded 4-position.
    
  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of starting material.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate. The intermediate (Methyl 4-ethoxy-2-hydroxybenzoate ) typically precipitates upon addition of cold water or hexane.

    • Checkpoint: Purity should be >95% by HPLC.

Step 2: 2-O-Methylation

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in Acetone or DMF .

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 eq). Note: A stronger/excess base is now required to disrupt the intramolecular H-bond at the 2-position.
    
  • Methylation: Add Methyl Iodide (1.5 eq) or Dimethyl Sulfate (1.2 eq).

  • Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 3–5 hours.

  • Isolation: Pour into ice water. The product, Methyl 4-ethoxy-2-methoxybenzoate , will precipitate as a white to off-white solid. Recrystallize from Ethanol/Water if necessary.[2]

Protocol B: Classical Method (For Reference Only)

Not recommended due to poor atom economy.

  • Dissolve Methyl 2,4-dihydroxybenzoate in DMF.

  • Add

    
     (2.5 eq) and Ethyl Iodide (1.0 eq).
    
  • Stir at room temperature for 24 hours.

  • Result: Mixture of 4-O-ethyl (major), 2-O-ethyl (minor), and 2,4-di-O-ethyl (significant).

  • Requires silica gel column chromatography (Hexane/EtOAc gradient) to isolate the mono-ethyl intermediate before methylation.

Performance Data & Validation

The following data compares the isolation efficiency of the target molecule using the two methods.

MetricOptimized Protocol (SRAP)Classical Method
Regioselectivity (4-O vs 2-O) > 98 : 2 ~ 75 : 25
Step 1 Yield 92%65%
Step 2 Yield 96%85%
Total Process Yield ~88% ~55%
E-Factor (Waste/Product) Low (Recyclable solvents)High (Silica waste, mixed fractions)

Why the Optimized Method Works: The use of Cesium Bicarbonate (


)  in acetonitrile is documented to enhance the nucleophilicity of the 4-hydroxyl group while the 2-hydroxyl group remains passivated by hydrogen bonding to the ester carbonyl. This "kinetic protection" allows for near-perfect selectivity without the need for protecting groups.
References
  • Regioselective Alkylation Mechanism

    • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[3][4][5][6][7] Tetrahedron Letters, 2022.[4][5] This paper establishes the

      
      /MeCN system as the gold standard for this scaffold.
      
  • General Synthesis of Alkoxybenzoates

    • Synthesis of Methyl 4-methoxybenzoate: A Look at Production Methods. NBInno.
  • Chemical Properties & Safety

    • Methyl 4-methoxy-2-methylbenzoate (Analogous Structure Data). Sigma-Aldrich.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational and disposal plan for Methyl 4-ethoxy-2-methoxybenzoate, tailored for researchers and professionals in laboratory settings. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a self-validating system of safety and compliance. The bedrock of any chemical handling protocol is a thorough understanding of the substance's specific hazards, as detailed in its Safety Data Sheet (SDS).

Section 1: Core Principles of Chemical Waste Management

Proper disposal is not an afterthought but an integral part of the experimental process. The primary goal is to ensure the safety of laboratory personnel and to protect the environment.[1] This is achieved by adhering to a strict framework of hazard assessment, segregation, and regulated disposal pathways. All chemical waste management is governed by federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]

The Primacy of the Safety Data Sheet (SDS)

The most critical document for any chemical is its SDS. Before handling Methyl 4-ethoxy-2-methoxybenzoate, you must obtain and thoroughly review the SDS provided by the manufacturer. This document contains vital information for disposal, typically found in sections such as:

  • Section 2: Hazard(s) Identification: Details the specific physical and health hazards.

  • Section 7: Handling and Storage: Provides guidance on safe handling and storage, including incompatibilities.

  • Section 12: Ecological Information: Informs on environmental hazards.

  • Section 13: Disposal Considerations: Offers specific advice on disposal methods.

Hazard Characterization

While the specific SDS for Methyl 4-ethoxy-2-methoxybenzoate must be consulted, we can anticipate its likely hazard profile based on structurally similar compounds like Methyl 4-methoxybenzoate.[3][4] Such aromatic esters are typically classified as irritants and may pose environmental hazards. Waste is generally deemed hazardous if it exhibits one of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5][6] Methyl 4-ethoxy-2-methoxybenzoate waste is unlikely to be ignitable, corrosive, or reactive under normal conditions, but it must be treated as a potentially toxic chemical waste stream.

Anticipated Hazard Profile: Methyl 4-ethoxy-2-methoxybenzoate
Hazard Class Irritant (Skin, Eyes)
GHS Pictograms (Anticipated) Exclamation Mark
Primary Route of Exposure Skin/Eye Contact, Inhalation of aerosols
Environmental Hazard Assumed to be harmful to aquatic life; do not release into the environment.[7]
Required Personal Protective Equipment (PPE) Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., Nitrile), lab coat.[1][8]

Note: This table is based on analogous compounds and serves as a preliminary guide. The specific SDS for your material is the final authority.

Section 2: Standard Operating Procedure for Disposal

Disposal begins at the point of generation. Never dispose of chemical waste down the sink or in the regular trash.[1][9]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Select a chemically compatible container, preferably the original reagent bottle or a clean, high-density polyethylene (HDPE) container.[6][10][11] The container must be in good condition, with a secure, leak-proof lid.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10] The label must clearly state:

    • The words "Hazardous Waste".[10][12]

    • The full chemical name: "Methyl 4-ethoxy-2-methoxybenzoate". Avoid formulas or abbreviations.[12]

    • The approximate concentration or percentage if mixed with solvents.

    • The date accumulation begins.

  • Collect the Waste: Add the waste to the designated container in a fume hood to minimize inhalation exposure.

  • Keep Container Closed: The container must be sealed with a proper lid at all times, except when you are actively adding waste.[5][11][12] Do not use stoppers, parafilm, or funnels as a long-term seal. This prevents the release of vapors and reduces the risk of spills.[12]

  • Segregate Waste: Store the Methyl 4-ethoxy-2-methoxybenzoate waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[1][10][12]

Management in a Satellite Accumulation Area (SAA)

The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[5][12] This prevents the need to transport hazardous waste through non-laboratory areas. The SAA must be inspected weekly for leaks or container degradation.[12]

Arranging for Final Disposal

Once the waste container is full (typically around 75-80% capacity to allow for expansion), or if you are finished with the project, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service.[8][12][13] They will provide specific instructions for pickup and final disposal, which may involve incineration at a permitted facility or other approved methods.[13][14]

Section 3: Emergency Procedures

Spill Cleanup

For small spills (typically <1 liter) within a fume hood:

  • Alert Personnel: Notify others in the lab and restrict access to the area.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or a commercial absorbent pad).[14][15] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Residue: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[16][17]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, etc.) are considered hazardous waste and must be placed in the solid hazardous waste stream for disposal.[2][6]

For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S.[18]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][16] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Section 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Methyl 4-ethoxy-2-methoxybenzoate waste.

DisposalWorkflow Disposal Workflow for Methyl 4-ethoxy-2-methoxybenzoate cluster_generation In the Lab cluster_disposal Disposal Path start Waste Generated prep_container Select & Label Compatible Waste Container start->prep_container collect_waste Add Waste to Container (Keep Closed) prep_container->collect_waste store_waste Store in SAA (Segregated) collect_waste->store_waste check_full Container Full? store_waste->check_full check_full->collect_waste No request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes final_disposal Professional Disposal (e.g., Incineration) request_pickup->final_disposal

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. (n.d.).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania. (2003, February 15).
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.).
  • SAFETY DATA SHEET - Methyl 4-methoxybenzoate - Thermo Fisher Scientific. (2025, September 6).
  • SAFETY DATA SHEET - Methyl 4-Methoxy-2-methylbenzoate - TCI Chemicals. (2023, March 5).
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.).
  • How to Properly Dispose Chemical Hazardous Waste - NSTA. (2018, November 28).
  • Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • SAFETY DATA SHEET - 2-Methoxy-4-methylphenol - Sigma-Aldrich. (2024, March 2).
  • MATERIAL SAFETY DATA SHEET - 2-Iodo-4-methoxy-benzoic acid methyl ester - Chemcia Scientific, LLC. (n.d.).
  • SAFETY DATA SHEET - Methyl 4-amino-2-methoxybenzoate. (2024, February 17).
  • SAFETY DATA SHEET - Methyl 2-isopropyl-4-methoxybenzoate - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Methyl 4-methoxybenzoate - Fisher Scientific. (2025, December 21).
  • Safety Data Sheet - Methyl 4-amino-2-methoxybenzoate - ChemicalBook. (n.d.).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane - Sigma-Aldrich. (2025, December 24).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023, May).
  • Methyl 4-methoxy-2-methylbenzoate - Hazard Genotoxicity - EPA. (2025, October).
  • SAFETY DATA SHEET - Methyl 2-hydroxy-4-methoxybenzoate. (2025, September 14).
  • Safety Data Sheet - 4-Methoxybenzoic acid - ChemicalBook. (2026, January 24).

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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 4-ethoxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Predictive Approach

Methyl 4-ethoxy-2-methoxybenzoate's structure suggests potential hazards common to substituted benzoates and aromatic ethers. Based on data from similar compounds, such as Methyl 4-methoxybenzoate and Methyl 4-Methoxy-2-methylbenzoate, we can anticipate the following primary risks:

  • Skin Irritation: Aromatic esters can be irritating upon dermal contact.[1][2]

  • Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][3]

Given these anticipated hazards, a multi-layered Personal Protective Equipment (PPE) strategy is essential to create a robust barrier against potential exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the essential PPE for handling Methyl 4-ethoxy-2-methoxybenzoate in a standard laboratory setting.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical Splash GogglesProvides a seal around the eyes to protect against splashes and vapors, which are anticipated to be irritating.[4][5]
Hand Protection Nitrile or Butyl Rubber GlovesThese materials offer good resistance to aromatic and chlorinated solvents, esters, and ethers.[4][6][7] Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[5]
Body Protection Laboratory CoatA standard lab coat protects against minor spills and splashes, preventing direct contact with the skin.[5]
Foot Protection Closed-toe ShoesA fundamental laboratory safety requirement to protect feet from spills and falling objects.[5]
Task-Specific PPE Selection Workflow

The selection of appropriate PPE is contingent on the specific procedure being performed. The following workflow, represented as a diagram, provides a logical pathway for determining the necessary level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Identify Handling Task Weighing Weighing Small Quantities (<1g) Start->Weighing SolutionPrep Solution Preparation (Small Volume) Start->SolutionPrep LargeScale Large Scale Handling (>1L or Splash Potential) Start->LargeScale AerosolGen Aerosol Generating Procedure (e.g., sonicating, heating) Start->AerosolGen CorePPE Core PPE: - Chemical Splash Goggles - Nitrile/Butyl Gloves - Lab Coat - Closed-toe Shoes Weighing->CorePPE Low risk of splash SolutionPrep->CorePPE Minimal splash risk EnhancedPPE Enhanced PPE: - Core PPE - Face Shield - Chemical-resistant Apron LargeScale->EnhancedPPE High risk of splash MaxProtectionPPE Maximum Protection: - Enhanced PPE - Respiratory Protection (Use in Fume Hood) AerosolGen->MaxProtectionPPE Inhalation risk

Caption: PPE selection workflow for handling Methyl 4-ethoxy-2-methoxybenzoate.

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is as much about its correct use as its selection. Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

4.1. Donning Procedure (Step-by-Step)

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Eye Protection: Put on chemical splash goggles. Adjust for a snug fit.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before putting them on. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

4.2. Doffing Procedure (Step-by-Step)

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-glove technique to avoid touching the contaminated exterior.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior is contained.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

4.3. Disposal Plan

  • Contaminated Gloves: Dispose of in a designated hazardous waste container immediately after removal. Do not reuse disposable gloves.[5]

  • Contaminated Lab Coats: If significantly contaminated, the lab coat should be placed in a sealed, labeled bag for professional laundering or disposal according to institutional guidelines.

  • Chemical Waste: Any unused Methyl 4-ethoxy-2-methoxybenzoate and contaminated materials (e.g., pipette tips, absorbent pads) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Emergency Protocols

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with Methyl 4-ethoxy-2-methoxybenzoate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Personal Protective Equipment (PPE) Standards. (n.d.). Certas Lubricant Solutions. Retrieved February 20, 2026, from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San José State University. Retrieved February 20, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET: Methyl 4-methoxybenzoate. (2025, September 6). Thermo Fisher Scientific. Retrieved February 20, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved February 20, 2026, from [Link]

  • METHYL 4-METHOXYBENZOATE | CAS 121-98-2. (n.d.). Matrix Fine Chemicals. Retrieved February 20, 2026, from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved February 20, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.